Pyrocatechol monoglucoside
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2/t8-,9-,10+,11-,12?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-OZRWLHRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)O)OC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrocatechol Monoglucoside: A Technical Overview for Researchers
Abstract
Pyrocatechol (B87986) monoglucoside (CAS No. 2400-71-7) is a phenolic glycoside naturally occurring in various plant species, including Dioscorea nipponica Mak.[1]. As a derivative of pyrocatechol, a well-known antioxidant and synthetic precursor, this molecule is of increasing interest to researchers in pharmacology, natural product chemistry, and materials science. This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and potential biological activities. It also furnishes detailed, representative experimental protocols for its synthesis, isolation, and analysis to facilitate further research and development.
Chemical Identity and Physicochemical Properties
Pyrocatechol monoglucoside is structurally composed of a pyrocatechol (benzene-1,2-diol) aglycone linked to a glucose moiety via an O-glycosidic bond. Its formal chemical name is (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol.
Chemical Structure
Caption: Chemical structure of this compound.
Physicochemical Data
The quantitative properties of this compound are summarized below. Data is aggregated from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 2400-71-7 | [1][2][3][4][5] |
| Molecular Formula | C₁₂H₁₆O₇ | [1] |
| Molecular Weight | 272.25 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | >98% (via HPLC) | Pharmaffiliates |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | [5] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [1] |
Potential Biological Activity: Antioxidant Properties
While specific pharmacological studies on this compound are limited, its structure as a phenolic glycoside strongly suggests potential antioxidant activity. Phenolic compounds are well-documented radical scavengers.[6][7][8]
The antioxidant mechanism of phenolic glycosides typically involves:
-
Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, neutralizing it and forming a more stable phenoxyl radical.
-
Single Electron Transfer (SET): The compound can transfer an electron to a radical, converting it into an anion.
The presence of the pyrocatechol moiety, with its two ortho-hydroxyl groups, is a key structural feature known to confer potent antioxidant and metal-chelating properties. Glycosylation can influence the molecule's bioavailability and solubility, which may modulate its overall biological effect compared to the pyrocatechol aglycone.[9]
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis, isolation, and analysis of this compound. These protocols are based on established chemical principles for phenolic glycosides and can be adapted by researchers for specific applications.
Representative Synthesis Protocol: Koenigs-Knorr Glycosylation
The Koenigs-Knorr reaction is a classic and reliable method for forming O-glycosidic bonds.[10][11] This representative protocol outlines the glycosylation of pyrocatechol using an activated glucose donor.
Objective: To synthesize this compound via the reaction of a protected glycosyl halide with pyrocatechol.
Materials:
-
Acetobromoglucose (per-O-acetylated glucopyranosyl bromide)
-
Pyrocatechol (1,2-dihydroxybenzene)
-
Silver (I) carbonate (Ag₂CO₃) or Silver (I) oxide (Ag₂O) as promoter
-
Anhydrous Dichloromethane (DCM) or Toluene as solvent
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add pyrocatechol (1.0 eq), silver carbonate (1.5 eq), and activated 4 Å molecular sieves to anhydrous DCM.
-
Addition of Glycosyl Donor: Dissolve acetobromoglucose (1.2 eq) in anhydrous DCM and add it dropwise to the stirring suspension at room temperature. The reaction is typically shielded from light to prevent silver salt degradation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the pyrocatechol starting material.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with additional DCM.
-
Purification (Protected Glycoside): Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to isolate the protected this compound acetate.
-
Deprotection (Zemplén deacetylation): Dissolve the purified, acetylated product in anhydrous methanol. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 M in methanol) and stir at room temperature.
-
Final Purification: Monitor the deprotection by TLC. Once complete, neutralize the reaction with an acidic resin (e.g., Amberlite IR-120), filter, and concentrate the filtrate. The final product can be further purified by recrystallization or chromatography to yield this compound.
General Isolation Protocol from Plant Material
This compound is a naturally occurring compound. This protocol provides a general workflow for its extraction and purification from a plant source like Dioscorea nipponica.[1][12][13]
Caption: General workflow for isolating phenolic glycosides.
Procedure:
-
Sample Preparation: Air-dry the plant material (e.g., leaves or stems) and grind it into a fine powder to maximize surface area for extraction.[12]
-
Extraction: Macerate the powdered plant material in a polar solvent, such as 70-80% aqueous methanol or ethanol, at room temperature for several days. This process is typically repeated multiple times to ensure exhaustive extraction.[12][14]
-
Concentration: Combine the solvent extracts and filter to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude aqueous extract.[15]
-
Initial Cleanup: Perform liquid-liquid partitioning by extracting the aqueous residue with a non-polar solvent like petroleum ether or hexane. This step removes lipids and other non-polar compounds. The target phenolic glycosides will remain in the aqueous phase.[12]
-
Column Chromatography: Subject the aqueous extract to column chromatography. Common stationary phases for separating phenolic glycosides include Sephadex LH-20, MCI gel, or reversed-phase C18 silica.[12][13]
-
Fractionation and Analysis: Elute the column with a gradient of solvents (e.g., a water-methanol or water-acetonitrile gradient). Collect fractions and analyze them using TLC or HPLC to identify those containing the target compound.[16]
-
Final Purification: Pool the fractions containing this compound and perform further purification using semi-preparative or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity (>98%).[12]
-
Structure Verification: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Representative Analytical Protocol: HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a standard method for the analysis and quantification of phenolic compounds.[16][17]
Objective: To separate and quantify this compound in a sample matrix.
Instrumentation & Conditions:
-
HPLC System: Agilent 1200 series or equivalent, equipped with a degasser, quaternary pump, autosampler, and Diode Array Detector (DAD) or UV-Vis detector.
-
Column: Reversed-phase C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid or Formic acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Elution Mode: Gradient elution. A typical gradient might be:
-
0-5 min: 10% B
-
5-30 min: 10% to 40% B
-
30-35 min: 40% to 90% B
-
35-40 min: 90% B (wash)
-
40-45 min: 90% to 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Phenolic compounds typically show strong absorbance around 270-280 nm. Monitor at ~275 nm for the pyrocatechol ring.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of high-purity this compound standard in methanol. Create a series of dilutions to generate a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the extract or sample in the initial mobile phase composition (e.g., 90% A, 10% B) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard. Quantify the amount by integrating the peak area and interpolating from the linear regression of the standard calibration curve.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. 2400-71-7|(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-(2-hydroxyphenoxy)tetrahydro-2H-pyran-3,4,5-triol|BLD Pharm [bldpharm.com]
- 3. achemtek.com [achemtek.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound | CAS:2400-71-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Phenolic glycosides with antioxidant activity from the stem bark of Populus davidiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hitting the sweet spot: A systematic review of the bioactivity and health benefits of phenolic glycosides from medicinally used plants: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 11. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. Extraction and isolation of phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. HPLC analysis of phenolic compounds in leaves and inflorescences of Sorbaria pallasii | BIO Web of Conferences [bio-conferences.org]
- 17. japsonline.com [japsonline.com]
An In-depth Technical Guide to the Natural Sources of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies pertaining to pyrocatechol (B87986) monoglucoside. While direct quantitative data for this specific compound remains limited in current scientific literature, this document consolidates available information on its confirmed and probable plant sources. Detailed experimental protocols for the extraction and quantification of related phenolic glycosides are presented, offering a foundational approach for the targeted analysis of pyrocatechol monoglucoside. Furthermore, a putative biosynthetic pathway is proposed and visualized, providing a framework for future research in plant biochemistry and drug discovery.
Introduction
Pyrocatechol, also known as catechol, is a simple phenolic compound that serves as a structural backbone for numerous secondary metabolites in plants. Its glucosylated form, this compound, is of increasing interest to researchers due to the potential biological activities conferred by the addition of a glucose moiety, which can alter solubility, stability, and bioavailability. This guide aims to provide a detailed resource for professionals in drug development and natural product research by summarizing the current knowledge on the natural occurrence and analysis of this compound.
Natural Sources of this compound
The occurrence of this compound has been confirmed in at least one plant species, and its presence is strongly suggested in several others based on the prevalence of its aglycone, pyrocatechol, and related phenolic glycosides.
Confirmed Source
-
Itoa orientalis : Research has definitively identified this compound as a constituent of Itoa orientalis, a member of the Salicaceae family.[1][2] This plant has been a source for the isolation and structural elucidation of various phenolic glycosides.[1][2]
Probable Sources
The following genera are considered probable sources of this compound due to the well-documented presence of pyrocatechol and a wide array of other phenolic glycosides.
-
Salix (Willow) Species : The bark and leaves of various willow species are rich in phenolic glycosides, with salicylates being the most prominent.[3] The chemical diversity within this genus suggests that pyrocatechol-containing glycosides may also be present.[3][4]
-
Populus (Poplar) Species : Poplar species are known to produce a variety of secondary metabolites, including pyrocatechol, to defend against pathogens.[5] The metabolic machinery for producing phenolic glycosides is well-established in poplars, making them a likely source of this compound.[5][6]
-
Betula (Birch) Species : Birch species are known to contain a diverse range of phenolic compounds and terpenoids.[7] While specific mention of this compound is scarce, the phytochemical profile of birch suggests it as a potential source.
Quantitative Data
| Plant Species | Plant Part | Compound | Concentration | Reference |
| Salix purpurea | Bark | Total Flavanones and Chalcones (as naringenin (B18129) and eriodictyol) | Varies significantly between clones | [3] |
| Populus nigra | Leaves | Salicinoids | Can reach over 15% of dry weight | [6] |
| Salix schwerinii | Extract | Salicin | 5.06 mg/g of extract | [8] |
| Salix kochiana | Extract | Salicin | 2.11 mg/g of extract | [8] |
| Salix caprea L. | Bark | Rutin | 1.71 g/100 g of dry extract | [4] |
| Salix caprea L. | Leaves | Rutin | 0.434 g/100 g of dry extract | [4] |
Note: The absence of specific quantitative data for this compound highlights a gap in the current research and an opportunity for future analytical studies.
Biosynthesis of this compound
The biosynthesis of phenolic glycosides, including the putative pathway for this compound, is a multi-step process originating from the shikimate pathway. The final step involves the glycosylation of the aglycone by a UDP-glycosyltransferase (UGT).
Proposed Biosynthetic Pathway
The biosynthesis is thought to proceed as follows:
-
Shikimate Pathway : The aromatic amino acid L-phenylalanine is synthesized.
-
Phenylpropanoid Pathway : L-phenylalanine is converted to cinnamic acid and subsequently to other phenolic precursors.
-
Formation of Pyrocatechol : Through a series of enzymatic reactions, which may involve hydroxylation and side-chain cleavage, pyrocatechol is formed.
-
Glycosylation : A UDP-glycosyltransferase (UGT) catalyzes the transfer of a glucose moiety from UDP-glucose to one of the hydroxyl groups of pyrocatechol, forming this compound.
Visualization of the Proposed Biosynthetic Pathway
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Itosides J-N from Itoa orientalis and structure - anti-COX-2 activity relationship of phenolic glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ingentaconnect.com [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. Plant Secondary Metabolites with an Overview of Populus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
The Genesis of Pyrocatechol Monoglucoside in Flora: A Technical Guide to its Biosynthesis
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive technical guide detailing the biosynthetic pathway of pyrocatechol (B87986) monoglucoside in plants has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document elucidates the multi-step enzymatic process, from primary metabolites to the final glycosylated compound, offering in-depth insights into the molecular machinery within plant cells.
The biosynthesis of pyrocatechol monoglucoside, a significant plant secondary metabolite, is a sophisticated process commencing from the well-established phenylpropanoid pathway. This guide delineates a proposed pathway, summarizing quantitative data, detailing experimental protocols, and providing visual representations of the biochemical journey.
A Proposed Biosynthetic Route
The synthesis of this compound is hypothesized to occur in three major stages:
-
Core Phenylpropanoid Pathway : The journey begins with the amino acid L-phenylalanine, which is channeled into the general phenylpropanoid pathway. A series of enzymatic reactions catalyzed by Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL) converts L-phenylalanine into p-coumaroyl-CoA.
-
Formation of Protocatechuic Acid and Subsequent Decarboxylation to Pyrocatechol : From p-coumaroyl-CoA, the pathway is believed to proceed through several intermediates, including caffeoyl-CoA and caffeic acid, to form protocatechuic acid. While the precise enzymatic steps leading to protocatechuic acid from these intermediates in all plant species are an area of ongoing research, its formation from the shikimate and phenylpropanoid pathways is established. The crucial, yet to be fully elucidated step in plants, is the decarboxylation of protocatechuic acid to yield pyrocatechol. This reaction is well-documented in microbial systems, where protocatechuic acid decarboxylase catalyzes this conversion.[1][2][3] The existence of a similar enzymatic function in plants is a strong hypothesis.
-
Glucosylation of Pyrocatechol : The final step involves the attachment of a glucose molecule to pyrocatechol, a reaction catalyzed by a UDP-glycosyltransferase (UGT).[4][5][6][7][8][9][10][11] These enzymes utilize UDP-glucose as a sugar donor to glycosylate a wide array of acceptor molecules, including various phenolic compounds. The promiscuity of plant UGTs suggests that specific members of this large enzyme family are responsible for the synthesis of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymes involved in the biosynthesis of this compound. It is important to note that kinetic data for a specific plant-derived protocatechuic acid decarboxylase and a pyrocatechol-specific UGT are not yet available. The presented data for UGTs are from studies on enzymes with broad substrate specificity towards phenolic compounds, which are likely to accept pyrocatechol.
Table 1: Key Enzymes in the Phenylpropanoid Pathway
| Enzyme | Abbreviation | Substrate | Product | Cofactors/Cosubstrates |
| Phenylalanine Ammonia-Lyase | PAL | L-Phenylalanine | trans-Cinnamic acid | - |
| Cinnamate-4-Hydroxylase | C4H | trans-Cinnamic acid | p-Coumaric acid | NADPH, O₂ |
| 4-Coumarate:CoA Ligase | 4CL | p-Coumaric acid | p-Coumaroyl-CoA | ATP, Coenzyme A |
Table 2: Hypothetical and Known Enzymes in the Terminal Steps of this compound Biosynthesis
| Enzyme | Abbreviation | Substrate(s) | Product | Source Organism (for characterized enzymes) |
| Protocatechuic Acid Decarboxylase | - | Protocatechuic acid | Pyrocatechol, CO₂ | Microbial sources (e.g., Klebsiella aerogenes)[3] |
| UDP-Glycosyltransferase | UGT | Pyrocatechol, UDP-glucose | This compound, UDP | Various Plants[4][5][6][7][8][9][10][11] |
Table 3: Exemplary Kinetic Parameters of Plant UDP-Glycosyltransferases with Phenolic Substrates
| Enzyme | Substrate | Km (µM) | Vmax (nmol/mg/min) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source Organism |
| Rs89B1 | 3,4-Dihydroxybenzoic acid | 280 | - | - | - | Raphanus sativus[10] |
| NbUGT72AY1 | Vanillin | 110 | - | - | - | Nicotiana benthamiana[4] |
| ZjUGT | Deoxynivalenol | 380 | - | 0.93 | 2450 | Ziziphus jujuba[5] |
| UGT74B1 | Thiohydroximates | 50-150 | - | - | - | Arabidopsis thaliana[12] |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.
Enzyme Extraction and Assay for Protocatechuic Acid Decarboxylase Activity
-
Plant Material : Select plant tissue suspected to produce this compound. Freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extraction Buffer : 100 mM Tris-HCl (pH 7.5), 10% (v/v) glycerol, 5 mM DTT, 1 mM EDTA, and 1% (w/v) polyvinylpyrrolidone (B124986) (PVP).
-
Extraction Procedure : Homogenize the powdered tissue in the extraction buffer (1:3 w/v). Centrifuge at 20,000 x g for 20 minutes at 4°C. The supernatant represents the crude enzyme extract.
-
Enzyme Assay :
-
Reaction Mixture : 100 mM phosphate (B84403) buffer (pH 7.0), 1 mM protocatechuic acid, and 100 µL of crude enzyme extract in a total volume of 500 µL.
-
Incubation : Incubate at 30°C for 1 hour.
-
Reaction Termination : Stop the reaction by adding 50 µL of 4 M HCl.
-
Product Analysis : Analyze the formation of pyrocatechol using HPLC-DAD as described below.
-
Recombinant UDP-Glycosyltransferase Expression and Assay
-
Gene Cloning and Expression : Isolate candidate UGT genes from the plant of interest and clone them into an appropriate expression vector (e.g., pET vector for E. coli expression). Transform the construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.
-
Protein Purification : Purify the recombinant UGT using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Enzyme Assay :
-
Reaction Mixture : 50 mM Tris-HCl buffer (pH 7.5), 1 mM pyrocatechol, 2 mM UDP-glucose, and 1-5 µg of purified recombinant UGT in a total volume of 100 µL.[8][9]
-
Incubation : Incubate at 37°C for 30 minutes.
-
Reaction Termination : Terminate the reaction by adding an equal volume of methanol.
-
Product Analysis : Analyze the formation of this compound by HPLC-DAD or LC-MS. A common method for quantifying UGT activity is the UDP-Glo™ Glycosyltransferase Assay, which measures the amount of UDP produced.[13][14][15][16]
-
Analysis of Pyrocatechol and its Glucoside by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation :
-
Plant Tissue : Extract the finely ground plant tissue with 80% methanol. Centrifuge and filter the supernatant.
-
Enzyme Assay Samples : After reaction termination, centrifuge the samples to precipitate proteins and filter the supernatant.
-
-
HPLC System : A standard HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a Diode Array Detector (DAD).
-
Mobile Phase : A gradient elution is typically used. For example:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, increase to 30% B over 20 minutes, then to 95% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
-
Detection : Monitor the absorbance at the λmax of pyrocatechol (around 275 nm) and this compound.
-
Quantification : Use authentic standards of pyrocatechol and, if available, this compound to create calibration curves for quantification.[17][18][19][20][21]
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Proposed biosynthesis pathway of this compound from L-phenylalanine.
Caption: Experimental workflow for UDP-glycosyltransferase (UGT) enzyme assay.
Caption: Workflow for HPLC analysis of pyrocatechol and its glucoside.
References
- 1. [Screening and engineering of a protocatechuic acid decarboxylase for efficient biosynthesis of catechol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 3. Protocatechuate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. Acceptors and Effectors Alter Substrate Inhibition Kinetics of a Plant Glucosyltransferase NbUGT72AY1 and Its Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-function and engineering of plant UDP-glycosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional Characterization of a Highly Efficient UDP-Glucosyltransferase CitUGT72AZ4 Involved in the Biosynthesis of Flavonoid Glycosides in Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica [frontiersin.org]
- 9. Functional Characterization of UDP-Glycosyltransferases Involved in Anti-viral Lignan Glycosides Biosynthesis in Isatis indigotica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzymatic properties of UDP-glycosyltransferase 89B1 from radish and modulation of enzyme catalytic activity via loop region mutation | PLOS One [journals.plos.org]
- 11. Plant secondary metabolite and glycosyltransferases [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Rapid screening of sugar-nucleotide donor specificities of putative glycosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UDP-Glo™ Glycosyltransferase Assay Technical Manual [promega.jp]
- 15. UDP-Glo™ Glycosyltransferase Assay [promega.com]
- 16. worldwide.promega.com [worldwide.promega.com]
- 17. researchgate.net [researchgate.net]
- 18. d-nb.info [d-nb.info]
- 19. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. phcogres.com [phcogres.com]
- 21. mdpi.com [mdpi.com]
Pyrocatechol Monoglucoside: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of pyrocatechol (B87986) monoglucoside (CAS No. 2400-71-7), a naturally occurring phenolic glycoside. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its chemical identifiers, physicochemical properties, and biological significance. While direct experimental data on the glycoside is limited, this guide explores the well-documented activities of its aglycone, pyrocatechol, providing insights into its potential pharmacological mechanisms. This includes detailed summaries of its anti-inflammatory and antioxidant signaling pathways and antimicrobial properties. Methodologies for the analysis of related compounds are also presented to facilitate future research.
Introduction
Pyrocatechol monoglucoside is a phenolic glycoside found in various plant species, including pigeon pea (Cajanus cajan) and Dioscorea nipponica.[1] As a glycoside of pyrocatechol (catechol), it is of interest for its potential biological activities, which are likely mediated through the release of its aglycone. Recent research has identified this compound as a key metabolite in the defense mechanisms of maize (Zea mays).[2] This guide synthesizes the available technical data on this compound and its bioactive aglycone to support further investigation into its therapeutic potential.
Chemical and Physical Identifiers
A summary of the key identifiers and properties of this compound is provided below.
| Identifier | Value | Reference(s) |
| CAS Number | 2400-71-7 | [2][3] |
| Molecular Formula | C₁₂H₁₆O₇ | [2] |
| Molecular Weight | 272.25 g/mol | [2] |
| IUPAC Name | (2R,3S,4S,5R)-2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | [3] |
| Synonyms | Pyrocatechol-O-beta-D-glucopyranoside, Catechol glucoside | [3] |
| Appearance | Powder | [1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
Biological Significance and Potential Signaling Pathways
Direct research on the signaling pathways of this compound is not yet available. However, its biological activity is hypothesized to be primarily mediated by its aglycone, pyrocatechol, following enzymatic hydrolysis. In maize, the related compound catechol acetylglucose is converted to catechol upon tissue damage, which then acts as a defense compound against herbivores.[2] This suggests that in biological systems, this compound can act as a precursor to the bioactive pyrocatechol.
Hypothesized Metabolic Activation
The enzymatic hydrolysis of this compound would release pyrocatechol and a glucose molecule. This is a common metabolic pathway for phenolic glycosides in the presence of β-glucosidases.
Anti-inflammatory Activity of Pyrocatechol: Inhibition of the NF-κB Pathway
Pyrocatechol has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), pyrocatechol can prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like iNOS, COX-2, and various cytokines.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of pyrocatechol, the aglycone of this compound.
Antioxidant Activity of Pyrocatechol
| Assay | IC₅₀ Value | Reference(s) |
| DPPH Radical Scavenging | 92.69 µg/mL | [4] |
Antimicrobial Activity of Pyrocatechol
| Organism | Type | Minimum Inhibitory Concentration (MIC) / Inhibition Zone | Reference(s) |
| Pseudomonas putida | Gram-negative Bacteria | Active at 1 mM, 5 mM, and 10 mM | [5] |
| Pseudomonas pyocyanea | Gram-negative Bacteria | Active at 5 mM and 10 mM | [5] |
| Corynebacterium xerosis | Gram-positive Bacteria | Active at 5 mM and 10 mM | [5] |
| Fusarium oxysporum | Fungus | Antifungal effect observed | [5] |
| Penicillium italicum | Fungus | Antifungal effect observed | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | MIC ≤ 2 µg/mL for some derivatives | [6] |
Experimental Protocols
Representative Protocol for Quantification by HPLC-MS/MS
This protocol is a representative methodology for the quantification of this compound in plant extracts, based on common practices for analyzing phenolic glycosides.[7][8]
Objective: To quantify the concentration of this compound in a prepared plant extract.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Materials:
-
C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound analytical standard
-
Plant extract, filtered through a 0.45-µm membrane
Procedure:
-
Chromatographic Separation:
-
Set the column temperature to 30°C.
-
Use a mobile phase flow rate of 0.5 mL/min.
-
Inject 5 µL of the sample.
-
Apply a gradient elution:
-
Start with 95% Mobile Phase A.
-
Linearly decrease to 40% Mobile Phase A over 8 minutes.
-
Return to 95% Mobile Phase A in 0.1 minutes and hold for re-equilibration.
-
-
-
Mass Spectrometry Detection:
-
Operate the ESI source in negative ionization mode.
-
Use Multiple Reaction Monitoring (MRM) for quantification.
-
Monitor the specific parent-to-daughter ion transition for this compound.
-
-
Quantification:
-
Prepare a calibration curve using serial dilutions of the this compound analytical standard.
-
Integrate the peak area of the MRM transition for the analyte in both the standards and the samples.
-
Calculate the concentration in the samples based on the linear regression of the calibration curve.
-
Conclusion
This compound is a natural product with significant potential for further scientific inquiry. While direct evidence of its bioactivity is still emerging, the well-established anti-inflammatory and antimicrobial properties of its aglycone, pyrocatechol, provide a strong rationale for its investigation. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the pharmacological profile and therapeutic applications of this compound. Future studies should focus on the enzymatic conversion of this compound in relevant biological systems and directly assess its activity in various preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. dpph assay ic50: Topics by Science.gov [science.gov]
- 5. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 7. d-nb.info [d-nb.info]
- 8. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Pyrocatechol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic effects of pyrocatechol (B87986), a phenolic compound found in various natural sources, including coffee. While this document focuses on pyrocatechol, the parent compound, it is anticipated that pyrocatechol monoglucoside would serve as a prodrug, releasing pyrocatechol upon metabolism to exert its biological activities. This guide summarizes key findings on its anti-inflammatory, antioxidant, and neuroprotective properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anti-inflammatory Effects
Pyrocatechol has demonstrated significant anti-inflammatory activity, primarily through the modulation of key signaling pathways involved in the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
| Compound | Model | Concentration | Effect | Reference |
| Pyrocatechol | LPS-stimulated RAW264.7 cells | >2.5 μM | Inhibition of NF-κB activation | [1] |
| Pyrocatechol | LPS-stimulated BV-2 microglial cells | 2.5, 5, and 10 μM | Dose-dependent inhibition of IL-6, TNFα, CCL2, CXCL1, and COX-2 mRNA expression | [2] |
| Allylpyrocatechol (B1665244) | LPS-stimulated RAW264.7 cells | Not specified (dose-dependent) | Inhibition of NO and PGE2 production; decreased mRNA expression of iNOS, COX-2, IL-12p40, and TNF-α | [3] |
| Pyrocatechol | LPS-injected mice | 74.4 μM (in drinking water) | Marked inhibition of LPS-induced inflammatory responses | [1][4] |
| Pyrocatechol | LPS-injected mice cerebrum | 60 μM (in drinking water) | Drastically suppressed the accumulation of microglia and the expression of IL-6, TNFα, CCL2, and CXCL1 | [2][5] |
Experimental Protocols
1.2.1. Cell Culture and Lipopolysaccharide (LPS) Stimulation
Murine macrophage cell line RAW264.7 or microglial cell line BV-2 are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. For inflammatory stimulation, cells are pre-treated with varying concentrations of pyrocatechol for a specified time (e.g., 1 hour) before the addition of lipopolysaccharide (LPS) at a concentration of 1 μg/mL.[2]
1.2.2. RNA Extraction and Real-Time PCR (RT-PCR)
Total RNA is extracted from cells using a suitable kit. cDNA is synthesized from the RNA templates. RT-PCR is then performed to quantify the mRNA expression levels of inflammatory mediators such as IL-6, TNFα, CCL2, CXCL1, and COX-2.[2] Gene expression is normalized to a housekeeping gene like GAPDH.
1.2.3. Animal Model of Inflammation
Male C57BL/6 mice are administered pyrocatechol in their drinking water for a period of 3-4 weeks.[2][4] Neuroinflammation can be induced by injecting LPS into the cerebrum.[2] Inflammatory responses are assessed by analyzing the expression of inflammatory markers in tissues or by histological examination of immune cell infiltration.[2]
Signaling Pathways
Pyrocatechol exerts its anti-inflammatory effects by modulating the NF-κB and Nrf2 signaling pathways.
Caption: Pyrocatechol's anti-inflammatory mechanism.
Antioxidant Effects
Pyrocatechol and its derivatives exhibit potent antioxidant activity by directly scavenging free radicals and enhancing endogenous antioxidant defense mechanisms.
Quantitative Data on Antioxidant Activity
| Compound | Assay | Effect | Reference |
| Allylpyrocatechol | Phorbol-myristate-acetate-induced ROS and superoxide (B77818) generation in murine peritoneal macrophages | Effective reduction | [6] |
| Allylpyrocatechol | E. coli-induced phagocytic activity of macrophages | Inhibition | [6] |
| Allylpyrocatechol | Sodium ascorbate-induced plasmid DNA damage | Attenuation | [6] |
| Allylpyrocatechol | Murine macrophages | Increased enzymatic (catalase) and non-enzymatic (GSH) antioxidant components | [6] |
Experimental Protocols
2.2.1. Reactive Oxygen Species (ROS) Measurement
Murine peritoneal macrophages are stimulated with phorbol-myristate-acetate (PMA) to induce ROS generation. The effect of allylpyrocatechol on ROS and superoxide levels is then measured using appropriate fluorescent probes.[6]
2.2.2. DNA Damage Assay
The protective effect of allylpyrocatechol against oxidative DNA damage is assessed by incubating pBluescript SK(+) plasmid DNA with sodium ascorbate, an oxidizing agent, in the presence or absence of the compound. The different forms of DNA (supercoiled, relaxed) are then separated by gel electrophoresis.[6]
2.2.3. Measurement of Cellular Antioxidants
The levels of enzymatic (e.g., catalase) and non-enzymatic (e.g., glutathione (B108866) - GSH) antioxidants in murine macrophages are measured after treatment with allylpyrocatechol.[6]
Antioxidant Mechanism
Caption: Dual antioxidant action of pyrocatechol.
Neuroprotective Effects
The anti-inflammatory and antioxidant properties of pyrocatechol contribute to its potential as a neuroprotective agent, with implications for neurodegenerative diseases.
Evidence for Neuroprotection
Studies suggest that pyrocatechol's ability to suppress neuroinflammation is a key mechanism for its neuroprotective effects.[5] By inhibiting the activation of microglia and the subsequent production of pro-inflammatory cytokines in the brain, pyrocatechol may help to mitigate the neuronal damage associated with neurodegenerative conditions like Alzheimer's and Parkinson's diseases.[5] Phenolic compounds, in general, have been shown to regulate signaling pathways related to apoptosis, cell death, and cell homeostasis in neuronal cells, further supporting their neuroprotective potential.[7]
Experimental Protocols
3.2.1. In Vivo Model of Neuroinflammation
As described in section 1.2.3, mice are administered pyrocatechol, followed by intracerebral injection of LPS to induce neuroinflammation.[2] Brain tissues are then analyzed for microglial accumulation (e.g., via Iba1 immunostaining) and the expression of inflammatory mediators.[2]
Signaling Pathway in Neuroprotection
Caption: Pyrocatechol's neuroprotective mechanism.
Anti-Cancer Effects
Recent studies have also highlighted the potential of pyrocatechol in cancer therapy, particularly in lung cancer.
Quantitative Data on Anti-Cancer Activity
| Compound | Model | Concentration | Effect | Reference |
| Catechol | Murine KP2 and human H460 lung cancer cell lines | Dose-dependent | Suppressed anchorage-independent growth | [8] |
| Catechol | Allograft and xenograft lung cancer tumor models in vivo | 30 mg/kg (orally) | Significantly suppressed tumor growth | [8] |
| Catechol | Patient-derived xenograft (PDX) lung cancer model | 30 mg/kg (orally) | Significantly suppressed tumor growth | [8] |
Experimental Protocols
4.2.1. In Vitro Cancer Cell Growth Assays
The effect of catechol on cancer cell proliferation is assessed using anchorage-independent growth assays, where cells are grown in soft agar.
4.2.2. In Vivo Tumor Models
Allograft, xenograft, or patient-derived xenograft (PDX) models are established in mice. Catechol is administered orally, and tumor growth is monitored over time.[8]
Signaling Pathway in Cancer
Catechol has been shown to directly target and inhibit Extracellular signal-regulated kinase 2 (ERK2), a key component of the MAPK signaling pathway. This inhibition leads to decreased phosphorylation and stability of the oncoprotein c-Myc, resulting in reduced tumor growth.[8]
Caption: Catechol's anti-cancer mechanism in lung cancer.
References
- 1. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Neuroinflammation by Coffee Component Pyrocatechol via Inhibition of NF-κB in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenolic Compounds of Therapeutic Interest in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Antioxidant Properties of Pyrocatechol and its Glycosides: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the antioxidant properties of Pyrocatechol (B87986) monoglucoside is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known antioxidant activities of the parent compound, pyrocatechol, and related glycoside derivatives. The experimental data and pathways described herein are attributed to these related compounds and should be considered representative, pending specific investigation of Pyrocatechol monoglucoside.
Introduction
Pyrocatechol, also known as catechol, is a dihydroxy-benzene that serves as a fundamental structural motif in numerous biologically active compounds, including neurotransmitters, hormones, and a wide array of plant-derived natural products. The antioxidant properties of pyrocatechol and its derivatives are primarily attributed to the ortho-dihydroxy arrangement on the benzene (B151609) ring, which confers potent radical scavenging and metal-chelating capabilities. Glycosylation of pyrocatechol to form monoglucosides may alter its physicochemical properties, such as solubility and bioavailability, potentially modulating its antioxidant efficacy and cellular uptake. This technical guide aims to provide an in-depth overview of the antioxidant properties associated with the pyrocatechol scaffold, offering insights into its mechanisms of action, quantitative antioxidant capacity, and the experimental protocols used for its evaluation.
Mechanisms of Antioxidant Action
The antioxidant activity of pyrocatechol and its derivatives is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.
Direct Antioxidant Mechanisms:
-
Radical Scavenging: The primary antioxidant mechanism of pyrocatechol is its ability to donate a hydrogen atom from one of its hydroxyl groups to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. This is the principle behind its activity in assays such as DPPH and ABTS.
-
Metal Ion Chelation: Pyrocatechol can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), which are potent catalysts of Fenton and Haber-Weiss reactions that generate highly reactive hydroxyl radicals. By sequestering these metal ions, pyrocatechol inhibits the initiation of oxidative chain reactions.
Indirect and Cellular Antioxidant Mechanisms:
-
Activation of the Nrf2-ARE Signaling Pathway: Studies on pyrocatechol have indicated its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
Signaling Pathway Diagram
References
Antimicrobial Effects of Pyrocatechol and Its Glucosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986), a simple phenolic compound, and its derivatives have garnered significant interest for their broad-spectrum antimicrobial properties. This technical guide provides an in-depth overview of the antimicrobial effects of pyrocatechol and its glucosides, with a focus on quantitative data, experimental methodologies, and mechanisms of action. While specific quantitative antimicrobial data for pyrocatechol glucosides is limited in current literature, this guide extrapolates from the known activities of pyrocatechol and other phenolic glycosides to provide a comprehensive resource for researchers and drug development professionals. Detailed experimental protocols for assessing antimicrobial activity are provided, alongside visualizations of key experimental workflows and a representative bacterial signaling pathway potentially targeted by these compounds.
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Phenolic compounds, widely distributed in nature, represent a promising class of molecules with diverse biological activities. Pyrocatechol (catechol), a dihydroxybenzene, has demonstrated notable antibacterial and antifungal properties. The glycosylation of phenolic compounds can modulate their physicochemical properties, such as solubility and stability, which may, in turn, influence their bioactivity and bioavailability. This guide delves into the current understanding of the antimicrobial effects of pyrocatechol and its glycosidic forms, providing a foundation for future research and development in this area.
Quantitative Antimicrobial Data
Quantitative data on the antimicrobial activity of pyrocatechol has been reported against a variety of microorganisms. The most common metrics used are the Zone of Inhibition (ZOI) from disc diffusion assays and the Minimum Inhibitory Concentration (MIC) from broth microdilution assays.
Antibacterial Activity of Pyrocatechol
The antibacterial effects of pyrocatechol have been evaluated against both Gram-positive and Gram-negative bacteria.
| Bacterium | Assay Method | Concentration | Result |
| Pseudomonas putida | Disc Diffusion | 1 mM | Inhibition observed |
| Pseudomonas pyocyanea | Disc Diffusion | 5 mM | Inhibition observed |
| Corynebacterium xerosis | Disc Diffusion | 5 mM | Inhibition observed |
| Staphylococcus aureus (MRSA) | Broth Microdilution | 3.12 µg/mL (for a catechol-derived thiazole) | MIC |
| Various Bacteria | Broth Microdilution | ≤ 2 µg/mL (for catechol-derived thiazole (B1198619) derivatives)[1] | MIC |
Antifungal Activity of Pyrocatechol
Pyrocatechol has also shown efficacy against certain fungal species.
| Fungus | Assay Method | Concentration | Result |
| Fusarium oxysporum | Disc Diffusion | 5 mM | Inhibition observed |
| Penicillium italicum | Disc Diffusion | 5 mM | Inhibition observed |
Note on Pyrocatechol Glucosides: To date, there is a notable scarcity of published, specific quantitative antimicrobial data (e.g., MIC values) for pyrocatechol glucosides. The antimicrobial activities of flavonoid glycosides have been reported, suggesting that glycosylation can impact efficacy. For instance, some flavonoid glycosides have shown antibacterial activities against multi-drug-resistant Vibrio cholerae strains that are comparable to or higher than ciprofloxacin[2]. However, direct comparative studies with pyrocatechol and its simple glucosides are lacking.
Mechanisms of Antimicrobial Action
The antimicrobial effects of pyrocatechol and related phenolic compounds are believed to be multifactorial, involving disruption of cellular structures and interference with key bacterial processes.
-
Oxidative Stress: Pyrocatechol can induce the generation of reactive oxygen species (ROS), leading to oxidative stress within microbial cells. This can damage cellular components such as lipids, proteins, and DNA.
-
Cell Membrane Disruption: Phenolic compounds can intercalate into the bacterial cell membrane, disrupting its integrity and function. This can lead to the leakage of intracellular components and ultimately, cell death.
-
Enzyme Inhibition: Pyrocatechol and its derivatives can inhibit essential bacterial enzymes, such as those involved in cell wall synthesis. For example, allylpyrocatechol (B1665244) has been suggested to inhibit the MurA enzyme, which is crucial for peptidoglycan biosynthesis[3].
-
Quorum Sensing Inhibition: Some pyrocatechol derivatives, like allylpyrocatechol, have been shown to interfere with bacterial quorum sensing (QS) systems[4]. QS is a cell-to-cell communication mechanism that regulates virulence factor production and biofilm formation. By disrupting QS, these compounds can attenuate bacterial pathogenicity.
Experimental Protocols
Accurate and reproducible assessment of antimicrobial activity is critical in drug discovery. The following are detailed methodologies for two standard assays.
Disc Diffusion Susceptibility Test (Kirby-Bauer Method)
This method is used to determine the susceptibility of a bacterial strain to a particular antimicrobial agent.
Materials:
-
Mueller-Hinton agar (B569324) (MHA) plates
-
Sterile cotton swabs
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard)
-
Paper discs impregnated with a known concentration of the test compound (e.g., pyrocatechol)
-
Sterile forceps
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in sterile broth and adjust its turbidity to match the 0.5 McFarland standard.
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension, removing excess liquid by pressing it against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Disc Application: Using sterile forceps, place the antimicrobial-impregnated discs onto the surface of the inoculated agar plate. Gently press the discs to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial's effectiveness.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (MHB) or other suitable broth
-
Bacterial culture in broth (adjusted to 0.5 McFarland turbidity standard and then diluted)
-
Test compound stock solution
-
Multichannel pipette
-
Incubator
-
Plate reader (optional)
Procedure:
-
Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Serial Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard the final 50 µL from the last column of the dilution series.
-
Inoculation: Prepare a diluted bacterial suspension and add 50 µL to each well, resulting in a final volume of 100 µL per well and the desired final bacterial concentration.
-
Controls: Include a positive control (broth and bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth (turbidity). This can be determined by visual inspection or by using a plate reader to measure optical density.
Synthesis of Pyrocatechol Glucosides
While various methods exist for the synthesis of glycosides, a common approach for preparing phenolic glucosides is through the Koenigs-Knorr reaction. The following is a general, representative scheme.
General Reaction:
Acetobromo-α-D-glucose (a protected glucose donor) is reacted with pyrocatechol in the presence of a promoter, such as silver oxide or a mercury salt, to form the glycosidic bond. Subsequent deprotection of the acetyl groups yields the pyrocatechol glucoside.
This is a generalized representation. Specific reaction conditions, including solvents, temperature, and catalysts, would need to be optimized for the synthesis of specific pyrocatechol glucosides.
Visualizations
Experimental Workflows
Caption: Workflow for Disc Diffusion and Broth Microdilution Assays.
Postulated Mechanism of Action: Oxidative Stress
Caption: Pyrocatechol-induced oxidative stress leading to bacterial cell death.
Bacterial Quorum Sensing Inhibition
Caption: Inhibition of bacterial quorum sensing by a pyrocatechol derivative.
Conclusion and Future Directions
Pyrocatechol demonstrates significant antimicrobial activity against a range of bacteria and fungi. Its mechanisms of action are multifaceted, involving the induction of oxidative stress, disruption of cell membranes, and potentially, the inhibition of crucial cellular processes like quorum sensing. While the antimicrobial properties of pyrocatechol glucosides are not yet well-characterized, the modulation of physicochemical properties through glycosylation presents a compelling avenue for the development of new antimicrobial agents with improved efficacy and pharmacokinetic profiles.
Future research should focus on:
-
The synthesis and antimicrobial screening of a library of pyrocatechol glucosides against a broad panel of clinically relevant microorganisms.
-
Elucidation of the specific mechanisms of action of pyrocatechol glucosides, including their effects on bacterial signaling pathways.
-
In vivo studies to evaluate the efficacy and safety of promising pyrocatechol-based compounds.
This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of pyrocatechol and its glucosides as a potential source of new antimicrobial therapies.
References
- 1. Frontiers | Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community [frontiersin.org]
- 2. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Unveiling Pyrocatechol Monoglucoside: A Technical Guide to its Discovery and Isolation
For Immediate Release
A comprehensive technical guide detailing the discovery, isolation, and characterization of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with potential applications in research and drug development.
This whitepaper provides an in-depth overview of pyrocatechol monoglucoside, a naturally occurring phenolic compound. Primarily aimed at researchers, scientists, and professionals in drug development, this document outlines the scientific journey from its natural sources to a purified state, presenting key data and methodologies.
Introduction
This compound (CAS No. 2400-71-7) is a phenolic glycoside that has been identified in various plant species, most notably in the rhizomes of Dioscorea nipponica Makino.[1] As a derivative of pyrocatechol, a well-studied benzene-1,2-diol, the addition of a glucose moiety significantly alters its physicochemical properties and potential biological activities. This guide serves as a technical resource, consolidating available information on its discovery, isolation protocols, and physicochemical characteristics.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its isolation, handling, and application in research. The following table summarizes the key quantitative data available for this compound.
| Property | Value | Reference |
| CAS Number | 2400-71-7 | [2] |
| Molecular Formula | C₁₂H₁₆O₇ | [1][2] |
| Molecular Weight | 272.25 g/mol | [1][2] |
| Melting Point | 130-140 °C | |
| Physical Description | Powder | |
| Purity (typical) | >98% |
Discovery and Natural Occurrence
This compound is a naturally occurring compound found in the plant kingdom. Its presence has been confirmed in the rhizomes of Dioscorea nipponica Makino, a plant used in traditional medicine.[1] More recently, it has also been identified in maize (Zea mays), where it serves as a precursor to the defensive metabolite catechol acetylglucose (CAG). The discovery of this compound in these species highlights its potential role in plant defense mechanisms and as a bioactive component.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocol is a detailed methodology adapted from studies on the isolation of phenolic compounds from Dioscorea nipponica.
Plant Material and Pre-treatment
-
Collection and Identification: Fresh rhizomes of Dioscorea nipponica Makino are collected and authenticated by a plant taxonomist.
-
Cleaning and Drying: The rhizomes are thoroughly washed with distilled water to remove any soil and debris. They are then air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.
-
Pulverization: The dried rhizomes are ground into a fine powder using a mechanical grinder and sieved to ensure a uniform particle size.
Extraction
-
Defatting: The powdered plant material is subjected to Soxhlet extraction with a non-polar solvent, such as petroleum ether or n-hexane, for several hours to remove lipids and other non-polar compounds.
-
Ethanolic Extraction: The defatted plant material is then extracted with an aqueous ethanol (B145695) solution (e.g., 70% ethanol) at a specified temperature (e.g., 60°C) for a defined period with constant stirring. This process is typically repeated three times to ensure exhaustive extraction.
-
Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Purification
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol. This step helps to fractionate the extract based on the polarity of its constituents.
-
Column Chromatography: The ethyl acetate or n-butanol fraction, which is expected to be enriched with phenolic glycosides, is subjected to column chromatography.
-
Stationary Phase: Silica (B1680970) gel or a reversed-phase material like C18 silica is commonly used.
-
Mobile Phase: A gradient elution system is employed, starting with a less polar solvent system (e.g., chloroform-methanol) and gradually increasing the polarity. The fractions are collected at regular intervals.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions showing the presence of the target compound (as determined by thin-layer chromatography or analytical HPLC) are further purified by preparative HPLC to obtain this compound in high purity.
-
Column: A preparative C18 column is typically used.
-
Mobile Phase: A gradient of methanol (B129727) and water is a common mobile phase system.
-
Detection: UV detection at a wavelength suitable for phenolic compounds (e.g., 280 nm).
-
Spectroscopic Characterization
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data.
| Technique | Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Mass Spectrometry (MS) | Expected [M+H]⁺ at m/z 273.0923 |
| Infrared (IR) Spectroscopy | Characteristic peaks for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-O bonds. |
Biological Activity and Signaling Pathways
While the biological activities of the aglycone, pyrocatechol, have been studied, demonstrating antioxidant and anti-inflammatory properties, the specific bioactivities of this compound are less well-documented.[3][4][5] Glycosylation can significantly impact the bioavailability and activity of a compound.[6][7][8][9] It is hypothesized that the glycoside form may act as a pro-drug, releasing the active pyrocatechol upon enzymatic hydrolysis in the body.
The catechol moiety is known to be a key pharmacophore. For instance, catechol-containing compounds have been shown to scavenge reactive oxygen species (ROS) and suppress the PKD-NF-κB-IL-8 signaling pathway in human intestinal cells, suggesting a potential anti-inflammatory mechanism.
Further research is required to elucidate the specific biological activities and the signaling pathways directly modulated by this compound.
Logical Relationships and Workflows
The following diagrams, generated using Graphviz, illustrate the key logical relationships and workflows described in this guide.
Caption: Experimental workflow for the isolation of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway modulated by the catechol moiety.
Conclusion
This compound is a naturally occurring phenolic glycoside with potential for further scientific investigation. This technical guide provides a foundational understanding of its discovery, isolation from natural sources, and physicochemical properties. The detailed experimental protocols offer a practical framework for researchers seeking to isolate and study this compound. While the biological activities of its aglycone are known, further research is warranted to fully elucidate the pharmacological profile of this compound and its potential role in modulating cellular signaling pathways.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. chemfarms.com [chemfarms.com]
- 3. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics [frontiersin.org]
- 8. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pyrocatechol Monoglucoside: A Review of Current Research and Future Prospects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, has been identified as a natural product with potential applications in various scientific fields. This technical guide provides a comprehensive review of the existing literature on Pyrocatechol monoglucoside, covering its chemical properties, natural sources, and the current, albeit limited, understanding of its biological significance. Due to the scarcity of direct research on this specific compound, this review synthesizes available data on its source plant, Dioscorea nipponica Mak., its aglycone moiety, pyrocatechol, and related phenolic glucosides to infer its potential characteristics and guide future research.
Chemical and Physical Properties
This compound is structurally composed of a pyrocatechol molecule bound to a glucose unit via a glycosidic linkage. This glycosylation is expected to significantly influence its physicochemical properties, such as solubility and stability, compared to its aglycone, pyrocatechol.
| Property | This compound | Pyrocatechol |
| Synonyms | Pyrocatecholmonoglucosid | 1,2-Dihydroxybenzene, Catechol |
| Molecular Formula | C₁₂H₁₆O₇ | C₆H₆O₂ |
| Molecular Weight | 272.25 g/mol | 110.11 g/mol |
| Appearance | White Solid | White to faintly beige crystalline flakes |
| CAS Number | 2400-71-7 | 120-80-9 |
| Solubility | Data not available (expected to be more water-soluble than pyrocatechol) | 430 g/L in water |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year. Keep away from direct sunlight and moisture.[1] | Air and light sensitive. Store under Argon at ambient temperatures. |
Natural Occurrence
This compound has been isolated from Dioscorea nipponica Mak., a perennial twining herb belonging to the Dioscoreaceae family.[1] This plant is primarily distributed in northeastern, northern, eastern, and central China.[2][3] The rhizome of D. nipponica has a history of use in traditional Chinese medicine for treating various ailments, including rheumatoid arthritis, pain, bronchitis, and asthma.[2][3]
Modern phytochemical studies on D. nipponica have revealed a rich and diverse chemical composition. The primary bioactive constituents are believed to be steroidal saponins (B1172615) and their sapogenins, which are linked to most of the plant's pharmacological effects.[2][3][4] Additionally, the plant contains various phenolic compounds, phenanthrene (B1679779) derivatives, and diarylheptanoids.[2][5][6] The presence of these compounds contributes to the reported anti-tumor, anti-inflammatory, analgesic, and antioxidant activities of D. nipponica extracts.[2][3][4] The isolation of this compound from this plant suggests it may contribute to its overall biological activity profile.
Inferred Biological Activity and Mechanism of Action
Direct studies on the biological activity and mechanism of action of this compound are currently lacking in the scientific literature. However, insights can be drawn from the known properties of its constituent parts: pyrocatechol and the glucoside moiety, as well as the activities of other phenolic glucosides.
The Aglycone: Pyrocatechol
Pyrocatechol, also known as catechol, is a well-studied phenolic compound with a range of biological effects. It is recognized for its antioxidant properties, stemming from its ability to scavenge free radicals.[7] This activity is attributed to the presence of two hydroxyl groups on the benzene (B151609) ring. Conversely, under certain conditions, pyrocatechol can also exhibit pro-oxidant activity.
Studies have shown that pyrocatechol possesses antimicrobial activity against various bacteria and fungi.[8] It is used in chemical synthesis and has applications in the pharmaceutical and cosmetic industries.[7] However, it is important to note that pyrocatechol can be toxic and is classified as a questionable carcinogen.[7]
The Effect of Glycosylation
The attachment of a glucose molecule to a phenolic compound like pyrocatechol can significantly alter its properties. Glycosylation generally increases water solubility and can enhance stability. Furthermore, the sugar moiety can influence the bioavailability and metabolic fate of the compound in biological systems. For other flavonoids and phenolic compounds, glycosylation has been shown to modulate their antioxidant and anti-inflammatory activities. The glucoside can be cleaved by enzymes in the gut microbiota, releasing the aglycone for absorption.
Experimental Protocols
As there are no specific published experimental protocols for this compound, this section outlines a general methodology for the isolation and characterization of phenolic glucosides from plant material, based on standard phytochemical techniques.
General Workflow for Isolation and Characterization
Caption: Generalized workflow for the extraction and analysis of this compound.
1. Plant Material Preparation: The rhizomes of Dioscorea nipponica are collected, dried, and ground into a fine powder to increase the surface area for extraction.
2. Extraction: The powdered plant material is extracted with a suitable solvent, typically methanol or ethanol, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
3. Fractionation: The crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Phenolic glucosides are often enriched in the more polar fractions (e.g., n-butanol).
4. Chromatographic Purification: The enriched fraction is further purified using various chromatographic techniques. This may involve open column chromatography on silica gel or Sephadex, followed by preparative high-performance liquid chromatography (HPLC) to isolate the pure compound.
5. Structural Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC) and Mass Spectrometry (MS), to confirm the identity as this compound.
Potential Signaling Pathways
While no signaling pathways have been directly investigated for this compound, phenolic compounds are known to modulate various cellular pathways, particularly those related to oxidative stress. A hypothetical pathway that could be influenced by this compound, based on the known antioxidant properties of phenolics, is the Nrf2-ARE pathway.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dioscorea nipponica Makino: a systematic review on its ethnobotany, phytochemical and pharmacological profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility characteristics of pyrocatechol (B87986) monoglucoside. Recognizing the critical role of solubility data in research and pharmaceutical development, this document collates available information, presents reference data for the parent compound pyrocatechol, outlines detailed experimental protocols for solubility determination, and visualizes relevant workflows and biological pathways.
Introduction to Pyrocatechol Monoglucoside and its Solubility
This compound (CAS No. 2400-71-7) is a phenolic glycoside, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including anti-inflammatory and antioxidant properties.[1][2] The solubility of an active compound is a fundamental physicochemical property that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities.
Solubility Data
While quantitative figures for this compound are scarce, qualitative descriptions and quantitative data for the parent pyrocatechol molecule offer valuable insights.
This compound - Qualitative Solubility
General observations from chemical suppliers indicate that this compound is soluble in several common organic solvents. This information is summarized in the table below.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Pyridine | Soluble |
| Methanol | Soluble |
| Ethanol | Soluble |
Table 1: Qualitative Solubility of this compound.
Pyrocatechol - Quantitative Solubility
The solubility of pyrocatechol (the aglycone of this compound) has been more extensively studied. As a polar compound, its solubility is influenced by the solvent's polarity and hydrogen bonding capacity.[4] These data serve as a crucial reference point for estimating the behavior of its glycoside derivative.
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 430 g/L (or 43 g/100 mL)[5][6][7] |
| Water | Not Specified | 50 mg/mL |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | ~5 mg/mL[8] |
| Ethanol | Not Specified | ~2 mg/mL[8] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL[8] |
| Dimethylformamide (DMF) | Not Specified | ~1 mg/mL[8] |
| Benzene | Not Specified | Soluble[5] |
| Chloroform | Not Specified | Soluble[5] |
| Ether | Not Specified | Soluble[5] |
| Pyridine | Not Specified | Soluble[5] |
Table 2: Quantitative and Qualitative Solubility of Pyrocatechol.
Experimental Protocols for Solubility Determination
To generate reliable quantitative data for this compound, standardized experimental methods are essential. The following protocols describe common and reliable techniques for determining the solubility of a solid compound.
Method 1: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[9][10]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of excess solid is crucial to ensure a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[10][11]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by careful collection of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility. The result is typically expressed in units such as mg/mL or mol/L.
Method 2: Qualitative and Semi-Quantitative Solubility Assessment
For a more rapid, preliminary assessment, a simpler method can be employed.[12][13]
Methodology:
-
Preparation: Place a small, pre-weighed amount of this compound (e.g., 1-5 mg) into a small test tube or vial.[13]
-
Solvent Addition: Add a measured volume of the test solvent (e.g., 0.1 mL) to the vial.
-
Agitation: Vigorously shake or vortex the vial for 1-2 minutes.[13]
-
Observation: Visually inspect the solution for any undissolved solid. If the solid has completely dissolved, the compound is considered soluble at that concentration.
-
Titration (Optional): If the compound dissolves, continue adding known volumes of the solute until a precipitate is observed, allowing for a semi-quantitative estimation of the solubility limit.
Visualizations: Workflows and Pathways
Diagrams are provided to illustrate the experimental process for solubility determination and a key signaling pathway relevant to the biological activity of phenolic compounds.
Caption: Workflow for Equilibrium Solubility Determination.
Phenolic compounds, including pyrocatechol, are known to exert anti-inflammatory effects, in part by modulating key cellular signaling pathways such as the MAPK and NF-κB pathways.[14][15] Understanding these interactions is vital for drug development.
Caption: MAPK and NF-κB Inflammatory Signaling Pathways.
References
- 1. Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. and phenolic glycosides | Basicmedical Key [basicmedicalkey.com]
- 3. biocrick.com [biocrick.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Catechol, 99+% | Fisher Scientific [fishersci.ca]
- 6. Catechol CAS#: 120-80-9 [m.chemicalbook.com]
- 7. Pyrocatechol [bionity.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Stability and Degradation Profile of Pyrocatechol Monoglucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrocatechol (B87986) monoglucoside, commonly known as arbutin (B1665170), is a naturally occurring glycoside of hydroquinone (B1673460) found in various plant species. It is a widely utilized ingredient in the cosmetic and pharmaceutical industries, primarily for its skin-lightening and antioxidant properties. The efficacy and safety of arbutin are intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the chemical, enzymatic, and microbial degradation of pyrocatechol monoglucoside, with a focus on the formation of its primary degradation product, hydroquinone. Detailed experimental protocols for stability assessment and quantitative data on degradation kinetics under various conditions are presented to aid researchers and formulation scientists in the development of stable and effective arbutin-containing products.
Chemical Stability of this compound (Arbutin)
The stability of arbutin is significantly influenced by environmental factors such as pH, temperature, and exposure to light. Understanding these factors is crucial for predicting its shelf-life and ensuring the safety and efficacy of formulations.
Effect of pH
Arbutin exhibits pH-dependent stability, with its degradation rate accelerating in both acidic and alkaline conditions. The primary degradation pathway under these conditions is the hydrolysis of the glycosidic bond, leading to the formation of hydroquinone and glucose.[1]
Studies have shown that β-arbutin is relatively stable around a pH of 5-7.[2] However, at pH values below 4 or above 9, the decomposition rate increases significantly.[2] For instance, one study demonstrated that an aqueous solution of β-arbutin is relatively stable at pH 5 and 40°C, but unstable at pH 3, with increased hydroquinone formation over time.[2] Similarly, the photodegradation of arbutin is also pH-dependent, with the degradation rate constant being considerably higher at pH 9 compared to pH 5 and 7.[2][3]
For α-arbutin, the highest stability is observed at a pH of approximately 5.0.[4]
Table 1: Effect of pH on the Stability of Arbutin
| Arbutin Isomer | pH | Temperature (°C) | Observation | Reference |
| β-Arbutin | 3 | 40 | Unstable, hydroquinone produced | [2] |
| β-Arbutin | 5 | 40 | Relatively stable | [2] |
| β-Arbutin | 6-7 | - | Almost no decomposition | [2] |
| β-Arbutin | <4 or >9 | - | Decomposition rate significantly accelerates | [2] |
| α-Arbutin | 5.0 | 40 | Highest stability | [4] |
Effect of Temperature
Arbutin is a thermolabile compound, and its degradation follows first-order kinetics.[5][6] The rate of degradation increases with increasing temperature. One study on the thermodegradation of arbutin in solution at temperatures ranging from 50 to 90°C determined an activation energy of 7.6 kcal/mol.[5][6] The t90% (time for 10% degradation) at 20°C was calculated to be 15.4 days.[5][6]
In contrast, α-arbutin exhibits better thermal stability, remaining stable at temperatures below 100°C.[7]
Table 2: Thermodegradation Kinetics of Arbutin
| Parameter | Value | Conditions | Reference |
| β-Arbutin | |||
| Kinetics | First-order | 50-90°C in aqueous solution | [5][6] |
| Activation Energy | 7.6 kcal/mol | - | [5][6] |
| t90% at 20°C | 15.4 days | - | [5][6] |
| α-Arbutin | |||
| Thermal Stability | Stable | Below 100°C | [7] |
Effect of Light (Photostability)
Arbutin is susceptible to photodegradation, particularly in aqueous solutions.[2][3] The degradation process also appears to follow first-order kinetics.[2][3] The rate of photodegradation is influenced by the pH of the solution.[2][3]
Table 3: Photodegradation Rate Constants of Arbutin in Aqueous Solution
| pH | Degradation Rate Constant (min⁻¹) | Reference |
| 5 | 5.5 x 10⁻⁴ | [2][3] |
| 7 | 7.0 x 10⁻⁴ | [2][3] |
| 9 | 24.1 x 10⁻⁴ | [2][3] |
Enzymatic and Microbial Degradation
In addition to chemical degradation, arbutin can be hydrolyzed by enzymes, particularly β-glucosidases, and by microbial action. This is a significant consideration for its topical application, as the skin microbiome can play a role in its metabolism.
Enzymatic Hydrolysis
The enzymatic hydrolysis of arbutin to hydroquinone and glucose is a key metabolic pathway.[8] This conversion can be catalyzed by β-glucosidases present in various organisms.[8]
Microbial Degradation
Human skin microflora, including common bacteria like Staphylococcus epidermidis and Staphylococcus aureus, have been shown to hydrolyze arbutin to hydroquinone.[8][9] The hydrolytic activity varies among different bacterial strains, with reported activities ranging from 0.16 to 4.51 nmol/min/mg.[9] This microbial conversion is a critical factor to consider when evaluating the in-vivo effects and safety of topically applied arbutin.[8]
The following diagram illustrates the primary degradation pathway of arbutin.
Caption: Primary degradation pathway of this compound (Arbutin).
Experimental Protocols for Stability Assessment
The stability of arbutin and the quantification of its degradation products are typically assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Method for Simultaneous Determination of Arbutin and Hydroquinone
This section outlines a general HPLC protocol for the analysis of arbutin and hydroquinone in cosmetic formulations.
Objective: To separate and quantify arbutin and its primary degradation product, hydroquinone.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable buffer components
-
Arbutin reference standard
-
Hydroquinone reference standard
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of 0.05 M KH₂PO₄ buffer solution (pH 2.5) and methanol (99:1, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Detection Wavelength: 280 nm for simultaneous detection of arbutin and hydroquinone.
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Accurately weigh a portion of the cosmetic cream or lotion.
-
Disperse the sample in a suitable solvent (e.g., methanol or a mixture of buffer and organic solvent).
-
Sonication or vortexing may be used to ensure complete extraction of the analytes.
-
Centrifuge the sample to precipitate any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
Procedure:
-
Prepare a series of standard solutions of arbutin and hydroquinone of known concentrations.
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Identify and quantify arbutin and hydroquinone in the samples by comparing their retention times and peak areas with those of the standards.
The following diagram illustrates a typical experimental workflow for HPLC analysis of arbutin stability.
Caption: Experimental workflow for HPLC-based stability testing of arbutin.
Signaling Pathways in Arbutin's Mechanism of Action
Arbutin's primary mechanism for skin lightening is the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis. While the direct enzymatic inhibition is well-established, the broader signaling pathways are also of interest.
Arbutin acts as a competitive inhibitor of tyrosinase, competing with the natural substrate, L-tyrosine. This inhibition leads to a reduction in the production of melanin. The degradation of arbutin to hydroquinone is also relevant, as hydroquinone is a more potent tyrosinase inhibitor but also has higher cytotoxicity.[9]
The following diagram depicts the simplified signaling pathway of tyrosinase inhibition by arbutin.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. regimenlab.com [regimenlab.com]
- 5. Degradation kinetics of arbutin in solution | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. plamed.cn [plamed.cn]
- 8. researchgate.net [researchgate.net]
- 9. Hydrolysis of arbutin to hydroquinone by human skin bacteria and its effect on antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of Pyrocatechol Monoglucoside for Researchers and Drug Development Professionals
Introduction
Pyrocatechol (B87986), also known as catechol, is a simple phenolic compound that serves as a crucial building block for a wide range of biologically active molecules. Its glycosylated form, pyrocatechol monoglucoside, is a naturally occurring phenolic glycoside found in plants such as Dioscorea nipponica Mak.[1] While research on pyrocatechol itself and its various non-glycosylated derivatives is extensive, the exploration of derivatives based on the this compound scaffold is a more nascent field. This guide aims to provide a comprehensive overview of known and potential derivatives of this compound, focusing on their synthesis, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this class of compounds.
Known Derivatives and Synthetic Strategies
Directly reported derivatives of this compound are limited in scientific literature. However, a significant number of derivatives can be conceptualized through the modification of the pyrocatechol core, followed by glycosylation, or by the modification of the glucose moiety of this compound.
Derivatives of the Pyrocatechol Core
The pyrocatechol nucleus is amenable to a variety of chemical modifications, leading to a diverse range of derivatives with varied biological activities. These modifications primarily involve substitutions on the aromatic ring.
Table 1: Selected Biologically Active Derivatives of Pyrocatechol (Aglycone Form)
| Derivative Class | Example Compound | Biological Activity | Quantitative Data (IC50/MIC) | Reference |
| Thioethers | 4-(benzylthiomethyl)benzene-1,2-diol | Antioxidant (DPPH assay) | EC50: 0.14 mM | [2] |
| Thioethers | 4-((1H-benzo[d]imidazol-2-ylthio)methyl)benzene-1,2-diol | Antioxidant (ABTS assay) | TEAC: 1.65 | [2] |
| Hydrazones | Ammonium (B1175870) acylhydrazones of catecholaldehyde | Antimicrobial (against S. aureus) | MIC: 1.95 - 62.5 µg/mL | [3] |
| Hydrazones | Ammonium acylhydrazones of catecholaldehyde | Antioxidant | High capacity | [3] |
| Thiazolyl-Catechols | 2-amino-4-(3,4-dihydroxyphenyl)thiazole derivatives | Cytotoxic (against A549 lung cancer cells) | IC50: 3.87 - 9.14 µM | [4] |
| Thiazolyl-Catechols | 2-amino-4-(3,4-dihydroxyphenyl)thiazole derivatives | Antioxidant (DPPH assay) | Significant activity | [4] |
| Flavones | 7,8-Dihydroxyflavone | Antitrypanosomal (against T. b. rhodesiense) | IC50: 68 ng/mL | [5] |
| Flavones | 7,8-Dihydroxyflavone | Antileishmanial (against L. donovani) | IC50: 1.1 µg/mL | [5] |
Glycosylation of Pyrocatechol and its Derivatives
The addition of a glucose moiety to pyrocatechol or its derivatives can be achieved through chemical or enzymatic synthesis. Enzymatic synthesis is often preferred for its high regioselectivity and stereoselectivity under mild reaction conditions.
Table 2: Enzymatic Synthesis of Pyrocatechol Glucosides
| Enzyme | Source Organism | Acceptor (Pyrocatechol Derivative) | Donor | Product | Yield | Reference |
| Glucansucrase (Gtf180-ΔN) | Lactobacillus reuteri 180 | Catechol | Sucrose (B13894) | α-D-glucosides of catechol | Not specified | [1] |
| β-galactosidase (mutant) | Lactobacillus bulgaricus L3 | Catechol | Lactose | Catechol galactosides | Not specified | [1] |
| β-xylosidase BxTW1 | Talaromyces amestolkiae | Catechol | Xylobiose | Catechol xylosides | Not specified | [1] |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a generalized procedure based on the use of glucansucrases for the glycosylation of phenolic compounds.
Materials:
-
Pyrocatechol
-
Sucrose (or other suitable glycosyl donor)
-
Glucansucrase (e.g., Gtf180-ΔN from Lactobacillus reuteri)
-
Sodium acetate (B1210297) buffer (pH 4.7)
-
Reaction vessel
-
Incubator/shaker
-
HPLC system for analysis and purification
Procedure:
-
Prepare a solution of pyrocatechol in sodium acetate buffer. A typical concentration range is 100-400 mM.
-
Prepare a solution of sucrose in the same buffer. A typical concentration is 1 M.
-
In a reaction vessel, combine the pyrocatechol and sucrose solutions.
-
Initiate the reaction by adding the glucansucrase enzyme to a final concentration of approximately 4 U/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction over time (e.g., 1, 6, 12, 24 hours) by taking aliquots and analyzing them by HPLC to quantify the formation of this compound and the consumption of substrates.
-
Once the desired conversion is achieved, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Purify the this compound from the reaction mixture using preparative HPLC or other suitable chromatographic techniques.
-
Characterize the purified product using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.
Representative Protocol for the Synthesis of a Pyrocatechol Thioether Derivative
This protocol describes the synthesis of a catechol thioether, which can subsequently be glycosylated.
Materials:
-
4-bromomethyl-1,2-dimethoxybenzene
-
Sodium hydroxide
-
Hydrochloric acid
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Synthesis of the isothiouronium salt: Reflux a mixture of 4-bromomethyl-1,2-dimethoxybenzene and thiourea in ethanol for 2 hours. Cool the reaction mixture to obtain the isothiouronium salt as a precipitate, which is then filtered and dried.
-
Hydrolysis to the thiol: Dissolve the isothiouronium salt in water and add a solution of sodium hydroxide. Heat the mixture at 80°C for 30 minutes. After cooling, acidify the solution with hydrochloric acid to precipitate the thiol. Filter, wash with water, and dry the product.
-
Alkylation/Arylation (Example): The synthesized thiol can be reacted with various electrophiles to introduce different substituents.
-
Demethylation to the catechol: Dissolve the methoxy-protected thioether in dry DCM and cool to -78°C under an inert atmosphere. Add a solution of BBr₃ in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding methanol, followed by water. Extract the product with an organic solvent, dry the organic layer, and evaporate the solvent. Purify the final catechol thioether derivative by column chromatography.
Biological Activities and Potential Mechanisms of Action
Derivatives of pyrocatechol are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and anticancer effects. The addition of a glucoside moiety can modulate these activities by altering the compound's solubility, bioavailability, and interaction with biological targets.
Antioxidant Activity
The catechol moiety is a well-known scavenger of reactive oxygen species (ROS). The two adjacent hydroxyl groups can readily donate hydrogen atoms to neutralize free radicals, forming a stable ortho-quinone. This intrinsic antioxidant property is expected to be retained in its glycosylated derivatives.
Antimicrobial Activity
Several pyrocatechol derivatives, such as the ammonium acylhydrazones, have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The mechanism of action is thought to involve the disruption of the bacterial cell wall.
Anticancer Activity
Thiazolyl-catechol compounds have shown cytotoxic effects against lung cancer cell lines.[4] The precise mechanism is still under investigation but may involve the induction of apoptosis.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Antioxidant Mechanism
Caption: Antioxidant mechanism of the pyrocatechol moiety.
Conceptual Signaling Pathway
Caption: Conceptual model of signaling pathways modulated by a this compound derivative.
The field of this compound derivatives, while still in its early stages, holds considerable promise for the development of new therapeutic agents. The established biological activities of pyrocatechol derivatives, combined with the potential for improved pharmacokinetic properties through glycosylation, provide a strong rationale for further investigation. This guide has summarized the current knowledge and provided a framework for the synthesis and evaluation of novel derivatives. Future research should focus on the systematic synthesis and biological screening of a library of this compound derivatives to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker [mdpi.com]
- 3. Ammonium Catecholaldehydes as Multifunctional Bioactive Agents: Evaluating Antimicrobial, Antioxidant, and Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
Methodological & Application
Application Notes and Protocols for the Enzymatic Synthesis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals.
Introduction
Pyrocatechol (B87986), also known as catechol, is a significant phenolic compound utilized as a precursor in the synthesis of pharmaceuticals, pesticides, and flavors. The therapeutic and industrial applications of pyrocatechol can be enhanced by glycosylation, a process that attaches a sugar moiety to the molecule. This modification can improve its water solubility, stability, and bioavailability, while potentially reducing its toxicity.[1][2] Enzymatic synthesis of pyrocatechol monoglucoside offers a green and highly specific alternative to chemical methods, which often require harsh conditions and complex protection/deprotection steps.[3] This document provides a detailed protocol for the enzymatic synthesis of this compound using glucansucrases or amylosucrases, enzymes known to effectively glycosylate simple phenolic compounds.[4][5][6][7]
Principle of the Method
The enzymatic synthesis of this compound is achieved through a transglycosylation reaction. A glucansucrase or amylosucrase enzyme catalyzes the transfer of a glucose moiety from a donor substrate, typically sucrose (B13894), to one of the hydroxyl groups of pyrocatechol (the acceptor).[4][5][6][7] The enzyme hydrolyzes the glycosidic bond in sucrose, forming a glucosyl-enzyme intermediate. This intermediate then reacts with pyrocatechol, releasing the newly formed this compound. This method is highly regioselective and proceeds under mild reaction conditions.
Data Presentation
The following table summarizes the yields of enzymatic glycosylation for pyrocatechol and structurally similar phenolic compounds using different enzyme systems. This data provides a comparative basis for expected outcomes.
| Acceptor Substrate | Enzyme | Enzyme Source | Glycosyl Donor | Conversion Yield (%) | Reference |
| Pyrocatechol | Mutant β-Galactosidase (W980F) | Lactobacillus bulgaricus L3 | Lactose | Increased by 7.6% over wild-type | [1] |
| Hydroquinone (B1673460) | Amylosucrase | Deinococcus geothermalis | Sucrose | 90 | [5] |
| Hydroquinone | Amylosucrase (Asmet) | Thermal Spring Metagenome | Sucrose | 70 | [6] |
| Various Polyphenols | Glycosyltransferases (GT1s) | Various | UDP-Glucose | >90 (for 26 out of 32 compounds) | [8] |
| Daidzein | Mutant CGTase (Y195F/E264V) | Engineered | β-Cyclodextrin | 65.6 | [9] |
| Rutin | Mutant CGTase (Y195F/E264V) | Engineered | β-Cyclodextrin | 89.4 | [9] |
Experimental Protocols
This section details the methodologies for the key experiments in the enzymatic synthesis of this compound. The protocol is based on established methods for the glycosylation of similar phenolic compounds like hydroquinone and catechol.[1][5][6]
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the core enzymatic reaction for the synthesis of this compound using a commercially available or purified amylosucrase or glucansucrase.
Materials:
-
Pyrocatechol (Acceptor)
-
Sucrose (Glycosyl Donor)
-
Amylosucrase (e.g., from Deinococcus geothermalis) or Glucansucrase (e.g., from Lactobacillus reuteri)
-
Ascorbic Acid (Antioxidant)
-
Sodium Phosphate (B84403) Buffer (50 mM, pH 6.0)
-
Reaction Vessel (e.g., 50 mL Falcon tube or glass reactor)
-
Incubator Shaker
-
Heating block or water bath
Procedure:
-
Substrate Preparation:
-
Prepare a 1 M stock solution of sucrose in 50 mM sodium phosphate buffer (pH 6.0).
-
Prepare a 200 mM stock solution of pyrocatechol in the same buffer. Note: Due to the potential for oxidation, it is advisable to prepare this solution fresh.
-
Prepare a 10 mM stock solution of ascorbic acid in the same buffer.
-
-
Reaction Setup:
-
In a reaction vessel, combine the components in the following order to achieve the desired final concentrations in a 10 mL total volume:
-
Sodium Phosphate Buffer (50 mM, pH 6.0)
-
Sucrose stock solution to a final concentration of 200 mM.
-
Pyrocatechol stock solution to a final concentration of 20 mM.
-
Ascorbic acid stock solution to a final concentration of 0.2 mM.[5]
-
-
Mix the solution gently by vortexing.
-
-
Enzymatic Reaction:
-
Pre-incubate the reaction mixture at the optimal temperature for the chosen enzyme (e.g., 30°C for amylosucrase from a metagenomic source).[6]
-
Initiate the reaction by adding the amylosucrase or glucansucrase to a final concentration of 10 U/mL.
-
Incubate the reaction mixture at the optimal temperature with gentle agitation (e.g., 150 rpm) for 24 hours.[6]
-
-
Reaction Termination:
-
Terminate the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.
-
-
Analysis:
-
Analyze the reaction mixture for the formation of this compound using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Purification of this compound
This protocol outlines a general procedure for the purification of the synthesized this compound from the reaction mixture.
Materials:
-
Terminated reaction mixture from Protocol 1
-
Ethyl acetate (B1210297)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvent system for chromatography (e.g., ethyl acetate/methanol (B129727) gradient)
-
Rotary evaporator
Procedure:
-
Extraction:
-
Centrifuge the terminated reaction mixture to pellet the denatured enzyme and any insoluble material.
-
Transfer the supernatant to a separatory funnel.
-
Extract the aqueous solution three times with an equal volume of ethyl acetate to remove unreacted pyrocatechol.
-
Combine the aqueous layers containing the more polar this compound.
-
-
Concentration:
-
Concentrate the aqueous phase under reduced pressure using a rotary evaporator to remove excess water.
-
-
Silica Gel Chromatography:
-
Resuspend the concentrated sample in a minimal amount of the initial chromatography mobile phase.
-
Load the sample onto a silica gel column pre-equilibrated with the chosen solvent system (e.g., 95:5 ethyl acetate:methanol).
-
Elute the column with a gradient of increasing methanol concentration.
-
Collect fractions and monitor by TLC to identify those containing the purified this compound.
-
-
Final Concentration and Characterization:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Characterize the final product using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.[1]
-
Visualizations
The following diagrams illustrate the key processes in the enzymatic synthesis of this compound.
References
- 1. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.rug.nl [research.rug.nl]
- 4. Bacterial α-Glucan and Branching Sucrases from GH70 Family: Discovery, Structure–Function Relationship Studies and Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-yield enzymatic bioconversion of hydroquinone to α-arbutin, a powerful skin lightening agent, by amylosucrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biotransformation of hydroquinone into α-arbutin by transglucosylation activity of a metagenomic amylosucrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regulating the rate-limiting step of cyclodextrin glycosyltransferase glycosylation reaction for efficient production of glycosylated polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of Pyrocatechol Monoglucoside: A Detailed Overview of Chemical and Enzymatic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with applications in various fields, including the synthesis of azo dyes. The synthesis of this compound presents a notable challenge in regioselectivity due to the two hydroxyl groups of the pyrocatechol aglycone. This guide explores established chemical methods, such as the Koenigs-Knorr reaction, and enzymatic approaches, offering insights into their principles, methodologies, and comparative efficacy.
Chemical Synthesis Approaches
The chemical synthesis of pyrocatechol monoglucoside primarily relies on glycosylation reactions where a glycosyl donor, typically a protected glucose derivative, reacts with pyrocatechol. The main challenge lies in controlling the regioselectivity to favor the formation of the monoglucoside over the diglucoside and to direct the glycosidic bond to a specific hydroxyl group.
Koenigs-Knorr Reaction
The Koenigs-Knorr reaction is a classical and widely used method for the formation of glycosidic bonds.[1][2] It involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (in this case, pyrocatechol) in the presence of a promoter, typically a silver or mercury salt.[1][3] The stereochemical outcome of the reaction is often influenced by the nature of the protecting group at the C-2 position of the glycosyl donor.[1] The use of a participating group, such as an acetyl group, generally leads to the formation of a 1,2-trans-glycoside.[1]
General Reaction Scheme:
Figure 1: General workflow of the Koenigs-Knorr reaction for the synthesis of this compound.
Experimental Protocol (General, adapted for Pyrocatechol):
Materials:
-
Pyrocatechol
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Molecular sieves (4 Å)
-
Sodium methoxide (B1231860) in methanol (B129727) (for deprotection)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add pyrocatechol (1.0 eq) and freshly activated molecular sieves to anhydrous DCM.
-
Addition of Reagents: To the stirred suspension, add the silver salt promoter (e.g., Ag₂CO₃, 1.5 eq).
-
Glycosylation: Slowly add a solution of acetobromoglucose (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with DCM.
-
Purification of Protected Glucoside: Concentrate the filtrate under reduced pressure. Purify the resulting residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the protected this compound.
-
Deprotection: Dissolve the purified protected glucoside in anhydrous methanol. Add a catalytic amount of sodium methoxide solution and stir the mixture at room temperature.
-
Final Purification: Monitor the deprotection by TLC. Once complete, neutralize the reaction with an acidic resin, filter, and concentrate the filtrate. Purify the final product, this compound, by column chromatography or recrystallization.
Quantitative Data Summary (Illustrative):
| Parameter | Koenigs-Knorr Method | Reference |
| Glycosyl Donor | Acetobromoglucose | [1] |
| Glycosyl Acceptor | Pyrocatechol | - |
| Promoter | Ag₂CO₃ or Ag₂O | [3] |
| Solvent | Dichloromethane or Toluene | - |
| Temperature | Room Temperature | - |
| Reaction Time | 4 - 24 hours | - |
| Yield (Protected) | 40 - 60% (typical for phenols) | - |
| Yield (Deprotected) | >90% | - |
Helferich Modification
The Helferich method offers an alternative to the use of heavy metal salts like silver or mercury. This method typically employs a glycosyl acetate as the donor and a Lewis acid or Brønsted acid as a catalyst.[3]
Enzymatic Synthesis
Enzymatic synthesis provides a green and highly selective alternative to chemical methods for the synthesis of glycosides. Glycosyltransferases and some glycosidases (in their reverse hydrolysis or transglycosylation mode) are the primary enzymes used for this purpose.
Synthesis using β-Glucosidase
β-Glucosidases (EC 3.2.1.21) can catalyze the formation of β-glucosides through transglycosylation or reverse hydrolysis. In transglycosylation, a glycosyl moiety is transferred from a donor substrate to an acceptor molecule (pyrocatechol). In reverse hydrolysis, the enzyme synthesizes the glycoside from a monosaccharide and an alcohol in a system with low water activity. Almond β-glucosidase is a commonly used enzyme for this purpose.
Reaction Scheme:
Figure 2: Enzymatic synthesis of this compound using β-glucosidase.
Experimental Protocol (General):
Materials:
-
Pyrocatechol
-
D-Glucose
-
β-Glucosidase from almonds (commercially available, can be immobilized)
-
Buffer solution (e.g., 50 mM sodium acetate, pH 5.0)
-
Organic co-solvent (e.g., tert-butanol, optional, to improve substrate solubility)
Procedure:
-
Reaction Mixture Preparation: In a suitable vessel, dissolve pyrocatechol and a molar excess of D-glucose in the buffer solution. If using a co-solvent, prepare a biphasic system.
-
Enzyme Addition: Add the β-glucosidase (free or immobilized) to the reaction mixture.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-50 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the formation of this compound over time using High-Performance Liquid Chromatography (HPLC).
-
Enzyme Removal: If using immobilized enzyme, it can be recovered by filtration for reuse. For free enzyme, heat inactivation followed by centrifugation can be employed.
-
Purification: Purify the product from the reaction mixture using column chromatography on silica gel or a suitable resin.
Quantitative Data Summary (Illustrative):
| Parameter | Enzymatic Method (β-Glucosidase) | Reference |
| Enzyme | β-Glucosidase from almonds | [4][5] |
| Substrates | Pyrocatechol, D-Glucose | - |
| Solvent | Aqueous buffer (e.g., acetate pH 5.0) | [6] |
| Temperature | 30 - 50 °C | [7] |
| Reaction Time | 24 - 72 hours | [6] |
| Yield | Variable, dependent on conditions | - |
Note: Yields are highly dependent on reaction conditions, including substrate concentrations, enzyme loading, and water activity.
Logical Relationship of Synthesis Methods
The choice of synthesis method for this compound depends on several factors, including the desired stereoselectivity, scale of the reaction, and environmental considerations.
References
- 1. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 4. Synthesis of Octyl-β-Glucoside Catalyzed by Almond β-Glucosidase in Unconventional Reaction Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. recursosbioquimica.es [recursosbioquimica.es]
- 6. researchgate.net [researchgate.net]
- 7. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Pyrocatechol Monoglucoside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside found in various plant species, notably in the leaves of the pigeon pea (Cajanus cajan). This compound and its aglycone, pyrocatechol, are of significant interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant and anti-inflammatory properties. These biological activities are primarily attributed to the catechol structure, which can effectively scavenge reactive oxygen species (ROS) and modulate key inflammatory signaling pathways. This document provides detailed protocols for the extraction, purification, and quantification of pyrocatechol monoglucoside from plant material, tailored for laboratory and research applications.
Plant Source
The primary plant source identified for this compound is Cajanus cajan (L.) Millsp., commonly known as pigeon pea. The leaves of this plant are reported to be a rich source of various phenolic compounds, including flavonoids and their glycosides.
Extraction Methodologies
Several methods can be employed for the extraction of this compound from plant material. The choice of method depends on factors such as laboratory equipment availability, desired extraction efficiency, and environmental considerations. Modern techniques like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) offer significant advantages over traditional methods, including reduced extraction time and solvent consumption.
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE)
This protocol is adapted from optimized methods for the extraction of flavonoids from Cajanus cajan leaves and is expected to be efficient for this compound.[1]
-
Sample Preparation:
-
Dry the leaves of Cajanus cajan at a controlled temperature (e.g., 40-50°C) to a constant weight to prevent enzymatic degradation of phytochemicals.
-
Grind the dried leaves into a fine powder (e.g., 50 mesh) to increase the surface area for extraction.
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it into a microwave-safe extraction vessel.
-
Add 200 mL of 80% aqueous ethanol (B145695) to achieve a solid-to-liquid ratio of 1:20 (w/v).
-
Secure the vessel in a microwave extractor.
-
Set the extraction parameters:
-
Microwave Power: 500 W
-
Temperature: 60°C
-
Extraction Time: 10 minutes
-
Cycles: 4
-
-
After extraction, allow the mixture to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper to separate the solid residue from the liquid extract.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to remove the ethanol.
-
The resulting aqueous extract can be freeze-dried or used directly for purification.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is another green and efficient technique for extracting phenolic compounds from plant matrices.
-
Sample Preparation:
-
Prepare the dried and powdered Cajanus cajan leaves as described in the MAE protocol.
-
-
Extraction Procedure:
-
Place 10 g of the powdered plant material in a flask.
-
Add 200 mL of 70% aqueous ethanol.
-
Immerse the flask in an ultrasonic bath.
-
Set the sonication parameters:
-
Frequency: 40 kHz
-
Power: 300 W
-
Temperature: 50°C
-
Extraction Time: 30 minutes
-
-
Following sonication, filter the extract and concentrate it as described in the MAE protocol.
-
Purification Protocol
The crude extract containing this compound requires further purification to isolate the compound of interest. A combination of liquid-liquid partitioning and column chromatography is effective for this purpose.
-
Liquid-Liquid Partitioning:
-
Resuspend the concentrated aqueous extract in distilled water.
-
Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297), to remove pigments, lipids, and other non-polar compounds. The glycosides are expected to remain in the aqueous and ethyl acetate fractions.
-
-
Column Chromatography:
-
Concentrate the ethyl acetate and aqueous fractions.
-
Pack a glass column with silica (B1680970) gel or a macroporous adsorbent resin (e.g., Amberlite XAD-7).
-
Load the concentrated extract onto the column.
-
Elute the column with a gradient of methanol (B129727) in water (e.g., starting from 10% methanol and gradually increasing to 100%).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.
-
Pool the pure fractions and evaporate the solvent to obtain the isolated compound.
-
Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a reliable method for the quantification of this compound.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 20 µL
-
-
Quantification: Prepare a standard curve using a pure standard of this compound. The concentration in the samples can be determined by comparing the peak area with the standard curve.
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Cajanus cajan Leaves
| Extraction Method | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time (min) | Power (W) | Yield of Orientin (mg/g DW)[1] | Yield of Luteolin (mg/g DW)[1] |
| Maceration | 80% Ethanol | 1:20 | Room Temp | 24 hours | - | - | - |
| Heat Reflux | 80% Ethanol | 1:20 | 80 | 60 | - | - | - |
| Ultrasound-Assisted | 80% Ethanol | 1:20 | 60 | 30 | - | - | - |
| Microwave-Assisted | 80% Ethanol | 1:20 | 60 | 10 | 500 | 4.42 ± 0.01 | 0.10 ± 0.01 |
Table 2: Optimized Parameters for Microwave-Assisted Extraction of Total Phenolic Content from Cajanus cajan Leaves [2]
| Parameter | Optimized Value |
| Microwave Power | 700 W |
| Temperature | 60 °C |
| Time | 40 min |
| Result | |
| Total Phenolic Content | 52.15 mg GAE/g dw |
| Total Flavonoid Content | 25.12 mg QE/g dw |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; dw: dry weight
Biological Activity and Signaling Pathways
The biological activity of this compound is likely attributed to its aglycone, pyrocatechol. Catechols are known for their potent antioxidant and anti-inflammatory effects.
Antioxidant Mechanism
The antioxidant activity of pyrocatechol is primarily due to its ability to scavenge free radicals. The ortho-dihydroxy structure of the catechol moiety is highly effective at donating hydrogen atoms to neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components.[3][4]
Anti-inflammatory Signaling Pathway
Pyrocatechol has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB and Nrf2 pathways.[5][6]
-
Inhibition of NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), pyrocatechol can inhibit the activation of the transcription factor NF-κB.[5][6] It achieves this by preventing the degradation of the inhibitory protein IκBα, which otherwise allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS, COX-2, and various cytokines.[5]
-
Activation of Nrf2 Pathway: Pyrocatechol can activate the Nrf2 transcription factor, which plays a crucial role in the cellular antioxidant response.[6] Activated Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the upregulation of antioxidant and cytoprotective genes.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of pyrocatechol.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside with potential applications in various fields, including pharmaceuticals and cosmetics. As a naturally derived compound, its isolation and purification from plant sources are critical steps for research and development. These application notes provide a comprehensive overview of the techniques and protocols for the purification of pyrocatechol monoglucoside, with a focus on methods applicable to phenolic glycosides. The protocols are based on established methodologies for similar compounds and are intended to serve as a guide for developing a specific purification strategy.
Purification Strategies: An Overview
The purification of this compound from a crude plant extract typically involves a multi-step process designed to remove impurities with varying polarities and molecular weights. The general workflow involves initial extraction from the plant matrix, followed by one or more chromatographic separation steps, and finally, a polishing step to achieve high purity.
Caption: General workflow for the purification of this compound.
Data Presentation: Purification of Simple Phenolic Glycosides
The following table summarizes representative quantitative data from the purification of simple phenolic glycosides similar to this compound. These values can serve as a benchmark for the development of a purification protocol.
| Compound | Plant Source | Purification Method | Initial Purity (in extract) | Final Purity | Overall Yield | Reference |
| Arbutin (B1665170) | Pear Leaves | Column Chromatography (Resin) & Recrystallization | 6-10% | >99% | Not Specified | [1] |
| Salicin (B1681394) | Willow Bark | Ultrasonic Extraction & Macroporous Resin | Not Specified | >95% | Not Specified | [2][3] |
| Phenolic Glycoside Isomers | Idesia polycarpa | HSCCC & Preparative HPLC | Not Specified | >98% | 72.2-93.5% (Recovery) | [4] |
| Flavonoid Glycosides | Ficus microcarpa | MPLC, HSCCC & Preparative HPLC | Not Specified | >97% | Not Specified | [5] |
Experimental Protocols
The following are detailed protocols for the key steps in the purification of this compound. These are generalized methods and may require optimization for specific applications.
Protocol 1: Extraction of Crude this compound from Plant Material
This protocol describes the initial extraction of phenolic glycosides from a plant source, such as Dioscorea nipponica.
Materials:
-
Dried and powdered plant material
-
Methanol or Ethanol (80-95%)
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel)
Procedure:
-
Macerate the dried and powdered plant material in 80% methanol at a 1:10 (w/v) ratio for 24 hours at room temperature.
-
Filter the mixture through a Buchner funnel to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the target compound.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
Protocol 2: Column Chromatography for Initial Purification
This protocol outlines the use of column chromatography for the initial fractionation of the crude extract to enrich the this compound fraction.
Materials:
-
Crude extract from Protocol 1
-
Silica (B1680970) gel (60-120 mesh) or Polyamide resin
-
Glass column
-
Solvents for mobile phase (e.g., chloroform, methanol, ethyl acetate, water)
-
Fraction collector
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform) and pour it into the glass column. Allow the silica gel to settle and pack uniformly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-silica mixture onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. A typical gradient could be Chloroform:Methanol from 100:0 to 80:20.
-
Fraction Collection: Collect fractions of a fixed volume using a fraction collector.
-
Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Pool the fractions that show a high concentration of the target compound.
-
Concentration: Concentrate the pooled fractions using a rotary evaporator to obtain a partially purified extract.
Caption: Workflow for column chromatography purification.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
This protocol describes the use of preparative HPLC to achieve high-purity this compound from the partially purified extract.
Materials:
-
Partially purified extract from Protocol 2
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase preparative column (e.g., 250 x 20 mm, 5 µm)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water with 0.1% formic acid or acetic acid)
-
Filtration unit for sample and mobile phase (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in methanol). Degas the mobile phases before use.
-
Sample Preparation: Dissolve the partially purified extract in the initial mobile phase composition and filter it through a 0.45 µm syringe filter.
-
Method Development (Analytical Scale): Develop an optimal separation method on an analytical HPLC system using a similar stationary phase to determine the ideal gradient and retention time of this compound.
-
Preparative HPLC Run:
-
Equilibrate the preparative column with the initial mobile phase composition.
-
Inject the filtered sample onto the column.
-
Run a gradient elution method based on the analytical scale results. A typical gradient for a C18 column could be a linear gradient from 10% to 50% Methanol in water over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 280 nm for phenolic compounds).
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time.
-
Purity Analysis and Final Product:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Lyophilize or evaporate the solvent from the pure fraction to obtain the final high-purity this compound.
-
Caption: Workflow for preparative HPLC purification.
Conclusion
The purification of this compound from natural sources can be effectively achieved through a combination of solvent extraction and chromatographic techniques. The protocols provided herein offer a solid foundation for developing a robust purification strategy. Optimization of each step, particularly the solvent systems for chromatography, will be crucial for maximizing both the purity and yield of the final product. For any further research or development, it is recommended to characterize the purified compound using spectroscopic methods such as NMR and Mass Spectrometry to confirm its identity and purity.
References
- 1. CN103408610A - Method for extracting arbutin from pear leaves - Google Patents [patents.google.com]
- 2. Method for extracting salicin from white willow bark - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104861013A - Method for extracting salicin from white willow bark - Google Patents [patents.google.com]
- 4. Isolation and purification of four phenolic glycoside isomers from the leaves of Idesia polycarpa Maxim. by high-speed counter-current chromatography and preparative high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preparative Isolation and Purification of Flavone C-Glycosides from the Leaves of Ficus microcarpa L. f by Medium-Pressure Liquid Chromatography, High-Speed Countercurrent Chromatography, and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Analysis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable method for the quantitative analysis of Pyrocatechol Monoglucoside using High-Performance Liquid Chromatography (HPLC) with UV detection. This compound, a phenolic glycoside found in various natural sources, is of increasing interest in pharmaceutical and nutraceutical research.[1][2][3] The described method provides a clear protocol for the separation, identification, and quantification of this compound, making it suitable for quality control, stability studies, and pharmacokinetic analysis.
Introduction
This compound is a naturally occurring phenolic compound.[1][2][3] Accurate and precise analytical methods are crucial for the characterization and quantification of this compound in various samples. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such non-volatile compounds, offering high resolution, sensitivity, and reproducibility.[4][5] This application note provides a comprehensive protocol for the HPLC analysis of this compound, including sample preparation, chromatographic conditions, and data analysis.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is required.[4][6]
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for optimal separation.
-
Solvents: HPLC grade acetonitrile (B52724), methanol (B129727), and water. Formic acid (analytical grade).
-
Standard: this compound reference standard of known purity.
Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) is a common mobile phase for the analysis of phenolic compounds. The exact ratio should be optimized for the specific column and system but a starting gradient could be:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.
Chromatographic Conditions
The following are recommended starting conditions. Method optimization may be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient elution with Solvent A (0.1% Formic Acid in Water) and Solvent B (0.1% Formic Acid in Acetonitrile) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
Sample Preparation
The sample preparation will depend on the matrix. For simple matrices like formulated products, a simple dilution with the mobile phase may be sufficient. For complex matrices like biological fluids or plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to remove interfering substances.
System Suitability
Before sample analysis, the performance of the HPLC system should be evaluated by injecting a standard solution multiple times. The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
Data Analysis
-
Identification: The this compound peak in the sample chromatogram is identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve is constructed by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is then determined from this calibration curve.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the HPLC analysis of this compound. These values are typical and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approximately 8-12 min (highly dependent on the exact gradient and column) |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Precision (RSD%) | ≤ 2.0% |
| Accuracy (Recovery %) | 98 - 102% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. microbenotes.com [microbenotes.com]
- 5. HPLC - Definition, Principle, Parts, Types, Uses, Diagram - unacademy [unacademy.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Application Note: Elucidating the Structure of Pyrocatechol Monoglucoside using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals involved in natural product chemistry, pharmacognosy, and analytical chemistry.
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside found in various plants, including Dioscorea nipponica Makino.[1] As with many natural products, the precise determination of its molecular structure is fundamental for understanding its biological activity, metabolism, and potential therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such glycosides.[2][3] This application note provides a detailed protocol and data interpretation guide for characterizing pyrocatechol monoglucoside using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are based on standard practices for the analysis of small organic molecules and glycosides.[4][5]
1.1 Sample Preparation
-
Dissolution: Accurately weigh approximately 5-10 mg of purified this compound.
-
Solvent Selection: Dissolve the sample in 0.6 mL of a suitable deuterated solvent, such as Methanol-d₄ (CD₃OD) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical for proper dissolution and to avoid overlapping solvent signals with key analyte resonances.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently vortex the tube to ensure a homogeneous solution.
1.2 NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe suitable for inverse detection experiments.
-
1D ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on sample concentration.
-
-
1D ¹³C NMR & DEPT-135:
-
Pulse Program: A standard proton-decoupled carbon experiment with a 30° or 45° pulse. DEPT-135 is run to differentiate between CH, CH₂, and CH₃ signals.
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 1024-4096, as ¹³C is an insensitive nucleus.
-
-
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton (J-coupling) spin systems.[6]
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 2-4 per increment.
-
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond correlations between protons and carbons.[7]
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Data Points (TD): 1024 in F2, 256 in F1.
-
Number of Scans (NS): 4-8 per increment.
-
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.[7][8]
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Long-Range Coupling Constant: Optimized for a ⁿJ(C,H) of 8-10 Hz.
-
Data Points (TD): 2048 in F2, 256-512 in F1.
-
Number of Scans (NS): 8-16 per increment.
-
Data Presentation and Interpretation
The structure of this compound consists of a pyrocatechol (1,2-dihydroxybenzene) aglycone linked to a glucose moiety. The following table summarizes representative NMR data for pyrocatechol 1-O-β-D-glucopyranoside, which is essential for its structural assignment.
Table 1: Representative ¹H and ¹³C NMR Data for Pyrocatechol 1-O-β-D-glucopyranoside (in CD₃OD)
| Position | ¹³C (δ ppm) | ¹H (δ ppm) | Multiplicity (J in Hz) | Key COSY Correlations (H → H) | Key HMBC Correlations (H → C) |
| Pyrocatechol Moiety | |||||
| 1 | 147.8 | - | - | - | - |
| 2 | 146.5 | - | - | - | - |
| 3 | 117.5 | 7.05 | d (8.0) | H-4 | C-1, C-5 |
| 4 | 122.8 | 6.80 | t (8.0) | H-3, H-5 | C-2, C-6 |
| 5 | 120.1 | 6.90 | t (8.0) | H-4, H-6 | C-1, C-3 |
| 6 | 116.5 | 6.75 | d (8.0) | H-5 | C-2, C-4 |
| Glucose Moiety | |||||
| 1' | 104.2 | 4.85 | d (7.5) | H-2' | C-1, C-2', C-5' |
| 2' | 75.1 | 3.55 | m | H-1', H-3' | C-1', C-3' |
| 3' | 78.0 | 3.48 | m | H-2', H-4' | C-2', C-4' |
| 4' | 71.5 | 3.41 | m | H-3', H-5' | C-3', C-5' |
| 5' | 77.9 | 3.45 | m | H-4', H-6'a, H-6'b | C-1', C-4', C-6' |
| 6'a | 62.6 | 3.90 | dd (12.0, 2.5) | H-5', H-6'b | C-4', C-5' |
| 6'b | 62.6 | 3.72 | dd (12.0, 5.5) | H-5', H-6'a | C-4', C-5' |
Note: Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). Data is representative and may vary slightly based on solvent and instrument conditions.
Visualization of Workflows and Correlations
Visual diagrams are crucial for understanding the experimental process and the logical connections derived from NMR data.
Experimental and Analytical Workflow
The following diagram outlines the systematic workflow from sample preparation to the final elucidated structure.
Caption: Workflow for NMR-based structure elucidation.
Key 2D NMR Correlations for Structure Assembly
The diagram below illustrates the critical COSY and HMBC correlations that enable the assembly of the this compound structure. The HMBC correlation between the anomeric proton (H-1') of glucose and the C-1 of the pyrocatechol ring is the definitive link between the two moieties.
Caption: Key COSY, HSQC, and HMBC correlation network.
Conclusion
The combined application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a powerful and definitive method for the complete structure elucidation of this compound. The COSY experiment establishes the proton connectivity within the aromatic and glucose rings, the HSQC experiment assigns protons to their directly attached carbons, and the crucial HMBC experiment connects these individual spin systems, confirming the glycosidic linkage point. This comprehensive approach ensures an unambiguous structural assignment, which is a critical step in the research and development of natural products.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. | Semantic Scholar [semanticscholar.org]
- 4. Isolation and structural elucidation of some glycosides from the rhizomes of smaller galanga (Alpinia officinarum Hance) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. emerypharma.com [emerypharma.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols for the Mass Spectrometric Analysis of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analysis of pyrocatechol (B87986) monoglucoside using mass spectrometry. This document outlines the fundamental principles, experimental protocols, and data interpretation relevant to the qualitative and quantitative analysis of this compound.
Introduction
Pyrocatechol monoglucoside is a phenolic glycoside of significant interest in various fields, including pharmacology, food science, and environmental analysis. Its structure consists of a pyrocatechol (catechol) moiety linked to a glucose molecule via a glycosidic bond. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers a highly sensitive and specific method for the detection, identification, and quantification of this compound in complex matrices.
Mass Spectrometric Behavior of this compound
Ionization: Electrospray ionization (ESI) is the most common and effective ionization technique for this compound due to its polar nature. Analysis can be performed in both positive and negative ion modes.
-
Positive Ion Mode: In positive ESI, this compound readily forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 273.09. Adducts with sodium [M+Na]⁺ (m/z 295.07) or potassium [M+K]⁺ (m/z 311.05) may also be observed.
-
Negative Ion Mode: In negative ESI, the deprotonated molecule, [M-H]⁻, is formed at m/z 271.08. This mode is often preferred for phenolic compounds as it can provide higher sensitivity and cleaner spectra.
Fragmentation: Tandem mass spectrometry (MS/MS) is crucial for the structural confirmation of this compound. The primary fragmentation pathway involves the cleavage of the O-glycosidic bond, which is the most labile bond in the molecule.
-
Collision-Induced Dissociation (CID): Upon CID, the precursor ion (either [M+H]⁺ or [M-H]⁻) undergoes fragmentation, resulting in the neutral loss of the glucose moiety (162.05 Da).
-
In positive ion mode , the fragmentation of the [M+H]⁺ ion at m/z 273.09 will predominantly yield a product ion at m/z 111.04, corresponding to the protonated pyrocatechol aglycone [Pyrocatechol+H]⁺.
-
In negative ion mode , fragmentation of the [M-H]⁻ ion at m/z 271.08 will produce a major product ion at m/z 109.03, which represents the deprotonated pyrocatechol aglycone [Pyrocatechol-H]⁻.[1][2]
-
This characteristic neutral loss of 162 Da is a strong indicator for the presence of a hexose (B10828440) (like glucose) moiety and is a key transition for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) based quantification.
Quantitative Analysis Data
The following table summarizes the key mass spectrometric parameters for the quantitative analysis of this compound using LC-MS/MS with electrospray ionization.
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Precursor Ion (m/z) | 273.09 ([M+H]⁺) | 271.08 ([M-H]⁻) |
| Product Ion (m/z) | 111.04 ([Pyrocatechol+H]⁺) | 109.03 ([Pyrocatechol-H]⁻) |
| Collision Energy (eV) | 15 - 25 | 10 - 20 |
| Dwell Time (ms) | 100 - 200 | 100 - 200 |
| Ionization Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage (kV) | 3.0 - 4.5 | 2.5 - 4.0 |
| Source Temperature (°C) | 120 - 150 | 120 - 150 |
| Desolvation Gas Flow (L/hr) | 600 - 800 | 600 - 800 |
Experimental Protocols
Sample Preparation
The choice of sample preparation protocol is critical and depends on the sample matrix.
Protocol 4.1.1: Extraction from Plant Material
-
Homogenization: Weigh 1 gram of the lyophilized and ground plant material.
-
Extraction: Add 10 mL of 80% methanol (B129727) in water. Vortex for 1 minute and sonicate for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.
-
Collection: Collect the supernatant. Repeat the extraction process on the pellet with another 10 mL of 80% methanol and combine the supernatants.
-
Filtration: Filter the combined supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Protocol 4.1.2: Extraction from Biological Fluids (e.g., Plasma, Urine)
-
Protein Precipitation (for plasma): To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter through a 0.22 µm filter before injection. For urine samples, a simple dilution and filtration step may be sufficient.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10-10.1 min: Linear gradient from 95% to 5% B
-
10.1-12 min: Hold at 5% B for column re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometer Settings:
-
Ionization Mode: ESI Positive or Negative (as optimized).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Positive Mode: 273.09 -> 111.04
-
Negative Mode: 271.08 -> 109.03
-
-
Instrument parameters: Refer to the table in Section 3 and optimize for the specific instrument.
Visualizations
Mass Spectrometry Fragmentation Pathway
Caption: Fragmentation of this compound in MS/MS.
Experimental Workflow
References
- 1. Mass spectrometric and tandem mass spectrometric behavior of nitrocatechol glucuronides: a comparison of atmospheric pressure chemical ionization and electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted analysis of phenolic compounds by LC-MS [protocols.io]
In Vitro Assays for Pyrocatechol Monoglucoside Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a glycosylated form of the phenolic compound pyrocatechol, is a molecule of increasing interest in the fields of pharmacology and cosmetic science. Its potential biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects, warrant thorough investigation. These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of pyrocatechol monoglucoside. The provided methodologies are foundational for screening and elucidating the mechanisms of action of this compound.
While specific quantitative data for this compound is not extensively available in the public domain, the data for its aglycone, pyrocatechol, is presented herein to serve as a relevant proxy and guide for expected activities. Researchers are encouraged to generate specific data for the monoglucoside derivative using the provided protocols.
Data Presentation: Quantitative Activity of Pyrocatechol
The following table summarizes the reported in vitro activities of pyrocatechol, the non-glycosylated parent compound of this compound. This data is intended to provide a comparative baseline for interpreting results obtained for the monoglucoside.
| Assay Type | Target/Endpoint | Test System | Measured Activity of Pyrocatechol | Reference Compound (Activity) |
| Anti-inflammatory | Inhibition of LPS-induced NF-κB activation | RAW 264.7 macrophages | Significant inhibition at concentrations > 2.5 µM[1] | Not specified in the study |
| Activation of Nrf2 | RAW 264.7 macrophages | Significant activation at concentrations > 2.5 µM[1] | Not specified in the study | |
| Enzyme Inhibition | Tyrosinase Inhibition (Mushroom) | Enzyme Assay | IC50 of protocatechuic aldehyde (a catechol derivative): 19.92 µM[2] | Kojic Acid |
| Collagenase Inhibition | Enzyme Assay | Data for pyrocatechol not readily available. | Epigallocatechin gallate (EGCG) | |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | Data for pyrocatechol not readily available. | Ascorbic Acid, Trolox |
Experimental Protocols
Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for determining the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: Antioxidants donate a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. The degree of color change is proportional to the antioxidant activity.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of Test Sample and Control:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the test sample.
-
Prepare a series of dilutions of the positive control (e.g., ascorbic acid).
-
-
Assay:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution and control dilution.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Abs_control is the absorbance of the DPPH solution without the sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The Griess assay is used to determine the concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound (test sample)
-
Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only) and a positive control (cells with LPS only).
-
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Assay:
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of the Griess reagent (prepared by mixing equal volumes of Solution A and Solution B immediately before use).
-
Incubate at room temperature for 10 minutes in the dark.
-
-
Calculation:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition.
-
Enzyme Inhibition: Collagenase Inhibition Assay
This protocol assesses the ability of this compound to inhibit the activity of collagenase, an enzyme involved in the degradation of collagen.
Principle: The assay utilizes a synthetic substrate, N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala (FALGPA), which upon cleavage by collagenase, results in a decrease in absorbance at 345 nm.[5][6]
Materials:
-
Collagenase from Clostridium histolyticum
-
FALGPA substrate
-
Tricine buffer (50 mM Tricine, 10 mM CaCl₂, 400 mM NaCl, pH 7.5)
-
This compound (test sample)
-
Epigallocatechin gallate (EGCG) or 1,10-Phenanthroline (positive control)
-
96-well UV-transparent microplate
-
Microplate reader with UV capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of collagenase in Tricine buffer.
-
Prepare a 1 mM solution of FALGPA in Tricine buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the test sample at various concentrations.
-
Add 120 µL of Tricine buffer.
-
Add 20 µL of the collagenase solution.
-
Include a control (enzyme without inhibitor) and a blank (buffer without enzyme).
-
Incubate at 37°C for 15 minutes.
-
-
Reaction Initiation: Add 40 µL of the FALGPA solution to each well to start the reaction.
-
Measurement: Immediately measure the decrease in absorbance at 345 nm kinetically for 15-20 minutes.[5]
-
Calculation:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition.
-
Calculate the IC50 value.
-
Enzyme Inhibition: Mushroom Tyrosinase Inhibition Assay
This protocol determines the inhibitory effect of this compound on mushroom tyrosinase, an enzyme crucial for melanin (B1238610) synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which has a characteristic absorbance at 475 nm. Inhibitors of this enzyme will reduce the rate of dopachrome formation.[7]
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Sodium phosphate (B84403) buffer (0.1 M, pH 6.8)
-
This compound (test sample)
-
Kojic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 10 mM solution of L-DOPA in phosphate buffer (prepare fresh).
-
-
Assay Setup:
-
In a 96-well plate, add 40 µL of the test sample at various concentrations.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the tyrosinase solution.
-
Incubate at 25°C for 10 minutes.
-
-
Reaction Initiation: Add 40 µL of the L-DOPA solution to each well.
-
Measurement: Measure the absorbance at 475 nm every minute for 20 minutes.[7]
-
Calculation:
-
Calculate the rate of dopachrome formation.
-
Determine the percentage of inhibition.
-
Calculate the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Pyrocatechol has been shown to exert its anti-inflammatory effects through the modulation of the NF-κB and Nrf2 signaling pathways.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant response pathway.
Experimental Workflow
Caption: General experimental workflow for assessing this compound activity.
References
- 1. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tyrosinase by protocatechuic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3. Measurement of nitric oxide production in RAW 264.7 macrophages [bio-protocol.org]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enzymatic Assay of Collagenase (EC 3.4.24.3) using FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala) [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-based Assays Involving Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), also known as catechol, is a phenolic compound found in various natural sources and is a metabolite of several endogenous molecules and drugs.[1] Emerging research has highlighted its potential as a pharmacophore in drug discovery, particularly in cancer research where it has been identified as a potential inhibitor of CD151, a prognostic marker in breast cancer.[2] Furthermore, catechol has been shown to directly target and inhibit ERK2, a key protein in lung cancer development, leading to the degradation of the oncoprotein c-Myc.[3] The addition of a glucoside moiety to pyrocatechol to form pyrocatechol monoglucoside may alter its solubility, bioavailability, and cellular uptake, potentially modulating its biological activity.
These application notes provide a comprehensive guide for conducting cell-based assays to investigate the biological effects of this compound. The protocols and data presented are based on studies of its aglycone, pyrocatechol, and serve as a foundational framework for exploring the therapeutic potential of its glucosidic form.
Data Presentation
The following tables summarize quantitative data from cell-based assays involving pyrocatechol (catechol), which can be used as a reference for designing experiments with this compound.
Table 1: Cytotoxicity and Anti-proliferative Effects of Pyrocatechol
| Cell Line | Assay | Concentration | Effect | Reference |
| MDA-MB-231 (Breast Cancer) | MTT Assay | 50% toxic concentration | 82.46% inhibition of proliferation | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry | 100 µg/mL | Induction of apoptosis | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry | 250 µg/mL | Induction of necrosis | [1] |
| Murine KP2 and Human H460 (Lung Cancer) | Anchorage-independent growth assay | Not specified | Inhibition of growth | [3] |
| NL20 (Normal Lung) | MTS Assay | Not specified | No toxicity observed | [3] |
Table 2: Effects of Pyrocatechol on Cellular Processes
| Cell Line | Process Investigated | Concentration | Observation | Reference |
| MDA-MB-231 | Cell Cycle | 50% toxic concentration | G1 phase arrest | [2] |
| MDA-MB-231 | CD151 Expression | 50% toxic concentration | 4.5-fold inhibition | [2] |
| Human PBMCs | Oxidative Stress | 50 µg/mL | Increased protein carbonylation | [1] |
| Human PBMCs | Oxidative Stress | 250 µg/mL | Increased lipid peroxidation | [1] |
| Human PBMCs | Reactive Oxygen Species (ROS) | 2 and 10 µg/mL | Decreased H2DCF oxidation | [1] |
| Human PBMCs | Reactive Oxygen Species (ROS) | 250 and 500 µg/mL | Increased H2DCF oxidation | [1] |
| Murine KP2 and Human H460 | c-Myc Phosphorylation | Not specified | Decreased phosphorylation after 6h | [3] |
| Murine KP2 and Human H460 | ELK1 Phosphorylation | Not specified | Decreased phosphorylation | [3] |
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., MDA-MB-231) and normal cell line (e.g., MCF-12A)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
This protocol allows for the quantitative analysis of apoptosis and cell cycle distribution following treatment with this compound.
Materials:
-
Target cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
PBS
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI) / RNase Staining Buffer
-
Flow cytometer
Protocol for Apoptosis Analysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization, including the supernatant containing any detached cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry.
Protocol for Cell Cycle Analysis:
-
Follow steps 1-3 from the apoptosis protocol.
-
Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the samples by flow cytometry.
Western Blotting for Protein Expression Analysis
This protocol is used to detect changes in the expression levels of target proteins, such as CD151, ERK, and c-Myc, after treatment with this compound.
Materials:
-
Target cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CD151, anti-phospho-ERK, anti-ERK, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
-
Imaging system
Protocol:
-
Treat cells with this compound as desired.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of Pyrocatechol in Lung Cancer Cells
Caption: Proposed inhibitory pathway of this compound on ERK2 and c-Myc.
Experimental Workflow for Cell Viability Assessment
Caption: Workflow for determining cell viability using the MTT assay.
Logical Relationship for Apoptosis vs. Necrosis Detection
References
- 1. The effect of catechol on human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pyrocatechol as a Versatile Precursor in Chemical Synthesis
Note to the Reader: While the initial topic of interest was pyrocatechol (B87986) monoglucoside as a precursor, a comprehensive review of the available scientific literature did not yield specific examples of its use as a starting material for the synthesis of other compounds. The predominant focus of research has been on the synthesis of pyrocatechol derivatives and glycosides, rather than their use as precursors. Therefore, these application notes have been developed to address the broader, well-documented, and highly relevant role of pyrocatechol (catechol) as a versatile precursor for a variety of compounds of interest to researchers, scientists, and drug development professionals.
Pyrocatechol, also known as catechol or 1,2-dihydroxybenzene, is a widely utilized building block in organic synthesis.[1] Its two adjacent hydroxyl groups provide a reactive platform for the synthesis of a diverse range of molecules, including pharmaceuticals, flavors, and pesticides.[2] This document provides detailed application notes and experimental protocols for the use of pyrocatechol as a precursor in the synthesis of substituted catechols and pyrocatechol sulfate (B86663).
Synthesis of Substituted Catechols from Phenols via a One-Pot Procedure
Substituted catechols are important intermediates in the synthesis of various pharmaceuticals and biologically active molecules.[3] A convenient one-pot procedure allows for the conversion of phenols to their corresponding catechols.[4]
Data Presentation: Synthesis of Various Substituted Catechols
The following table summarizes the yields of different substituted catechols prepared from their corresponding phenols using a one-pot formylation and subsequent oxidation.
| Starting Phenol | Product Catechol | Yield (%) |
| 4-Methylphenol | 3-Methylcatechol (B131232) | 65 |
| 4-Chlorophenol | 3-Chlorocatechol | 70 |
| 4-Bromophenol | 3-Bromocatechol | 72 |
| 4-Fluorophenol | 3-Fluorocatechol | 55 |
| 2-Methylphenol | 6-Methylcatechol | 60 |
| 2-Chlorophenol | 6-Chlorocatechol | 68 |
| 2-Bromophenol | 6-Bromocatechol | 75 |
| 2-Fluorophenol | 6-Fluorocatechol | 58 |
Data adapted from a one-pot synthesis procedure involving formylation and subsequent Dakin oxidation.[4]
Experimental Protocol: One-Pot Synthesis of 3-Methylcatechol
This protocol describes the synthesis of 3-methylcatechol from 4-methylphenol (p-cresol) in a one-pot reaction.
Materials:
-
4-Methylphenol (p-cresol)
-
Paraformaldehyde
-
Magnesium chloride (MgCl₂)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Hydrochloric acid (HCl), dilute
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Formylation:
-
To a solution of 4-methylphenol (1 equivalent) in anhydrous THF, add magnesium chloride (1.1 equivalents) and triethylamine (2.2 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add paraformaldehyde (2.5 equivalents) and heat the reaction mixture to 65°C for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature.
-
-
Oxidation (Dakin Reaction):
-
To the cooled reaction mixture, add an aqueous solution of sodium hydroxide (2.5 equivalents).
-
Slowly add 30% hydrogen peroxide (1.5 equivalents) dropwise while maintaining the temperature below 40°C with an ice bath.
-
Stir the reaction at room temperature for 4-8 hours until the salicylaldehyde (B1680747) intermediate is consumed (monitored by TLC).[4]
-
-
Work-up and Purification:
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain pure 3-methylcatechol.
-
References
Application of Pyrocatechol Monoglucoside in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside, a phenolic glycoside, is a compound of interest in the field of enzyme inhibition. Its structural similarity to known enzyme inhibitors, particularly those with a catechol moiety, suggests its potential as a modulator of various enzymatic activities. This document provides detailed application notes and protocols for studying the inhibitory effects of Pyrocatechol monoglucoside on three key enzymes: tyrosinase, urease, and catechol-O-methyltransferase (COMT).
The information presented herein is intended to guide researchers in designing and executing experiments to evaluate this compound as a potential enzyme inhibitor. While direct quantitative data for this compound is limited in publicly available literature, this document compiles relevant information on structurally similar phenolic glycosides to provide a framework for investigation.
Target Enzymes and Rationale
Tyrosinase
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin (B1238610) biosynthesis.[1] Its inhibition is a key strategy in the development of whitening agents for cosmetics and treatments for hyperpigmentation disorders.[2] The catechol structure is a known feature of many tyrosinase inhibitors, making this compound a candidate for investigation.
Urease
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide.[3] It is a significant virulence factor for some pathogenic bacteria, such as Helicobacter pylori, contributing to the pathogenesis of gastritis and peptic ulcers.[4] Inhibition of urease is a therapeutic strategy for the treatment of these conditions. Pyrocatechol itself has been shown to be an irreversible inhibitor of jack bean urease.[5]
Catechol-O-Methyltransferase (COMT)
COMT is an enzyme involved in the degradation of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.[6] COMT inhibitors are used in the treatment of Parkinson's disease to prolong the effects of L-DOPA.[7] The catechol moiety in this compound suggests its potential to interact with the active site of COMT.
Quantitative Data on Structurally Related Inhibitors
Due to the limited availability of specific inhibitory data for this compound, the following tables summarize the inhibitory concentrations (IC50) and inhibition constants (Ki) for structurally related phenolic and glycosidic compounds against tyrosinase, urease, and COMT. This data can serve as a reference for estimating the potential inhibitory activity of this compound.
Table 1: Tyrosinase Inhibition by Phenolic and Glycosidic Compounds
| Compound | IC50 (µM) | Inhibition Type | Source Organism of Enzyme | Reference |
| Quercetin-4'-O-beta-d-glucoside | 1.9 | - | Mushroom | [8] |
| 7,3',4'-trihydroxyisoflavone | 5.23 | - | Mushroom | [8] |
| 6,7,4'-trihydroxyisoflavone | 9.2 | Competitive | Mushroom | [8] |
| Oxyresveratrol | 32-fold more active than kojic acid | Non-competitive | Mushroom | [2][9] |
| Thiamidol | 1.1 (human), 108 (mushroom) | - | Human, Mushroom | [8] |
Table 2: Urease Inhibition by Phenolic and Glycosidic Compounds
| Compound | IC50 (µM) | Inhibition Type | Source Organism of Enzyme | Reference |
| Quercetin | 80 | - | Jack Bean | [10] |
| Guaijaverin (quercetin 3-O-arabinoside) | 120 | - | Jack Bean | [10] |
| Avicularin (quercetin 3-O-α-L-arabinofuranoside) | 140 | - | Jack Bean | [10] |
| Quercetin-4'-O-β-D-glucopyranoside | 190 | - | Jack Bean | [10] |
| 7,8,4'-trihydroxyisoflavone | 0.14 | Time-dependent | Helicobacter pylori | [11] |
Table 3: COMT Inhibition by Phenolic and Glycosidic Compounds
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Source Organism of Enzyme | Reference |
| Chlorogenic acid | 0.7-1.4 | - | Mixed | Human Liver | [12][13] |
| Caffeic acid | 1.3-12.5 | - | Mixed | Human Liver | [12][13] |
| Myricetin | - | 0.2 | Competitive | Human Liver | [14] |
| Myricitrin (B1677591) | - | 0.5 | Competitive | Human Liver | [14] |
| (+)-Catechin | 0.86 | - | - | Rat Liver | [15] |
Experimental Protocols
Tyrosinase Inhibition Assay
This protocol is adapted from standard mushroom tyrosinase inhibition assays.[3]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Prepare a fresh solution of L-DOPA in phosphate buffer.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Kojic acid in DMSO or phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in phosphate buffer. The final DMSO concentration should not exceed 1-2%.
-
-
Assay in 96-well Plate:
-
Test Wells: Add 20 µL of this compound dilution, 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Control Wells (No Inhibitor): Add 20 µL of vehicle (DMSO in buffer), 100 µL of phosphate buffer, and 40 µL of tyrosinase solution.
-
Blank Wells (No Enzyme): Add 20 µL of this compound dilution and 140 µL of phosphate buffer.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Add 40 µL of L-DOPA solution to all wells to start the reaction.
-
Measure the absorbance at 475 nm at regular intervals for a set period (e.g., 20-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Experimental Workflow for Tyrosinase Inhibition Assay
Caption: Workflow for determining tyrosinase inhibition.
Urease Inhibition Assay
This protocol is based on the measurement of ammonia production.
Materials:
-
Jack Bean Urease (EC 3.5.1.5)
-
Urea
-
This compound
-
Pyrocatechol (positive control)
-
Phosphate Buffer (e.g., 20 mM, pH 7.0)
-
Nessler's Reagent or a commercial ammonia assay kit
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of urease in phosphate buffer.
-
Prepare a stock solution of urea in phosphate buffer.
-
Prepare a stock solution of this compound and Pyrocatechol in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test and control compounds.
-
-
Inhibition Assay:
-
In a 96-well plate, add urease solution and different concentrations of this compound or Pyrocatechol.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a set time to allow for inhibitor-enzyme interaction.
-
Add urea solution to start the enzymatic reaction.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
Quantification of Ammonia:
-
Stop the reaction (e.g., by adding a strong acid).
-
Measure the amount of ammonia produced using Nessler's reagent (measure absorbance at ~425 nm) or a commercial kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of urease inhibition for each concentration of the test compound.
-
Determine the IC50 value.
-
Logical Flow for Urease Inhibition Assay
Caption: Steps in the urease inhibition assay.
COMT Inhibition Assay
This protocol is a general method for assessing COMT inhibition.
Materials:
-
Recombinant human COMT
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
A catechol substrate (e.g., L-DOPA, epinephrine)
-
This compound
-
A known COMT inhibitor (e.g., Tolcapone) - positive control
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
HPLC system for product quantification
Procedure:
-
Preparation of Solutions:
-
Prepare solutions of COMT, SAM, catechol substrate, this compound, and Tolcapone in the appropriate buffer.
-
-
Enzymatic Reaction:
-
In a reaction tube, combine the COMT enzyme, SAM, and varying concentrations of this compound or Tolcapone.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding the catechol substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction (e.g., by adding perchloric acid).
-
-
Product Quantification:
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant using HPLC to separate and quantify the methylated product.
-
-
Data Analysis:
-
Calculate the rate of product formation.
-
Determine the percentage of COMT inhibition for each inhibitor concentration.
-
Calculate the IC50 value.
-
Workflow for COMT Inhibition Assay
Caption: Workflow for assessing COMT inhibition.
Signaling Pathways
Tyrosinase and Melanogenesis Signaling
Inhibition of tyrosinase directly impacts the melanogenesis pathway. The production of melanin is regulated by a complex signaling cascade often initiated by stimuli such as UV radiation, which leads to the activation of the microphthalmia-associated transcription factor (MITF), a key regulator of tyrosinase gene expression.[12][16]
Caption: Tyrosinase's role in the melanogenesis signaling pathway.
Urease and Nitrogen Metabolism
Urease is a key enzyme in nitrogen metabolism, particularly for organisms that utilize urea as a nitrogen source. Its activity is crucial for the survival of certain pathogenic bacteria in acidic environments, such as H. pylori in the stomach. The inhibition of urease disrupts this metabolic capability.
Caption: The metabolic role of urease and its inhibition.
COMT and Catecholamine Metabolism
COMT plays a critical role in the metabolic clearance of catecholamines. By inhibiting COMT, the levels of these neurotransmitters are elevated, which is the therapeutic basis for its use in Parkinson's disease.
Caption: COMT's role in catecholamine metabolism and the effect of inhibition.
Conclusion
This compound presents an interesting candidate for enzyme inhibition studies due to its chemical structure. The protocols and data provided in this document offer a comprehensive starting point for researchers to investigate its effects on tyrosinase, urease, and COMT. While the provided quantitative data is for structurally related compounds, it serves as a valuable guide for experimental design and interpretation of results. Further research is warranted to elucidate the specific inhibitory profile and mechanism of action of this compound.
References
- 1. US3536767A - Manufacture of pyrocatechol - Google Patents [patents.google.com]
- 2. Inhibitory effect of beta-glucosyl-phenolic hydroxamic acids against urease in the presence of microfloral beta-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tyrosinase inhibitory properties of phenylpropanoid glycosides and flavonoids from Teucrium polium L. var. gnaphalodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of naturally occurring potent inhibitors of catechol-O-methyltransferase from herbal medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. patents.justia.com [patents.justia.com]
- 8. n-Propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-d-glucopyranoside is a good inhibitor for the β-galactosidase from E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Flavonoids and related privileged scaffolds as potential urease inhibitors: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08284E [pubs.rsc.org]
- 11. Inhibition of Human Catechol-O-Methyltransferase (COMT)-Mediated O-Methylation of Catechol Estrogens by Major Polyphenolic Components Present in Coffee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of catechol-o-methyltransferase (COMT) by myricetin, dihydromyricetin, and myricitrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of Selected Natural Compounds as Dual Inhibitors of Catechol-O-Methyltransferase and Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Profiling and Tyrosinase Inhibition Mechanism of Phenylethanoid Glycosides from Corallodiscus flabellatus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation, urease inhibition mechanisms, and anti-Helicobacter pylori activities of hesperetin-7-rhamnoglucoside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Antioxidant Capacity of Pyrocatechol Monoglucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrocatechol monoglucoside, a phenolic compound derived from pyrocatechol, is of significant interest for its potential antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. By neutralizing reactive oxygen species (ROS), antioxidants can protect cells from damage.[1][2] This document provides detailed protocols for quantifying the antioxidant capacity of this compound using common and reliable in vitro assays: DPPH, ABTS, FRAP, and ORAC.
These methods are selected to provide a comprehensive profile of the compound's antioxidant potential, covering different mechanisms of action, including hydrogen atom transfer (HAT) and single electron transfer (SET). The results from these assays are valuable for preliminary screening and for understanding the structure-activity relationships of phenolic glycosides.[3][4]
General Workflow for Antioxidant Capacity Assessment
The general procedure for assessing the antioxidant capacity of a test compound involves several key stages, from sample preparation to data analysis and interpretation.
Caption: General experimental workflow for in vitro antioxidant assays.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[5] The reduction of the deep violet DPPH radical to the yellow-colored non-radical form, DPPH-H, by the antioxidant is monitored by a decrease in absorbance at approximately 517 nm.[6]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.[7]
-
Sample and Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the standard (Ascorbic acid or Trolox).
-
Assay Procedure:
-
Add 100 µL of the prepared DPPH solution to each well of a 96-well plate.[5]
-
Add 100 µL of the various concentrations of the sample or standard to the corresponding wells.
-
For the control well, add 100 µL of methanol instead of the sample.
-
For the blank well, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Shake the plate and incubate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Plot the % inhibition against the concentration of the sample to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).
-
Caption: Principle of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance, which is measured at 734 nm.[5][8]
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or ethanol
-
Trolox (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Preparation of ABTS Working Solution:
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[8]
-
-
Sample and Standard Preparation: Prepare serial dilutions of this compound and Trolox in methanol as described for the DPPH assay.
-
Assay Procedure:
-
Add 190 µL of the ABTS working solution to each well of a 96-well plate.
-
Add 10 µL of the various concentrations of the sample or standard to the corresponding wells.[5]
-
For the control well, add 10 µL of methanol instead of the sample.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 6-10 minutes.[5]
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM concentration of the test sample.[3]
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[10][11] This assay directly measures the total antioxidant power.
Materials:
-
Acetate (B1210297) buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (B86663) (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[12]
-
Warm the reagent to 37°C before use.
-
-
Sample and Standard Preparation: Prepare serial dilutions of this compound. For the standard curve, prepare a series of concentrations of FeSO₄ or Trolox.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well plate.
-
Add 20 µL of the sample, standard, or blank (solvent) to the corresponding wells.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 4-6 minutes.[10]
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Create a standard curve by plotting the absorbance of the standards against their concentrations.
-
Determine the FRAP value of the sample from the standard curve. The results are typically expressed as µmol of Fe²⁺ equivalents or Trolox equivalents per gram of sample.[10]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (like fluorescein) that is caused by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[13] The antioxidant capacity is quantified by the area under the fluorescence decay curve (AUC).
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (as a standard)
-
Phosphate (B84403) buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Reagent Preparation:
-
Sample Preparation: Prepare dilutions of this compound in phosphate buffer.
-
Assay Procedure:
-
Measurement:
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each sample and standard.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the sample from the standard curve. Results are expressed as µmol of Trolox Equivalents (TE) per gram of sample.[14]
-
Antioxidant Signaling Pathway
Antioxidants can influence cellular processes by modulating signaling pathways involved in the response to oxidative stress. The Keap1-Nrf2 pathway is a primary regulator of endogenous antioxidant defenses.
Caption: Simplified Keap1-Nrf2 signaling pathway.
Data Presentation Summary
The antioxidant capacity of this compound can be summarized and compared against a standard antioxidant like Trolox. The following table presents hypothetical data for illustrative purposes.
| Assay Type | Parameter | This compound | Trolox (Standard) |
| DPPH Assay | IC50 (µg/mL) | 45.8 ± 3.2 | 8.5 ± 0.7 |
| ABTS Assay | TEAC (mM Trolox/mM sample) | 0.85 ± 0.06 | 1.00 (by definition) |
| FRAP Assay | µmol TE/g | 1250 ± 98 | 2500 ± 150 |
| ORAC Assay | µmol TE/g | 3500 ± 210 | 4800 ± 300 |
Data are expressed as mean ± standard deviation (n=3). Lower IC50 values indicate higher antioxidant activity. Higher TEAC, FRAP, and ORAC values indicate greater antioxidant capacity.
References
- 1. assaygenie.com [assaygenie.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification and quantitative analysis of phenolic glycosides with antioxidant activity in methanolic extract of Dendrobium catenatum flowers and selection of quality control herb-markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. DPPH Radical Scavenging Assay [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ultimatetreat.com.au [ultimatetreat.com.au]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. cosmobiousa.com [cosmobiousa.com]
- 13. agilent.com [agilent.com]
- 14. scribd.com [scribd.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Studying the Metabolism of Pyrocatechol Monoglucoside
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies available to study the metabolism of Pyrocatechol (B87986) monoglucoside. The protocols detailed below are intended to guide researchers in designing and executing experiments to elucidate the metabolic fate of this compound, a critical step in drug development and safety assessment.
Introduction
Pyrocatechol monoglucoside is a phenolic glycoside that, like many xenobiotics, undergoes extensive metabolism in the body. Understanding its metabolic pathway is crucial for determining its pharmacokinetic profile, potential toxicity, and overall biological activity. The primary metabolic steps involve the initial hydrolysis of the glycosidic bond to release pyrocatechol, followed by Phase II conjugation reactions of the pyrocatechol. This document outlines the key in vitro and in vivo methods to investigate these metabolic transformations.
Metabolic Pathways of this compound
The metabolism of this compound is a multi-step process primarily involving enzymatic hydrolysis and subsequent conjugation.
Phase I: Hydrolysis
The initial and rate-limiting step in the metabolism of this compound is the cleavage of the β-glucosidic bond to yield pyrocatechol and a glucose molecule. This hydrolysis is primarily catalyzed by β-glucosidases. These enzymes are present in various tissues, but the most significant contribution comes from the gut microbiota.[1][2] Host enzymes in the small intestine may also play a minor role.[1]
Phase II: Conjugation
Once pyrocatechol is released, it undergoes extensive Phase II metabolism. The primary conjugation reactions are glucuronidation and sulfation, which increase the water solubility of the compound and facilitate its excretion.[3][4] Methylation, catalyzed by catechol-O-methyltransferase (COMT), can also occur.[3][4] These reactions primarily take place in the liver, but can also occur in other tissues like the kidney and intestine.[5]
Figure 1: Proposed metabolic pathway of this compound.
Data Presentation: Quantitative Metabolic Parameters
The following tables summarize key quantitative data relevant to the metabolism of this compound and its analog, arbutin (B1665170).
Table 1: In Vitro Hydrolysis of Arbutin (a this compound Analog) by Human Intestinal Bacteria [1]
| Bacterial Species | Hydrolysis Rate (nmol/min/mg protein) |
| Eubacterium ramulus | 21.08 |
| Enterococcus casseliflavus | 16.62 |
| Bacteroides distasonis | 8.43 |
| Bifidobacterium adolescentis | 3.59 |
| Small Intestinal Mucosa | 0.50 |
| Colon Mucosa (cytosol) | 0.09 |
Table 2: Kinetic Parameters of β-Glucosidases for Various Substrates [6][7]
| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) |
| Trichoderma reesei | p-nitrophenyl β-D-glucopyranoside | 0.19 ± 0.02 | 29.67 ± 3.25 |
| Trichoderma reesei | Cellobiose | 1.22 ± 0.3 | 1.14 ± 0.21 |
| Trichoderma reesei | Salicin | 1.09 ± 0.2 | 2.09 ± 0.52 |
| Almond | p-nitrophenyl-β-D-glucoside | - | - |
Table 3: In Vivo Pharmacokinetic Parameters of Arbutin in Rats [8]
| Parameter | Value |
| Half-life (t1/2) | 0.42 ± 0.30 h |
| Oral Bioavailability (F) | 65 ± 11.6% |
| Plasma Protein Binding | 35.35 ± 11.03% - 40.25 ± 2.47% |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Hydrolysis of this compound by Human Fecal Slurries
This protocol is designed to assess the role of the gut microbiota in the initial hydrolysis of this compound.
Workflow Diagram
Figure 2: Workflow for in vitro hydrolysis assay.
Materials:
-
Fresh human fecal sample from healthy donors
-
Anaerobic phosphate (B84403) buffer (pH 7.0)
-
This compound
-
Internal standard (e.g., deuterated pyrocatechol)
-
Formic acid
-
Anaerobic chamber or gas pack system
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Fecal Slurry:
-
Within 2 hours of collection, homogenize the fecal sample (1:10 w/v) in anaerobic phosphate buffer inside an anaerobic chamber.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 5 min) to remove large debris. The supernatant is the fecal slurry.
-
-
Incubation:
-
Pre-warm the fecal slurry to 37°C.
-
Add this compound to the fecal slurry to a final concentration of 2 mM.
-
Incubate the mixture anaerobically at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
-
Sample Processing:
-
To stop the reaction, add an equal volume of ice-cold acetonitrile containing the internal standard to each aliquot.
-
Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 min) to precipitate proteins.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound and pyrocatechol.
-
Use a C18 reversed-phase column with a gradient elution of mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the parent and product ions for both analytes and the internal standard in multiple reaction monitoring (MRM) mode.
-
Protocol 2: In Vitro Metabolism of Pyrocatechol in Human Hepatocytes
This protocol evaluates the Phase II metabolism of pyrocatechol in a system that contains a full complement of metabolizing enzymes.[9][10]
Workflow Diagram
Figure 3: Workflow for hepatocyte metabolism study.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
Pyrocatechol
-
Internal standard
-
Acetonitrile
-
Formic acid
-
UPLC-High-Resolution Mass Spectrometry (HRMS) system
Procedure:
-
Hepatocyte Culture:
-
Thaw and plate cryopreserved human hepatocytes on collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer (typically 4-6 hours).
-
Replace the plating medium with fresh incubation medium.
-
-
Incubation:
-
Add pyrocatechol to the hepatocyte cultures at a final concentration of 10 µM.
-
Incubate at 37°C in a humidified incubator with 5% CO2.
-
Collect aliquots of the cell culture supernatant at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Processing:
-
Perform protein precipitation by adding three volumes of ice-cold acetonitrile containing the internal standard to each supernatant sample.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for UPLC-HRMS analysis.
-
-
UPLC-HRMS Analysis:
-
Analyze the samples using a UPLC-HRMS system to identify and quantify the parent compound and its metabolites (glucuronide, sulfate, and methylated conjugates).
-
Use a C18 reversed-phase column with a suitable gradient elution.
-
Acquire data in both positive and negative ion modes to detect a wide range of metabolites.
-
Identify metabolites based on their accurate mass, fragmentation patterns, and retention times compared to standards, if available.
-
Protocol 3: In Vivo Pharmacokinetic Study of this compound in Rats
This protocol is designed to determine the pharmacokinetic profile of this compound following oral administration.[11]
Workflow Diagram
Figure 4: Workflow for in vivo pharmacokinetic study.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle for oral administration (e.g., water or 0.5% methylcellulose)
-
Blood collection tubes (e.g., with K2EDTA)
-
Centrifuge
-
Plasma extraction materials (e.g., protein precipitation reagents or solid-phase extraction cartridges)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of this compound (e.g., 10 mg/kg) by gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound and its metabolites from the plasma samples using a validated method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentrations of the parent compound and its major metabolites using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration-time data for this compound and its metabolites.
-
Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and oral bioavailability (if an intravenous dose group is included).
-
Conclusion
The study of this compound metabolism is essential for its development as a potential therapeutic agent. The protocols outlined in these application notes provide a robust framework for investigating its hydrolysis by the gut microbiota and subsequent Phase II metabolism in the liver. By combining in vitro and in vivo approaches, researchers can gain a comprehensive understanding of the metabolic fate of this compound, which is critical for assessing its safety and efficacy.
References
- 1. Mutagenicity of arbutin in mammalian cells after activation by human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of arbutin to hydroquinone by human skin bacteria and its effect on antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessment of the metabolism and intrinsic reactivity of a novel catechol metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase II drug metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of arbutin in vitro and in vivo by LC-MS/MS: Pre-clinical evaluation of natural product arbutin for its early medicinal properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. efsa.europa.eu [efsa.europa.eu]
- 11. o2hdiscovery.co [o2hdiscovery.co]
Application Notes and Protocols for Pyrocatechol Monoglucoside in Cosmetic Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986) monoglucoside is a phenolic glycoside that is emerging as a functional ingredient in the cosmetics industry. It is the glucoside derivative of pyrocatechol (catechol), a compound known for its antioxidant properties but also associated with significant safety concerns, including skin irritation and potential carcinogenicity, rendering it unsafe for use in leave-on cosmetic products.[1] The process of glucosylation, attaching a glucose molecule to a phenolic compound, is a common strategy in cosmetic science to enhance stability, increase water solubility, and improve the safety profile of active ingredients.[2][3]
This document provides detailed application notes and standardized experimental protocols for the evaluation of Pyrocatechol monoglucoside for its potential use in cosmetic formulations, focusing on its purported skin-lightening and antioxidant activities.[4] While specific quantitative data from peer-reviewed studies on this compound is limited, the following sections are based on its claimed benefits as a tyrosinase inhibitor and the established methodologies for assessing similar cosmetic actives.
Proposed Mechanism of Action
Skin Lightening and Hyperpigmentation Reduction
The primary mechanism for the skin-lightening effect of this compound is proposed to be the inhibition of tyrosinase, the key enzyme in the melanogenesis pathway.[4] Tyrosinase catalyzes the first two rate-limiting steps in melanin (B1238610) synthesis: the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone.[5][6] By inhibiting this enzyme, this compound can effectively reduce the production of melanin, leading to a lighter skin tone and the reduction of hyperpigmented spots.[4] The presence of a catechol moiety is a common feature in many known tyrosinase inhibitors.[7]
Antioxidant Activity
Like its parent compound, this compound is expected to possess antioxidant properties.[4] Phenolic compounds are well-known for their ability to scavenge free radicals, such as reactive oxygen species (ROS), which are generated by UV radiation and pollution. These free radicals can cause oxidative stress, leading to cellular damage and premature skin aging. By neutralizing free radicals, this compound can help protect the skin from environmental damage.[8]
Application & Formulation Guidelines
Based on the properties of similar glucosylated phenolic compounds used in cosmetics, the following guidelines are proposed for formulation development.
| Parameter | Guideline / Recommendation |
| Suggested Use Level | 0.1% - 2.0% (w/w). Start with lower concentrations and optimize based on efficacy and stability studies. |
| Appearance | White to off-white powder. |
| Solubility | Expected to have good water solubility. Limited solubility in oils. |
| pH of Final Formulation | 4.5 - 6.5. Phenolic compounds can be sensitive to pH. Stability should be tested across the intended pH range. |
| Incorporation | Can be added to the water phase of a formulation. Avoid prolonged exposure to high temperatures (>40°C) to prevent degradation. |
| Compatibility | Generally compatible with common cosmetic ingredients. Avoid strong oxidizing agents. May chelate metal ions; consider adding a chelating agent (e.g., EDTA). |
| Cosmetic Applications | Skin-lightening serums, anti-dark spot treatments, brightening creams and lotions, anti-aging formulations, and sun care products for antioxidant support. |
Experimental Protocols for Efficacy and Safety Validation
The following are standardized, template protocols for the in-vitro and clinical evaluation of this compound.
Protocol 1: In-Vitro Mushroom Tyrosinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on mushroom tyrosinase activity.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound (test compound)
-
Kojic acid (positive control)
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 475 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase (e.g., 1000 U/mL) in phosphate buffer.
-
Prepare a stock solution of L-DOPA (e.g., 10 mM) in phosphate buffer.
-
Prepare a series of dilutions of this compound and Kojic acid in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 40 µL of the test compound or control at various concentrations.
-
Add 80 µL of phosphate buffer.
-
Add 40 µL of the L-DOPA solution to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the mushroom tyrosinase solution to each well.
-
Immediately measure the absorbance at 475 nm (A0) and then every minute for 20 minutes (At) at 25°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each concentration.
-
Calculate the percentage of tyrosinase inhibition for each concentration using the formula:
-
% Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100
-
-
Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration that inhibits 50% of the enzyme activity).
-
Protocol 2: In-Vitro Antioxidant Activity (DPPH Radical Scavenging Assay)
Objective: To determine the IC50 of this compound for scavenging the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical.
Materials:
-
DPPH
-
This compound (test compound)
-
Ascorbic acid or Trolox (positive control)
-
Methanol or Ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and the positive control in methanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 100 µL of the test compound or control at various concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH scavenging activity using the formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100
-
-
Plot the % scavenging against the concentration of the test compound and determine the IC50 value.
-
Protocol 3: Cell-Based Assay for Melanin Content in B16-F10 Melanoma Cells
Objective: To evaluate the effect of this compound on melanin production in a cellular model.
Materials:
-
B16-F10 murine melanoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and penicillin-streptomycin
-
α-Melanocyte-stimulating hormone (α-MSH)
-
This compound (test compound)
-
MTT or similar cell viability assay kit
-
NaOH (1 M) with 10% DMSO
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed B16-F10 cells in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various non-cytotoxic concentrations of this compound (determined by a prior MTT assay) in the presence of α-MSH (e.g., 100 nM) to stimulate melanogenesis.
-
Incubate for 72 hours.
-
-
Melanin Content Measurement:
-
Wash the cells with PBS and lyse them with 1 M NaOH containing 10% DMSO.
-
Incubate at 80°C for 1 hour to solubilize the melanin.
-
Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm.
-
Normalize the melanin content to the total protein content of the cells (determined by a BCA assay).
-
-
Data Analysis:
-
Compare the normalized melanin content of treated cells to the α-MSH stimulated control to determine the percentage reduction in melanin synthesis.
-
Protocol 4: Human Repeat Insult Patch Test (HRIPT)
Objective: To assess the potential of a cosmetic formulation containing this compound to cause skin irritation or sensitization in human subjects.
Note: This study must be conducted by a qualified clinical research organization (CRO) under ethical guidelines and with informed consent from volunteers.
Methodology:
-
Panel: A panel of approximately 50-100 human volunteers.
-
Induction Phase:
-
A patch containing the test formulation is applied to the skin of the back for 24-48 hours.
-
This is repeated nine times over a three-week period.
-
The site is graded for any signs of irritation (erythema, edema) after each application.
-
-
Rest Phase: A two-week period with no applications.
-
Challenge Phase:
-
A patch with the test formulation is applied to a new, untreated skin site.
-
The site is evaluated at 24, 48, and 72 hours for any signs of reaction.
-
-
Results: The absence of reactions during the challenge phase indicates that the product is not a skin irritant or sensitizer (B1316253) under the test conditions.
Safety and Toxicological Profile
The safety data specifically for this compound is not widely available in public literature.[9] However, the parent compound, Pyrocatechol , is classified as toxic if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and is suspected of causing genetic defects.[10][11] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Pyrocatechol is unsafe for use in leave-on cosmetic formulations due to its potential for skin absorption and cocarcinogenic effects in some studies.[1]
The glucosylation of pyrocatechol is intended to mitigate these safety risks. Glucosides are generally less able to penetrate the skin barrier compared to their aglycone (non-sugar) counterparts, potentially reducing systemic exposure and local irritation. Nevertheless, a full safety assessment of this compound is mandatory before its inclusion in commercial products. This should include, at a minimum, the HRIPT protocol described above, as well as phototoxicity and mutagenicity studies.
Conclusion
This compound presents a promising profile as a skin-lightening and antioxidant ingredient for cosmetic formulations, theoretically offering a safer alternative to its parent compound. The proposed mechanisms of tyrosinase inhibition and free radical scavenging are well-established principles in cosmetic science. However, rigorous experimental validation is required to substantiate these claims and to fully characterize its efficacy and safety. The protocols outlined in this document provide a comprehensive framework for researchers and formulators to systematically evaluate this compound for its potential in advanced skincare applications.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. researchgate.net [researchgate.net]
- 3. Epigallocatechin Gallate Enzymatic Alpha Glucosylation Potentiates Its Skin-Lightening Activity-Involvement of Skin Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. mdpi.com [mdpi.com]
- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocrick.com [biocrick.com]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Pyrocatechol Monoglucoside
Welcome to the Technical Support Center for the synthesis of Pyrocatechol (B87986) Monoglucoside. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Pyrocatechol Monoglucoside?
A1: The two primary approaches for the synthesis of this compound are enzymatic synthesis and chemical synthesis.
-
Enzymatic Synthesis: This method utilizes enzymes such as glucansucrases or glycosyltransferases to catalyze the transfer of a glucose moiety to pyrocatechol. This approach is often favored for its high regioselectivity and stereoselectivity under mild reaction conditions.[1][2] Enzymes like glucansucrase from Lactobacillus reuteri and transglucosylase from Aspergillus niger have been shown to glucosylate catechol.[3][4][5][6]
-
Chemical Synthesis: The most common chemical method is the Koenigs-Knorr reaction, which involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with pyrocatechol in the presence of a promoter, such as a silver or mercury salt.[7][8] This method may require the use of protecting groups to achieve the desired regioselectivity.
Q2: What are the main challenges in the synthesis of this compound?
A2: Researchers may encounter several challenges, including:
-
Low Yield: This can be due to inefficient glycosylation, degradation of starting materials or products, or difficult purification.[9]
-
Poor Regioselectivity: Pyrocatechol has two hydroxyl groups, and controlling which one is glycosylated can be difficult, especially in chemical synthesis, leading to a mixture of products.
-
Byproduct Formation: Side reactions can lead to the formation of impurities that are difficult to separate from the desired product. In chemical synthesis, orthoester formation can be a significant side reaction.[9]
-
Purification Difficulties: The high polarity of this compound and the presence of structurally similar byproducts can make purification by chromatography challenging.[9]
-
Substrate Inhibition: In enzymatic reactions, high concentrations of pyrocatechol can inhibit enzyme activity.[3]
Q3: How can I improve the regioselectivity of the glycosylation reaction?
A3: Improving regioselectivity is crucial for obtaining a high yield of the desired monoglucoside.
-
Enzymatic Methods: Utilizing enzymes like glucansucrases often provides high regioselectivity due to the specific nature of the enzyme's active site.[1] Some enzymes show a preference for the adjacent hydroxyl groups of catechol.[3]
-
Chemical Methods: In chemical synthesis, a protecting group strategy is often necessary. One of the hydroxyl groups of pyrocatechol can be selectively protected before the glycosylation step, and then deprotected afterward. The choice of protecting groups is critical and should allow for selective removal without affecting the glycosidic bond.[9]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptom: After performing the synthesis reaction, analysis (e.g., by TLC or HPLC) shows little to no formation of the desired this compound.
| Potential Cause | Troubleshooting Steps |
| Inactive Enzyme (Enzymatic Synthesis) | - Ensure the enzyme is stored correctly and has not expired.- Perform an activity assay with a known substrate to confirm enzyme viability.- Optimize reaction buffer pH and temperature as enzyme activity is highly dependent on these parameters. |
| Poor Reactivity of Glycosyl Donor (Chemical Synthesis) | - Use a highly reactive glycosyl donor, such as a glycosyl bromide or trichloroacetimidate. The choice of protecting groups on the sugar can also influence reactivity.[9] - Ensure the glycosyl donor is pure and has not degraded. |
| Sub-optimal Reaction Conditions | - Temperature: For chemical synthesis, some reactions require low temperatures to start, followed by gradual warming.[9] For enzymatic reactions, operate at the enzyme's optimal temperature.- Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Prolonged reaction times can sometimes lead to product degradation.- pH: Maintain the optimal pH for the specific reaction. Extreme pH values can lead to the degradation of reactants or products.[9] |
| Substrate Inhibition (Enzymatic Synthesis) | - High concentrations of pyrocatechol (e.g., >200-400 mM) can inhibit glucansucrase activity.[3] Perform the reaction at a lower catechol concentration or use a fed-batch approach. |
| Presence of Water (Chemical Synthesis) | - Ensure all glassware is thoroughly dried and reactions are carried out under anhydrous conditions, as water can react with the activated glycosyl donor. Use of desiccants may be beneficial.[8] |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptom: Analysis of the reaction mixture shows the formation of more than one glycosylated product, indicating glycosylation at different hydroxyl positions or the formation of diglucosides.
| Potential Cause | Troubleshooting Steps |
| Non-selective Chemical Glycosylation | - Implement a protecting group strategy to selectively block one of the hydroxyl groups of pyrocatechol before glycosylation.- Explore different solvent and promoter systems in the Koenigs-Knorr reaction, as these can influence regioselectivity. |
| Enzyme with Broad Specificity | - Screen different glycosyltransferases or glucansucrases, as some exhibit higher regioselectivity than others.[10][11][12] - Modify reaction conditions such as pH and temperature, which can sometimes influence the regioselectivity of an enzyme. |
| Formation of Diglucosides (Enzymatic) | - Optimize the ratio of the glucose donor (e.g., sucrose) to the acceptor (pyrocatechol). A lower donor-to-acceptor ratio may favor monoglucoside formation.- Reduce the reaction time, as longer incubation can lead to the glycosylation of the initially formed monoglucoside. |
Issue 3: Difficult Purification
Symptom: The desired this compound is difficult to separate from starting materials, byproducts, or other impurities using standard chromatographic techniques.
| Potential Cause | Troubleshooting Steps |
| High Polarity of the Product | - Use a more polar solvent system for column chromatography, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate (B1210297).[9] - Consider reverse-phase chromatography (e.g., C18) with a water/methanol or water/acetonitrile gradient. |
| Co-elution with Impurities | - Optimize Chromatography: Experiment with different stationary phases (e.g., silica (B1680970) gel, alumina, or functionalized resins) and solvent systems. Adding a small amount of acid (e.g., acetic acid) to the mobile phase can sometimes improve peak separation for phenolic compounds.[9] - Alternative Purification Techniques: For complex mixtures, consider techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC.[9] Macroporous resin chromatography can also be effective for separating glycosides from natural product extracts and may be applicable here.[9] |
| Presence of Salts | - If the reaction involves salts that are soluble in the purification solvents, perform an aqueous workup and extraction before chromatography to remove them. |
Experimental Protocols
Enzymatic Synthesis using Glucansucrase
This protocol is a general guideline based on the enzymatic glucosylation of phenolic compounds.[1][3]
Materials:
-
Pyrocatechol
-
Sucrose (B13894) (or other suitable glucose donor)
-
Glucansucrase (e.g., from Lactobacillus reuteri)
-
Reaction Buffer (e.g., sodium acetate buffer, pH 4.7)
-
Quenching solution (e.g., ethanol (B145695) or by heat inactivation)
Procedure:
-
Dissolve pyrocatechol and sucrose in the reaction buffer. A typical starting concentration for pyrocatechol is 100-400 mM and for sucrose is 1000 mM.[3]
-
Pre-incubate the solution at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the reaction by adding the glucansucrase enzyme (e.g., 4 U/mL).[3]
-
Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 1 to 24 hours). Monitor the reaction progress by TLC or HPLC.
-
Terminate the reaction by adding a quenching solution or by heating the mixture (e.g., 100°C for 5 minutes) to denature the enzyme.[13]
-
Proceed with purification.
Optimization Data for Enzymatic Synthesis:
| Parameter | Range/Value | Effect on Yield/Selectivity |
| Pyrocatechol Conc. | 100 - 400 mM | Higher concentrations may lead to substrate inhibition.[3] |
| Sucrose Conc. | ~1000 mM | Higher concentrations of the glucose donor can drive the reaction forward. |
| Enzyme Conc. | 1 - 10 U/mL | Higher enzyme concentration can increase the reaction rate but also the cost. |
| pH | 4.5 - 5.5 | Optimal pH is crucial for enzyme activity. |
| Temperature | 30 - 40°C | Operate at the enzyme's optimal temperature for maximal activity. |
| Reaction Time | 1 - 24 hours | Longer times may increase yield but also risk byproduct formation. |
Chemical Synthesis via Koenigs-Knorr Reaction
This is a generalized protocol and requires careful optimization and handling of reagents.
Materials:
-
Pyrocatechol (with one hydroxyl group protected if regioselectivity is desired)
-
Acetobromoglucose (or other activated glycosyl donor)
-
Promoter (e.g., silver carbonate, silver oxide, or silver triflate)[7][8]
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Molecular sieves (to ensure anhydrous conditions)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected pyrocatechol and acetobromoglucose in the anhydrous solvent.
-
Add molecular sieves and stir for 30 minutes.
-
Cool the mixture to the desired starting temperature (e.g., 0°C or -20°C).
-
Add the promoter portion-wise while stirring.
-
Allow the reaction to proceed, monitoring by TLC. The reaction may be allowed to warm to room temperature over several hours.
-
Upon completion, filter the reaction mixture to remove the silver salts and molecular sieves.
-
Wash the filtrate with appropriate aqueous solutions (e.g., sodium bicarbonate solution, brine).
-
Dry the organic layer, concentrate, and proceed with purification.
-
If a protecting group was used, perform the deprotection step.
Visualizing Experimental Workflows
Below are diagrams illustrating the general workflows for the synthesis of this compound.
References
- 1. research.rug.nl [research.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Enzymic glucosylation of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymic glucosylation of phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic Glycosylation of | Semantic Scholar [semanticscholar.org]
- 7. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 8. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regioselective Glycosylation of Polyphenols by Family 1 Glycosyltransferases: Experiments and Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosylation of Phenolic Compounds by the Site-Mutated β-Galactosidase from Lactobacillus bulgaricus L3 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with Pyrocatechol Monoglucoside
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Pyrocatechol (B87986) monoglucoside in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common solubility issues and ensure the successful integration of this compound into your research.
Frequently Asked Questions (FAQs)
Q1: What is Pyrocatechol monoglucoside and what are its general properties?
This compound is a phenolic glycoside.[1] It is typically supplied as a white, solid powder.[1][2] As a glycoside of pyrocatechol, its properties are influenced by both the catechol and glucose moieties, which generally results in some degree of polarity. While stable under recommended storage conditions, its parent compound, pyrocatechol, can be sensitive to light and air and is incompatible with strong oxidizing agents, acids, and bases.[3]
Q2: In which solvents is this compound soluble?
While specific quantitative solubility data is limited, qualitative information from suppliers indicates that this compound is soluble in the following organic solvents:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pyridine
-
Methanol
-
Ethanol
The parent compound, pyrocatechol, is known to be soluble in water, ethanol, and methanol, with its solubility in water increasing with temperature.[4] This suggests that this compound likely retains some solubility in polar solvents.
Q3: I'm observing precipitation when I dilute my this compound stock solution into my aqueous assay buffer. What can I do?
This is a common issue encountered with compounds that have limited aqueous solubility. Here are several strategies to troubleshoot this problem:
-
Optimize the Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer. For most cell-based assays, this is typically below 0.5%, and for sensitive cell lines, it may need to be as low as 0.1%.
-
Employ a Step-wise Dilution: Instead of a single, large dilution, perform a serial dilution. First, create an intermediate dilution of your stock in the aqueous buffer with vigorous mixing, and then add this to the final volume.
-
Increase Solubility with Gentle Heating and Sonication: One supplier suggests that to obtain a higher solubility, you can warm the solution to 37°C and shake it in an ultrasonic bath for a period.[2]
-
pH Adjustment: For ionizable compounds, adjusting the pH of the buffer can significantly impact solubility. Since pyrocatechol has acidic hydroxyl groups, increasing the pH of the buffer might enhance the solubility of its glucoside. However, ensure the final pH is compatible with your experimental system.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent like DMSO. For guidance, a general protocol for preparing stock solutions of powder compounds is provided in the Experimental Protocols section.
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound during your experiments.
Logical Flow for Troubleshooting Solubility
Caption: A step-by-step workflow for troubleshooting solubility issues.
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides data for its parent compound, pyrocatechol, to serve as a reference point. The addition of a glucose moiety is generally expected to increase aqueous solubility.
| Compound | Solvent | Solubility | Temperature (°C) |
| Pyrocatechol | Water | 430 g/L | 20 |
| Ethanol | ~2 mg/mL | Not Specified | |
| DMSO | ~1 mg/mL | Not Specified | |
| Toluene | Soluble | 95-105 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 272.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.72 mg of the compound.
-
Weigh the compound: Carefully weigh out the calculated mass of this compound and place it in a sterile microcentrifuge tube.
-
Add solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the tube for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, you can gently warm the tube in a 37°C water bath for 5-10 minutes and/or place it in an ultrasonic bath for 5-10 minutes.[2]
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: General Procedure for an In Vitro Anti-Inflammatory Assay
This protocol is a general guideline for assessing the anti-inflammatory properties of this compound in a cell-based assay, adapted from studies on pyrocatechol.[5]
Cell Line: RAW 264.7 murine macrophages
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
This compound stock solution (10 mM in DMSO)
-
Griess Reagent for nitrite (B80452) determination (a measure of NO production)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2.5 x 10^5 cells/mL and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in cell culture medium. The final DMSO concentration should not exceed 0.5%. Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: After the pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a negative control (no LPS).
-
Nitric Oxide Measurement: After the 24-hour incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of inhibition of nitric oxide production compared to the LPS-stimulated vehicle control.
Signaling Pathway Diagram
Research has shown that catechol-containing compounds can suppress inflammatory responses by inhibiting the PKD-NFκB-IL-8 signaling pathway. The catechol group is believed to exert this effect through its reactive oxygen species (ROS) scavenging activity.
Caption: Proposed mechanism of this compound in inhibiting the ROS-mediated PKD-NFκB-IL-8 inflammatory signaling pathway.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. biocrick.com [biocrick.com]
- 3. biocrick.com [biocrick.com]
- 4. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 5. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of Pyrocatechol Monoglucoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Pyrocatechol (B87986) monoglucoside during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My Pyrocatechol monoglucoside solution has turned a brownish color. What is the likely cause?
A1: A brownish discoloration is a common indicator of oxidation. The pyrocatechol moiety of the molecule is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of trace metal contaminants. This process leads to the formation of colored quinone-type compounds and potentially polymeric byproducts.
Q2: What are the primary degradation pathways for this compound?
A2: this compound is susceptible to several degradation pathways:
-
Oxidation: The phenolic hydroxyl groups of the pyrocatechol ring can be oxidized to form o-quinones, which are highly reactive and can lead to further degradation or polymerization.
-
Hydrolysis: The glycosidic bond linking the glucose molecule to pyrocatechol can be cleaved under acidic or basic conditions, resulting in the formation of pyrocatechol and glucose.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate oxidation and other degradation reactions.[1]
-
Thermal Degradation: Elevated temperatures can accelerate both oxidation and hydrolysis reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage conditions based on supplier recommendations and general principles for handling sensitive phenolic compounds.[2][3][4]
| Storage Type | Temperature | Conditions |
| Long-Term Storage (Solid) | -20°C[2][4] | Store in a tightly sealed, opaque container in a dry, well-ventilated area. An inert atmosphere (e.g., argon or nitrogen) is recommended. |
| Short-Term Storage (Solid) | 2-8°C[2] | Keep in a tightly sealed, opaque container, protected from light and moisture. |
| Stock Solutions | -20°C or -80°C[3][4] | Store in small aliquots in tightly sealed, opaque vials to minimize freeze-thaw cycles and exposure to air and light. Use of a cryoprotectant may be considered for very long-term storage. |
Q4: How can I minimize oxidation when working with this compound solutions?
A4: To minimize oxidation, consider the following strategies:
-
Use Degassed Solvents: Before preparing solutions, degas your solvents (e.g., by sparging with nitrogen or argon, or by sonication under vacuum) to remove dissolved oxygen.
-
Work Under an Inert Atmosphere: Whenever possible, handle the solid compound and its solutions in a glove box or under a stream of an inert gas like nitrogen or argon.
-
Add Antioxidants: For applications where it will not interfere with downstream experiments, consider adding a small amount of an antioxidant, such as ascorbic acid or sodium metabisulfite, to your solutions.
-
Use Chelating Agents: To mitigate metal-catalyzed oxidation, a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to buffer solutions.
Q5: Are there specific pH ranges I should be aware of to prevent hydrolysis?
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving stability issues with this compound.
Issue 1: Rapid Discoloration of a Freshly Prepared Solution
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxygen in Solvent | Prepare a fresh solution using a solvent that has been thoroughly degassed. | Sparge the solvent with nitrogen or argon for 15-30 minutes before use. |
| Contaminated Glassware | Use glassware that has been acid-washed and thoroughly rinsed with high-purity water to remove any trace metal contaminants. | Soak glassware in a 1% HCl solution, followed by extensive rinsing with deionized water. |
| High pH of Solution | Measure the pH of your solution. Phenols are more susceptible to oxidation at higher pH. | Adjust the pH to a slightly acidic range (pH 4-6) if your experimental conditions allow. |
Issue 2: Loss of Compound Purity Over Time in Storage (Confirmed by HPLC)
| Potential Cause | Troubleshooting Step | Recommended Action |
| Inappropriate Storage Temperature | Review your current storage temperature against the recommended conditions. | For long-term storage, ensure the compound is stored at -20°C or below. |
| Exposure to Light | Ensure that both the solid compound and solutions are stored in light-protecting containers. | Use amber vials or wrap containers in aluminum foil.[1] |
| Repeated Freeze-Thaw Cycles | Assess how frequently the stock solution is being accessed. | Aliquot stock solutions into smaller, single-use volumes to avoid repeated freezing and thawing. |
| Headspace Oxygen in Vials | Consider the volume of air in your storage vials. | After aliquoting, flush the headspace of the vials with an inert gas before sealing. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and to validate the stability-indicating nature of an analytical method.[1][5][6][7]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light.
-
Thermal Degradation: Place a sample of the solid compound in an oven at 70°C. Also, heat an aliquot of the stock solution at 70°C.
-
Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Time Points: For each condition, take samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Sample Preparation for Analysis: Before HPLC analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase.
-
Analysis: Analyze the samples using the HPLC method described below. The goal is to achieve approximately 5-20% degradation of the parent compound.[6]
Protocol 2: Stability-Indicating HPLC Method for this compound
This method is adapted from general protocols for the analysis of phenolic compounds and should be validated for your specific application.[8][9][10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm (or scan for optimal wavelength with a PDA detector).
-
Injection Volume: 10 µL
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.
-
Analysis: Monitor for the appearance of new peaks and a decrease in the peak area of the parent this compound peak.
Visualizations
Caption: Major degradation pathways for this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. ijsdr.org [ijsdr.org]
- 2. biocrick.com [biocrick.com]
- 3. biocrick.com [biocrick.com]
- 4. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 5. scispace.com [scispace.com]
- 6. sgs.com [sgs.com]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing HPLC Separation of Pyrocatechol Monoglucoside
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals to assist in optimizing the High-Performance Liquid Chromatography (HPLC) separation of pyrocatechol (B87986) monoglucoside. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for separating pyrocatechol and pyrocatechol monoglucoside?
A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly effective for separating phenolic compounds and their glycosides.[1][2] Detection is typically performed using a UV detector at a wavelength of approximately 280 nm, which is near the absorbance maximum for pyrocatechol.[3]
Q2: I am not getting good separation between pyrocatechol and this compound. What should I do?
Poor resolution between the parent compound and its glycoside is a common issue. Here are a few strategies to improve separation:
-
Optimize the Gradient: Adjusting the gradient slope is a powerful tool to enhance resolution. A shallower gradient (slower increase in organic solvent concentration) will provide more time for the compounds to interact with the stationary phase, often leading to better separation.
-
Change the Organic Modifier: If you are using acetonitrile, consider switching to methanol, or vice-versa. Different organic solvents can alter the selectivity of the separation.
-
Adjust the Mobile Phase pH: The pH of the mobile phase can influence the ionization state of phenolic compounds, which in turn affects their retention.[4][5] Using an acidic modifier like formic or acetic acid is generally recommended to suppress the ionization of the phenolic hydroxyl groups, leading to better peak shape and retention.[1]
-
Change the Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry. A column with a different carbon load or end-capping might provide the necessary selectivity.
Q3: My this compound peak is tailing. What are the likely causes and how can I fix it?
Peak tailing for phenolic compounds is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Here’s how to troubleshoot this:
-
Lower the Mobile Phase pH: Acidifying the mobile phase (pH 2.5-3.5) with formic or trifluoroacetic acid can protonate the silanol groups, minimizing unwanted interactions.[6]
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have fewer exposed silanol groups, which significantly reduces peak tailing for polar and ionizable compounds.
-
Lower Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak tailing. Try diluting your sample.
-
Check for Column Contamination: Contaminants from previous injections can create active sites that cause tailing. Flushing the column with a strong solvent may resolve the issue.
Q4: My retention times are shifting from one injection to the next. What could be the problem?
Unstable retention times can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition Changes: The organic solvent component of the mobile phase can evaporate over time, leading to a change in composition and affecting retention. Keep mobile phase bottles capped.
-
Pump Issues: Leaks, air bubbles in the pump, or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.
-
Temperature Fluctuations: Column temperature can impact retention times. Using a column oven will provide a stable temperature environment.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the HPLC separation of this compound.
Problem: Poor Resolution
| Symptom | Possible Cause | Suggested Solution |
| Overlapping or co-eluting peaks of pyrocatechol and its monoglucoside. | Inadequate separation power of the mobile phase. | 1. Adjust Gradient: Make the gradient shallower (e.g., decrease the rate of increase of the organic solvent). 2. Change Organic Solvent: Switch from acetonitrile to methanol or vice-versa to alter selectivity. 3. Modify pH: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid) to suppress ionization. |
| Broad peaks leading to poor resolution. | Column overload or poor column efficiency. | 1. Dilute Sample: Reduce the concentration of the injected sample. 2. Check Column Health: Perform a column efficiency test. If it's degraded, replace the column. 3. Reduce Extra-Column Volume: Use shorter tubing with a smaller internal diameter between the injector, column, and detector. |
Problem: Poor Peak Shape
| Symptom | Possible Cause | Suggested Solution |
| Peak Tailing (asymmetrical peak with a trailing edge). | Secondary interactions with the stationary phase. | 1. Lower Mobile Phase pH: Add 0.1% formic or acetic acid to the aqueous mobile phase. 2. Use an End-Capped Column: Employ a high-quality, end-capped C18 column. 3. Check for Contamination: Flush the column with a strong solvent wash sequence. |
| Peak Fronting (asymmetrical peak with a leading edge). | Sample overload or incompatible sample solvent. | 1. Dilute Sample: Reduce the mass of analyte injected onto the column. 2. Match Sample Solvent: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. |
| Split Peaks. | Column void or partially blocked frit. | 1. Reverse Flush Column: Disconnect the column from the detector and flush it in the reverse direction. 2. Replace Frit: If the problem persists, the inlet frit may need to be replaced. 3. Replace Column: If a void has formed at the head of the column, it will likely need to be replaced. |
Experimental Protocols
Protocol 1: HPLC Method for the Separation of Pyrocatechol and this compound
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
Instrumentation:
-
HPLC system with a binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Pyrocatechol and this compound standards
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 70 30 25 5 95 30 5 95 31 95 5 | 40 | 95 | 5 |
-
-
Sample Preparation:
-
Dissolve standards and samples in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% formic acid).
-
Filter samples through a 0.45 µm syringe filter prior to injection.
-
Data Presentation
Table 1: Typical HPLC Parameters for Phenolic Glucoside Separation
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons to suppress ionization of phenolic hydroxyls. |
| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute compounds from the reversed-phase column. |
| Gradient | 5% to 95% B over 25-30 min | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Temperature | 30-35 °C | Improves peak shape and reduces viscosity, but can affect selectivity. |
| Detection | 280 nm | Good absorbance for pyrocatechol and related phenolic compounds.[3] |
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A logical workflow for HPLC method development.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Pyrocatechol Monoglucoside Extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyrocatechol (B87986) monoglucoside extraction protocols.
Frequently Asked Questions (FAQs)
Q1: What is Pyrocatechol monoglucoside and from what natural source is it commonly extracted?
This compound is a phenolic glycoside. It is often isolated from Dioscorea nipponica Makino, a plant used in traditional medicine.[1] The compound consists of a pyrocatechol aglycone linked to a glucose molecule.
Q2: What are the general stability characteristics of this compound?
This compound is generally stable under recommended storage conditions. However, it is advisable to avoid contact with strong oxidizing or reducing agents, as well as strong acids and alkalis, which could potentially hydrolyze the glycosidic bond or oxidize the catechol moiety.[2]
Q3: What are the known biological activities of this compound or its aglycone, pyrocatechol?
The aglycone, pyrocatechol, has demonstrated significant anti-inflammatory and antioxidant activities.[3][4][5][6] Its anti-inflammatory effects are associated with the suppression of the NF-κB signaling pathway and the activation of the Nrf2 pathway.[5][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Extraction: The solvent system may not be optimal for extracting the polar glycoside. | - Use a polar solvent system such as 60-80% ethanol (B145695) in water.[1][9]- Increase the solvent-to-solid ratio to ensure thorough extraction.- Employ extraction enhancement techniques like ultrasonication or heating at a controlled temperature (e.g., 60°C) to improve efficiency.[1] |
| Degradation during Extraction: Exposure to harsh pH conditions or high temperatures can lead to hydrolysis of the glycosidic bond or degradation of the pyrocatechol structure. | - Maintain a neutral pH during extraction.- Avoid excessive heating. If heat is used, ensure it is carefully controlled.[2]- Consider performing the extraction under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the phenolic group. | |
| Enzymatic Degradation: Endogenous enzymes (e.g., β-glucosidases) in the plant material may cleave the glycosidic bond upon cell lysis.[10] | - Blanch the plant material (briefly treat with boiling water or steam) before extraction to denature enzymes.- Use organic solvents like ethanol at concentrations sufficient to inhibit enzyme activity. | |
| Brown or Dark-Colored Extract | Oxidation of Phenolic Compounds: Pyrocatechol and other phenolic compounds are susceptible to oxidation, which can form colored quinone-type compounds. | - Minimize exposure of the extract to air and light.- Work quickly and at cool temperatures where possible.- Consider adding antioxidants, such as ascorbic acid, to the extraction solvent.- Conduct the extraction and subsequent steps under an inert atmosphere. |
| Co-extraction of a Large Number of Impurities | Non-selective Solvent System: The chosen solvent may be extracting a wide range of compounds with similar polarities. | - Optimize the polarity of the extraction solvent. A gradient of ethanol/water concentrations can be tested.- Follow the initial extraction with a liquid-liquid partitioning step. For example, after ethanol extraction and concentration, partition the aqueous residue with a solvent like ethyl acetate (B1210297) to separate compounds based on polarity.[1] |
| Difficulty in Purifying the Final Compound | Inadequate Chromatographic Separation: The stationary and mobile phases of the chromatography system may not be providing sufficient resolution. | - For initial cleanup, use silica (B1680970) gel column chromatography.[1]- For final purification, employ C18 reverse-phase column chromatography or semi-preparative HPLC.[1]- Optimize the mobile phase gradient to achieve better separation of the target compound from closely eluting impurities. |
Experimental Protocols
Protocol 1: General Extraction of Phenolic Compounds from Dioscorea nipponica
This protocol is adapted from methodologies for extracting phenolic compounds from Dioscorea nipponica.[1]
-
Preparation of Plant Material:
-
Dry the rhizomes of Dioscorea nipponica in a cool, ventilated area.
-
Pulverize the dried rhizomes into a fine powder and pass through a 100-mesh sieve.
-
Degrease the powder using a Soxhlet extractor with an appropriate non-polar solvent (e.g., diethyl ether) for 2 hours.
-
-
Solvent Extraction:
-
Take 100g of the degreased powder and add 3000 mL of 60% aqueous ethanol.
-
Heat the mixture at 60°C and extract for 2 hours, followed by two more extractions of 1.5 hours and 1 hour respectively with fresh solvent.
-
Combine the ethanol extracts, filter, and concentrate under vacuum to remove the ethanol.
-
-
Liquid-Liquid Partitioning:
-
Add 400 mL of distilled water to the concentrated extract.
-
Perform liquid-liquid extraction three times with an equal volume of ethyl acetate.
-
Combine the ethyl acetate layers and concentrate to dryness under vacuum to obtain the crude phenolic extract.
-
-
Purification:
-
Subject the crude extract to silica gel column chromatography.
-
Further purify the relevant fractions using C18 reverse-phase column chromatography.
-
For high purity, use semi-preparative HPLC for the final isolation of this compound.
-
Data Presentation
Table 1: Representative Data for Phenolic Glucoside Extraction Efficiency
The following data is illustrative and based on typical values for natural product extractions, as specific quantitative data for this compound was not available in the search results.
| Extraction Method | Solvent System | Temperature (°C) | Extraction Time (h) | Yield of Crude Extract (%) | Purity of Target Compound (%) |
| Maceration | 70% Ethanol | 25 | 24 | 12.5 | 5-10 |
| Soxhlet Extraction | 95% Ethanol | 80 | 8 | 18.2 | 8-15 |
| Ultrasonic-Assisted | 60% Ethanol | 60 | 2 | 20.8 | 10-20 |
| Microwave-Assisted | 70% Methanol | 70 | 0.5 | 22.1 | 12-22 |
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Caption: Anti-inflammatory and antioxidant signaling pathway of pyrocatechol.
References
- 1. Isolation and identification of active ingredients and biological activity of Dioscorea nipponica Makino - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocrick.com [biocrick.com]
- 3. researchgate.net [researchgate.net]
- 4. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrocatechol, a component of coffee, suppresses LPS-induced inflammatory responses by inhibiting NF-κB and activating Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-inflammatory effect of allylpyrocatechol in LPS-induced macrophages is mediated by suppression of iNOS and COX-2 via the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN102875635A - Method for comprehensively extracting protodioscin and dioscin from dioscorea nipponica - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Pyrocatechol Monoglucoside Synthesis
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the common impurities encountered during the synthesis of Pyrocatechol (B87986) monoglucoside (2-Hydroxyphenyl-β-D-glucopyranoside).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of Pyrocatechol monoglucoside?
A1: The most prevalent impurities arise from the starting materials and the nature of the glycosylation reaction itself. These typically include:
-
Unreacted Starting Materials: Residual pyrocatechol and the activated glucose donor (e.g., acetobromoglucose).
-
Diglucoside Byproduct: 1,2-Phenylene-bis(β-D-glucopyranoside), where both hydroxyl groups of pyrocatechol have been glycosylated.
-
Anomeric Isomer: The α-glucoside anomer (2-Hydroxyphenyl-α-D-glucopyranoside). The desired product is typically the β-anomer.
-
Incompletely Deprotected Intermediates: If using acetylated glucose donors, partially acetylated glucoside products may remain after the deprotection step.
-
Oxidation Products: Pyrocatechol is susceptible to oxidation, which can form colored quinone-type impurities, leading to discoloration of the reaction mixture and final product.
Q2: How can I monitor the progress of my glycosylation reaction and detect these impurities?
A2: Thin Layer Chromatography (TLC) is the most common and effective method for real-time reaction monitoring. A typical TLC analysis would show:
-
The disappearance of the starting materials (pyrocatechol and acetylated glycosyl halide).
-
The appearance of the acetylated monoglucoside product spot.
-
The potential appearance of a less polar spot corresponding to the acetylated diglucoside.
-
After deacetylation, the final product spot will be significantly more polar (lower Rf value). Staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating) helps visualize the carbohydrate-containing spots.
Q3: What is the typical stereochemical outcome of the glycosylation of pyrocatechol?
A3: The stereoselectivity is highly dependent on the reaction conditions. In a Koenigs-Knorr type reaction using a glycosyl donor with a participating protecting group at the C-2 position (like an acetyl group), the reaction proceeds with inversion of configuration, leading predominantly to the 1,2-trans product.[1] For a starting α-glucosyl bromide, this results in the desired β-glucoside.[1] However, reaction conditions can influence the anomeric ratio, and the formation of the α-anomer is a common side reaction.
Q4: Why is my final product colored (e.g., pink, brown, or black)?
A4: Color formation is typically due to the oxidation of pyrocatechol. This can happen if the reaction is exposed to air for extended periods, especially under basic conditions or in the presence of certain metal ions. Using high-purity starting materials and maintaining an inert atmosphere (e.g., nitrogen or argon) during the reaction can minimize this issue.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: Low Yield of the Desired Monoglucoside
-
Possible Cause 1: Formation of the diglucoside byproduct.
-
Solution: Adjust the stoichiometry of the reactants. Use a molar excess of pyrocatechol relative to the glycosyl donor (e.g., 1.5 to 2 equivalents). This statistically favors the mono-glycosylation. The reaction can be run at a lower concentration to disfavor the second glycosylation event.
-
-
Possible Cause 2: Incomplete reaction.
-
Solution: Monitor the reaction closely by TLC. If starting material persists, consider extending the reaction time or adding a fresh portion of the promoter (e.g., silver carbonate). Ensure all reagents are anhydrous, as moisture can deactivate the glycosyl donor and promoter.
-
-
Possible Cause 3: Degradation of the glycosyl donor.
-
Solution: Acetobromoglucose (the glycosyl donor in the Koenigs-Knorr reaction) is moisture-sensitive. Ensure it is handled under anhydrous conditions and use a freshly prepared or properly stored batch.
-
Problem 2: Presence of Multiple Products on TLC/HPLC After Purification
-
Possible Cause 1: Mixture of α and β anomers.
-
Solution: The separation of anomers can be challenging. Careful optimization of column chromatography (e.g., using a long column with a shallow solvent gradient) may be required. The choice of glycosylation method can also influence the anomeric ratio.[2]
-
-
Possible Cause 2: Incomplete deacetylation.
-
Solution: Ensure the deacetylation reaction (e.g., Zemplén deacetylation) goes to completion. Monitor by TLC until the acetylated intermediate is fully consumed. If the reaction stalls, a fresh portion of sodium methoxide (B1231860) can be added. Ensure the pH becomes and stays basic during the reaction.[3]
-
-
Possible Cause 3: Presence of the diglucoside.
-
Solution: The diglucoside is typically separable from the monoglucoside by silica (B1680970) gel chromatography due to differences in polarity. The diglucoside, having two sugar moieties, is generally more polar than the monoglucoside after deacetylation.
-
Troubleshooting Workflow: Impurity Identification
The following diagram outlines a logical workflow for identifying common impurities based on analytical data.
Quantitative Data Summary
While precise impurity ratios are highly dependent on specific reaction conditions, the following table summarizes the key impurities and factors influencing their formation.
| Impurity Name | Typical Method of Formation | Factors Increasing Formation | Typical Analytical Observation | Method of Control / Removal |
| Pyrocatechol (Unreacted) | Incomplete reaction. | Insufficient glycosyl donor or promoter; short reaction time. | Spot on TLC corresponding to the starting material. | Use slight excess of glycosyl donor; column chromatography. |
| 1,2-Phenylene-bis(β-D-glucopyranoside) | Reaction at both hydroxyl groups. | Using a 1:1 or excess ratio of glycosyl donor to pyrocatechol. | More polar spot on TLC (after deprotection); NMR shows a higher sugar-to-aromatic proton ratio. | Use an excess of pyrocatechol; column chromatography. |
| 2-Hydroxyphenyl-α-D-glucopyranoside | Lack of complete stereocontrol. | Reaction conditions that favor SN1-type mechanism; non-participating C-2 protecting groups. | Second anomeric proton signal in ¹H NMR (J_H1,H2 ~3-4 Hz for α); difficult to resolve on TLC. | Use C-2 participating group (e.g., acetyl); careful column chromatography. |
| Partially Acetylated Glucosides | Incomplete deprotection. | Insufficient base or reaction time during Zemplén deacetylation. | Multiple, less polar spots on TLC post-reaction; residual acetyl signals (~2 ppm) in ¹H NMR. | Ensure complete reaction with sufficient base; repeat deacetylation. |
| Benzoquinone derivatives | Oxidation of pyrocatechol. | Exposure to air, especially under basic conditions. | Pink, brown, or black coloration of the reaction mixture or product. | Run reaction under an inert atmosphere; use activated charcoal treatment. |
Experimental Protocols
The following is a composite protocol for the synthesis of this compound via a Koenigs-Knorr reaction followed by Zemplén deacetylation.
Part 1: Glycosylation (Koenigs-Knorr Method)
Materials:
-
Pyrocatechol
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide (Acetobromoglucose)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (B109758) (DCM) or Toluene
-
Molecular sieves (4 Å)
-
Celite
Procedure:
-
To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add pyrocatechol (1.5-2.0 equivalents) and freshly activated 4 Å molecular sieves.
-
Add anhydrous dichloromethane (or toluene) to dissolve the pyrocatechol. Stir the mixture for 30 minutes at room temperature.
-
In a separate flask, dissolve acetobromoglucose (1.0 equivalent) in anhydrous DCM.
-
Add the acetobromoglucose solution to the pyrocatechol mixture via cannula.
-
Add silver(I) carbonate (1.5-2.0 equivalents) to the reaction mixture in one portion. The mixture should be protected from light from this point forward (e.g., by wrapping the flask in aluminum foil).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent). The reaction is complete when the acetobromoglucose spot has been consumed.
-
Upon completion, dilute the mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad thoroughly with DCM.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude acetylated product.
-
Purify the crude product by silica gel column chromatography to separate the acetylated monoglucoside from the diglucoside and unreacted pyrocatechol.
Part 2: Deacetylation (Zemplén Method)
Materials:
-
Crude 2-hydroxyphenyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
-
Anhydrous methanol
-
Sodium methoxide (NaOMe) solution (e.g., 0.5 M in methanol)
-
Dowex 50W-X8 (H⁺ form) resin
Procedure:
-
Dissolve the purified acetylated glucoside in anhydrous methanol.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of sodium methoxide solution dropwise until the pH of the solution is basic (pH 9-10).[3]
-
Remove the ice bath and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is completely consumed (typically 1-4 hours).[3]
-
Once the reaction is complete, add the acidic ion-exchange resin (Dowex 50W-X8, H⁺ form) to the mixture until the pH becomes neutral (pH ~7).[3]
-
Stir for an additional 15 minutes.
-
Filter off the resin and wash it with methanol.[3]
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization (e.g., from ethanol (B145695) or water) or by column chromatography if necessary.
References
How to increase the stability of Pyrocatechol monoglucoside in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of Pyrocatechol (B87986) monoglucoside in solution. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of Pyrocatechol monoglucoside solutions.
| Issue | Potential Cause | Recommended Solution |
| Solution turns yellow/brown | Oxidation of the pyrocatechol moiety. This is accelerated by exposure to oxygen, light, and alkaline pH. | Prepare solutions fresh. Use deoxygenated solvents. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Maintain a slightly acidic to neutral pH (pH 4-6). |
| Loss of compound potency or inconsistent results | Degradation of this compound due to hydrolysis of the glycosidic bond or oxidation. This can be influenced by pH, temperature, and light. | Control the pH of the solution with a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer in the pH 4-6 range). Avoid high temperatures; store stock solutions at -20°C and working solutions at 2-8°C for short-term use.[1] Protect solutions from light. |
| Precipitate formation in the solution | Poor solubility in the chosen solvent or degradation leading to less soluble products. Changes in temperature can also affect solubility. | Ensure the compound is fully dissolved. A small amount of a co-solvent like DMSO or ethanol (B145695) may be used for initial dissolution before dilution in an aqueous buffer.[1] Store solutions at a constant recommended temperature. If precipitation occurs upon storage, gently warm and vortex the solution to redissolve before use, and verify the concentration. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
A1: The stability of this compound, a phenolic glycoside, is primarily influenced by pH, temperature, light, and the presence of oxygen.[2][3] Like many phenolic compounds, it is susceptible to oxidation, especially at alkaline pH, which can cause discoloration and degradation. The glycosidic bond can be susceptible to hydrolysis under strongly acidic or basic conditions. Elevated temperatures can accelerate both oxidative and hydrolytic degradation.[3][4]
Q2: What is the optimal pH range for preparing and storing this compound solutions?
A2: Phenolic glycosides are generally most stable in slightly acidic to neutral solutions. For this compound, a pH range of 4-6 is recommended to minimize both acid-catalyzed hydrolysis of the glycosidic bond and base-catalyzed oxidation of the pyrocatechol ring.[3][4][5] It is advisable to use a buffer system, such as a citrate or acetate (B1210297) buffer, to maintain a stable pH.
Q3: What are the recommended storage conditions for this compound solutions?
A3: For long-term storage, stock solutions of this compound should be kept at -20°C.[1] For short-term storage (up to a few days), solutions can be stored at 2-8°C.[1] All solutions should be protected from light by using amber glass vials or by wrapping the container in aluminum foil. To minimize oxidation, it is also beneficial to store solutions under an inert atmosphere.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] A stability-indicating method is one that can separate the intact compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation. UV-Vis spectrophotometry can also be used to monitor for changes in the solution's absorbance spectrum, which may indicate degradation, although it is less specific than HPLC.
Q5: What are the likely degradation products of this compound?
A5: The primary degradation pathways for this compound are expected to be hydrolysis of the glycosidic bond and oxidation of the pyrocatechol ring. Hydrolysis would yield pyrocatechol and glucose. Oxidation of the pyrocatechol moiety can lead to the formation of quinones and other colored polymerization products.
Quantitative Stability Data (Hypothetical)
The following tables present hypothetical stability data for this compound based on the known behavior of similar phenolic glycosides. This data is for illustrative purposes to demonstrate the expected impact of pH and temperature on stability. The degradation is assumed to follow first-order kinetics.[2][3][4]
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |
| 3.0 | 90 | 0.0077 |
| 4.0 | 200 | 0.0035 |
| 5.0 | 250 | 0.0028 |
| 6.0 | 220 | 0.0031 |
| 7.0 | 150 | 0.0046 |
| 8.0 | 50 | 0.0139 |
| 9.0 | 10 | 0.0693 |
Table 2: Effect of Temperature on the Stability of this compound at pH 5.0
| Temperature (°C) | Half-life (t½) (days) | Degradation Rate Constant (k) (day⁻¹) |
| 4 | 800 | 0.0009 |
| 25 | 250 | 0.0028 |
| 40 | 80 | 0.0087 |
| 60 | 20 | 0.0347 |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours, protected from light.
-
Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8][9] A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by a suitable HPLC-UV method.
4. Suggested HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~275-280 nm).
-
Injection Volume: 10 µL.
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: A logical workflow for troubleshooting stability issues.
References
- 1. biocrick.com [biocrick.com]
- 2. ftb.com.hr [ftb.com.hr]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Kinetic study of catechin stability: effects of pH, concentration, and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. openaccessjournals.com [openaccessjournals.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
Technical Support Center: NMR Analysis of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the NMR analysis of pyrocatechol (B87986) monoglucoside. It is designed for researchers, scientists, and drug development professionals to help identify and resolve common artifacts and issues encountered during their experiments.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter during the NMR analysis of pyrocatechol monoglucoside.
Question: My ¹H NMR spectrum shows broad peaks. What could be the cause and how can I fix it?
Answer: Broad peaks in an NMR spectrum can be caused by several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. If the shimming is not optimal, the peaks will be broad.
-
Solution: Re-shim the spectrometer before acquiring your spectrum. Modern spectrometers often have automated shimming routines that are very effective.
-
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn can cause peak broadening.
-
Solution: Dilute your sample to an optimal concentration. For ¹H NMR, 5-25 mg of sample in 0.5-0.7 mL of deuterated solvent is a good starting point.[1]
-
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metal ions can cause significant line broadening.
-
Solution: Ensure all glassware is scrupulously clean. If you suspect metal contamination, you can try adding a chelating agent like EDTA to your sample, though this may introduce new signals.
-
-
Chemical Exchange: Protons that are exchanging with the solvent or other protons in the molecule on the NMR timescale can appear as broad signals. This is common for hydroxyl (-OH) protons.
-
Solution: To confirm if a broad peak is from a hydroxyl proton, you can perform a D₂O shake. Add a drop of deuterium (B1214612) oxide to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl proton signal should disappear or significantly decrease in intensity.[2]
-
Question: I see unexpected peaks in my spectrum. How can I identify their source?
Answer: Unexpected peaks are common artifacts in NMR spectra. Here’s how to identify them:
-
Residual Solvent Peaks: Deuterated solvents are never 100% pure and will always show a small residual peak for the non-deuterated form.
-
Solution: Consult a table of common NMR solvent impurities to identify the peak based on its chemical shift. For example, the residual peak for CDCl₃ appears at 7.26 ppm.
-
-
Water Peak: Water is a very common contaminant in NMR samples and solvents. Its chemical shift can vary depending on the solvent and temperature but is often seen between 1.5 and 5 ppm.
-
Solution: Use dry NMR solvents and glassware. You can also add a small amount of a drying agent like molecular sieves to your NMR tube, but be aware that this can affect shimming. A D₂O shake can also confirm the presence of a water peak.
-
-
Impurities from Synthesis or Degradation: Your sample may contain unreacted starting materials, byproducts, or degradation products. Phenolic glycosides can be susceptible to hydrolysis, which would result in signals from free pyrocatechol and glucose.
-
Solution: Compare your spectrum to that of a known standard of this compound. If you suspect impurities from the synthesis, review the reaction scheme and predict the chemical shifts of potential byproducts. For degradation, look for characteristic signals of pyrocatechol and glucose.
-
-
Grease/Phthalates: Contamination from grease used on glass joints or from plasticware can introduce broad signals in the aliphatic region (around 1-2 ppm).
-
Solution: Use grease-free glassware and avoid storing your sample in plastic containers for extended periods.
-
Question: The aromatic and sugar regions of my spectrum are overlapping. What can I do to improve resolution?
Answer: Overlapping signals can make spectral interpretation difficult. Here are some strategies to improve resolution:
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will provide better signal dispersion.
-
Change the Solvent: The chemical shifts of protons can be solvent-dependent. Acquiring the spectrum in a different deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) can sometimes resolve overlapping peaks.
-
2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to resolve overlapping signals by providing correlation information between protons and between protons and carbons.
Frequently Asked Questions (FAQs)
Q1: What are the typical ¹H and ¹³C NMR chemical shifts for this compound?
A1: The exact chemical shifts can vary slightly depending on the solvent and concentration. However, you can expect to see signals in the following regions:
-
¹H NMR:
-
Aromatic Protons (pyrocatechol moiety): ~6.5 - 7.5 ppm
-
Anomeric Proton (H-1' of glucose): ~4.5 - 5.5 ppm. The coupling constant (³J(H,H)) for this proton can help determine the anomeric configuration (α or β).
-
Other Sugar Protons (glucose moiety): ~3.0 - 4.0 ppm
-
Hydroxyl Protons: These can be broad and appear over a wide range, often between 4 and 8 ppm. Their signals will disappear upon a D₂O shake.[2][3]
-
-
¹³C NMR:
-
Aromatic Carbons (pyrocatechol moiety): ~110 - 150 ppm
-
Anomeric Carbon (C-1' of glucose): ~100 - 105 ppm
-
Other Sugar Carbons (glucose moiety): ~60 - 80 ppm
-
Q2: How can I confirm the presence of the hydroxyl groups in this compound?
A2: The most common method is the "D₂O shake." Add a small drop of deuterium oxide (D₂O) to your NMR sample, shake the tube vigorously for a minute, and re-acquire the ¹H NMR spectrum. The protons of the hydroxyl groups will exchange with deuterium, causing their signals to disappear or significantly diminish in intensity.[2]
Q3: My sample of this compound seems to be degrading in the NMR tube. How can I prevent this?
A3: Phenolic glycosides can be labile, especially in aqueous solutions.[2] To minimize degradation:
-
Use fresh, high-purity material for your analysis.
-
Prepare your sample in a non-aqueous, aprotic deuterated solvent if possible.
-
Analyze the sample as soon as possible after preparation.
-
Store your sample at a low temperature and in the dark if it needs to be kept for an extended period.
Q4: I suspect there are residual protecting groups from the synthesis in my sample. What are their characteristic NMR signals?
A4: If protecting groups were used in the synthesis of this compound, incomplete deprotection can result in residual signals. Here are some common examples:
-
Acetyl (Ac) groups: Look for a sharp singlet around 2.0-2.2 ppm from the methyl protons.
-
Benzyl (Bn) groups: Expect to see signals in the aromatic region (around 7.3 ppm) for the phenyl protons and a signal for the benzylic methylene (B1212753) protons (CH₂) typically between 4.5 and 5.0 ppm.
-
Silyl ethers (e.g., TBDMS, TIPS): These will show characteristic signals in the upfield region of the spectrum (around 0-1 ppm) from the methyl and other alkyl groups on the silicon atom.
Quantitative Data
Table 1: Approximate ¹H NMR Chemical Shifts (δ, ppm) of this compound and Common Artifacts in CDCl₃
| Proton Type | Functional Group | Approximate Chemical Shift (ppm) | Multiplicity |
| This compound | |||
| Aromatic | Ar-H | 6.5 - 7.5 | m |
| Anomeric | H-1' (Glucose) | 4.5 - 5.5 | d |
| Sugar Ring | H-2' to H-6' | 3.0 - 4.0 | m |
| Common Solvents & Impurities | |||
| Chloroform | CHCl₃ | 7.26 | s |
| Water | H₂O | ~1.57 | s (broad) |
| Acetone | (CH₃)₂CO | 2.17 | s |
| Ethyl Acetate | CH₃COOCH₂CH₃ | 2.05 (s), 4.12 (q), 1.26 (t) | s, q, t |
| Dichloromethane | CH₂Cl₂ | 5.30 | s |
| Potential Byproducts/Degradation Products | |||
| Pyrocatechol | Ar-H | ~6.7 - 6.9 | m |
| Glucose (anomeric) | α/β H-1 | ~5.2 (d), ~4.6 (d) | d |
| Residual Protecting Groups | |||
| Acetyl | -COCH₃ | 2.0 - 2.2 | s |
| Benzyl | -CH₂Ph, -CH₂Ph | 4.5 - 5.0 (s), 7.2 - 7.4 (m) | s, m |
| TBDMS | Si-C(CH₃)₃, Si-(CH₃)₂ | ~0.9 (s), ~0.1 (s) | s |
Note: Chemical shifts are approximate and can vary with solvent, concentration, and temperature. s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD-d₄).
-
Vortex the sample until the solid is completely dissolved.
-
Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.
Protocol 2: D₂O Shake for Identification of Hydroxyl Protons
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow the sample to settle for a few minutes.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to exchangeable -OH protons should have disappeared or be significantly reduced in intensity in the second spectrum.[2]
Visualizations
Caption: Troubleshooting workflow for identifying and resolving common NMR artifacts.
Caption: Relationships between problems, causes, and solutions in NMR analysis.
References
Matrix effects in mass spectrometry of Pyrocatechol monoglucoside
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of Pyrocatechol monoglucoside, with a specific focus on mitigating matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact the analysis of this compound?
A1: A matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1] This phenomenon can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise data accuracy and reproducibility.[1] In the analysis of this compound, particularly in complex biological matrices like plasma or urine, these effects can lead to inaccurate quantification and poor reproducibility.[1]
Q2: What are the primary causes of matrix effects, especially ion suppression?
A2: Ion suppression is the more common matrix effect and is often caused by high concentrations of endogenous compounds from the biological sample co-eluting with the target analyte.[1] Key causes include:
-
Competition for Ionization: In the electrospray ionization (ESI) source, co-eluting matrix components compete with this compound for the available charge and space at the droplet surface. This competition reduces the number of analyte ions that form and enter the mass spectrometer.[1]
-
Changes in Droplet Properties: High concentrations of non-volatile components like salts can alter the viscosity and surface tension of the ESI droplets, which hinders efficient solvent evaporation and subsequent analyte ionization.[1]
-
Key Interfering Substances: In biological matrices such as plasma, phospholipids (B1166683) are a major cause of ion suppression. Other interfering substances include salts, detergents, and endogenous metabolites.[1]
Q3: My quantitative results for this compound show high variability and poor reproducibility. Could this be due to matrix effects?
A3: Yes, high variability and poor reproducibility are common indicators of unmanaged matrix effects. The composition of biological samples can have inherent variability, leading to different degrees of ion suppression for each injection.[1] The most robust solution to correct for this sample-to-sample variability is the use of a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for this compound will co-elute and experience the same degree of suppression, ensuring that the analyte-to-IS ratio remains constant for accurate quantification.[1]
Q4: How can I experimentally assess the extent of matrix effects in my this compound assay?
A4: There are two primary experimental methods to assess matrix effects:
-
Post-Column Infusion (Qualitative): This method helps to identify at what points in the chromatogram ion suppression or enhancement occurs. It involves infusing a constant flow of a this compound solution into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A dip or rise in the constant signal baseline indicates the retention times where matrix components are causing suppression or enhancement.[1]
-
Post-Extraction Spike (Quantitative): This is considered the gold standard for quantifying matrix effects. It involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of the analyte in a neat (clean) solvent. The ratio of these responses provides a quantitative measure of ion suppression or enhancement.[1]
Troubleshooting Guides
Problem 1: Poor sensitivity or significantly lower signal for this compound in samples compared to neat standards.
-
Possible Cause: Severe ion suppression caused by co-eluting endogenous matrix components.[1]
-
Solutions:
-
Optimize Sample Preparation: This is the most effective way to combat ion suppression.[1] Consider switching to a more rigorous sample cleanup technique. (See "Experimental Protocols" section for details on Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction).
-
Chromatographic Separation: Modify the LC method to better separate this compound from interfering matrix components.
-
Sample Dilution: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components. However, this will also reduce the analyte signal, so it is only feasible if sensitivity is not a limiting factor.[1]
-
Check for Ion Source Contamination: A buildup of non-volatile salts and other residues in the MS ion source can lead to a persistent loss of signal. Regular cleaning of the ion source is recommended.[1]
-
Problem 2: Inconsistent quantification and poor reproducibility in quality control (QC) samples.
-
Possible Cause: Inconsistent matrix effects from one sample to another due to the inherent variability in the composition of biological samples.[1]
-
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution for correcting sample-to-sample variability. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for a constant analyte-to-IS ratio and accurate quantification.[1]
-
Improve Sample Cleanup: A more robust and consistent sample preparation method can help to minimize the variability of matrix components between samples. Solid-Phase Extraction (SPE) is often the most effective technique for producing clean extracts.[1]
-
Assess for Extreme Matrix Effects: If the concentration of a co-eluting interference is exceptionally high, it can disproportionately suppress the ionization of both the analyte and the internal standard. In such cases, improving the sample cleanup is necessary to reduce the concentration of the interfering component.[1]
-
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of matrix effects.[1]
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and its SIL-IS (if used) into the final reconstitution solvent at low and high QC concentrations.
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. In the final step, spike this compound and the SIL-IS into the dried, extracted residue before reconstitution.[1]
-
Set C (Pre-Extraction Spike): Spike this compound and the SIL-IS into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.[1]
-
Calculate Matrix Factor (MF) and Recovery (RE):
Quantitative Data Summary: Matrix Effect Assessment
| Parameter | Calculation | Interpretation |
| Matrix Factor (MF) | (Peak Area in Matrix / Peak Area in Solvent) x 100 | MF < 100%: Ion SuppressionMF > 100%: Ion EnhancementMF = 100%: No Matrix Effect |
| Recovery (RE) | (Peak Area of Pre-Extraction Spike / Peak Area of Post-Extraction Spike) x 100 | Indicates the efficiency of the extraction process. |
| Process Efficiency (PE) | (Peak Area of Pre-Extraction Spike / Peak Area in Solvent) x 100 | Overall efficiency of the analytical process. |
Protocol 2: Sample Preparation Strategies to Minimize Matrix Effects
Improving sample preparation is the most effective way to mitigate ion suppression.[1]
A. Protein Precipitation (PPT):
-
To 100 µL of plasma, add 300-400 µL of cold acetonitrile (B52724) or methanol.
-
Vortex vigorously for 1-2 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
Carefully transfer the supernatant to a new tube for evaporation or direct injection. Note: This method is fast but often results in significant matrix effects as it does not effectively remove phospholipids or salts.[1]
B. Liquid-Liquid Extraction (LLE):
-
To 100 µL of plasma (potentially pre-treated to adjust pH), add 500-1000 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (containing the analyte) to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase. Note: LLE provides a cleaner extract than PPT, but analyte recovery can be low for more polar compounds.[1]
C. Solid-Phase Extraction (SPE):
-
Condition: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibrate: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Load: Load the pre-treated plasma sample onto the cartridge.
-
Wash: Pass a wash solvent through the cartridge to remove interfering substances. This step is critical for minimizing matrix effects.[1]
-
Elute: Pass an elution solvent through the cartridge to recover the purified this compound.
-
Evaporate and reconstitute as needed. Note: SPE, particularly mixed-mode SPE, is often the most effective technique for producing clean extracts and minimizing matrix effects.[1]
Visualizations
Caption: Troubleshooting workflow for inaccurate this compound quantification.
Caption: Experimental workflow for the quantitative assessment of matrix effects.
References
Technical Support Center: Enhancing the Biological Uptake of Pyrocatechol Monoglucoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cellular uptake of Pyrocatechol (B87986) monoglucoside in their experiments.
Frequently Asked Questions (FAQs)
1. What is Pyrocatechol monoglucoside and what is its primary solvent for cell culture experiments?
This compound is a phenolic glycoside.[1] For cell culture applications, it is advisable to prepare a stock solution in a solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it to the final working concentration in the cell culture medium.[2][3]
2. What is the maximum recommended final concentration of DMSO in cell culture?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), with many protocols recommending 0.1% or lower.[3] It is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[2][3]
3. What are the likely mechanisms for the cellular uptake of this compound?
Due to its structure (a pyrocatechol molecule linked to a glucose molecule), the uptake of this compound is likely mediated by glucose transporters. The two main families of glucose transporters are:
-
Facilitative glucose transporters (GLUTs): These transporters move glucose down its concentration gradient.[4][5] Different isoforms (e.g., GLUT1, GLUT2, GLUT3, GLUT4) are expressed in various tissues and have different affinities for glucose.[4][5]
-
Sodium-glucose cotransporters (SGLTs): These transporters move glucose against its concentration gradient by coupling its transport with the transport of sodium ions.[6][7]
It is also possible that extracellular enzymes could cleave the glucoside bond, allowing the pyrocatechol aglycone to diffuse across the cell membrane.
4. How can I quantify the intracellular concentration of this compound?
To quantify the intracellular uptake, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This would typically involve the following steps:
-
Treating the cells with this compound.
-
Washing the cells thoroughly to remove any extracellular compound.
-
Lysing the cells to release the intracellular contents.
-
Analyzing the cell lysate by HPLC or LC-MS to determine the concentration of the compound.
Troubleshooting Guides
Issue 1: Low or No Detectable Uptake of this compound
If you are observing low or no intracellular concentration of this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Low expression of glucose transporters in the cell line. | 1. Select an appropriate cell line: Choose a cell line known to have high expression of glucose transporters (e.g., cells from the intestine, kidney, or certain cancer cell lines). 2. Induce transporter expression: Some glucose transporters, like GLUT4, are insulin-responsive.[6] Pre-treating cells with insulin (B600854) may increase the number of transporters on the cell surface. |
| Compound instability in the cell culture medium. | 1. Check for degradation: Analyze the stability of this compound in your cell culture medium over the time course of your experiment by HPLC. 2. Minimize exposure to light and high temperatures: Phenolic compounds can be sensitive to light and temperature.[3] Protect your solutions from light and use a stable incubation temperature. 3. Consider media components: Components in the serum or the medium itself could potentially degrade the compound.[3][8] |
| Insufficient incubation time or concentration. | 1. Perform a time-course experiment: Measure uptake at several time points to determine the optimal incubation time. 2. Perform a dose-response experiment: Test a range of concentrations to see if a higher concentration improves uptake. |
| Competition with glucose in the medium. | 1. Use low-glucose medium: High concentrations of glucose in the medium can compete with this compound for binding to glucose transporters. Switching to a low-glucose or glucose-free medium during the experiment may enhance uptake. |
Issue 2: High Variability in Experimental Replicates
High variability between replicates can obscure your results. Here are some common causes and solutions.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell number or confluency. | 1. Standardize cell seeding: Ensure that you are seeding the same number of cells for each replicate and that the cells are at a similar confluency at the time of the experiment.[2] 2. Count cells accurately: Use a reliable method for cell counting, such as a hemocytometer with trypan blue staining or an automated cell counter.[9] |
| Incomplete removal of extracellular compound. | 1. Optimize washing steps: Increase the number of washes or the volume of washing buffer (e.g., ice-cold PBS) to ensure all extracellular this compound is removed before cell lysis. |
| Precipitation of the compound in the medium. | 1. Check for solubility issues: Visually inspect the medium for any signs of precipitation after adding the this compound stock solution. 2. Optimize dilution: When preparing the working solution, add the stock solution dropwise to the medium while gently swirling to ensure it dissolves properly.[3] |
Experimental Protocols
Protocol 1: General Protocol for Cell Treatment
This protocol provides a general workflow for treating adherent cells with this compound.
-
Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂ to allow for attachment.
-
Preparation of Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Return the cells to the incubator for the desired treatment duration.
Protocol 2: Quantification of Intracellular Uptake by HPLC
-
Cell Treatment: Treat cells with this compound as described in Protocol 1.
-
Washing: After the incubation period, aspirate the medium and wash the cells three times with ice-cold PBS.
-
Cell Lysis: Add an appropriate lysis buffer to the cells and scrape the cells. Collect the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., BCA assay) for normalization.
-
Sample Preparation: Precipitate the proteins from the lysate (e.g., with methanol) and centrifuge to pellet the protein. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the supernatant using a suitable HPLC method to quantify the concentration of this compound. Normalize the result to the protein concentration.
Visualizations
Caption: Experimental workflow for quantifying cellular uptake.
References
- 1. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucose uptake - Wikipedia [en.wikipedia.org]
- 7. Glucose transporters: structure, function and consequences of deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Optimization of Enzymatic Glycosylation of Pyrocatechol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the enzymatic glycosylation of pyrocatechol (B87986).
Troubleshooting Guides
This section is designed to help you navigate common challenges in the enzymatic glycosylation of pyrocatechol, providing potential causes and actionable solutions.
Issue 1: Low or No Glycosylation Yield
Question: I am observing a very low yield or no formation of the desired pyrocatechol glycoside. What are the possible reasons and how can I improve the yield?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Enzyme Inactivity | Verify Enzyme Activity: Use a standard substrate known to be glycosylated by your enzyme to confirm its activity. Storage and Handling: Ensure the enzyme has been stored at the correct temperature and handled according to the manufacturer's instructions to prevent denaturation.[1] Fresh Enzyme: If possible, use a freshly prepared or purchased batch of the enzyme. |
| Sub-optimal Reaction Conditions | pH and Temperature: Verify that the reaction buffer pH and incubation temperature are optimal for your specific glycosyltransferase. Most UDP-glycosyltransferases (UGTs) prefer a pH between 8.0 and 8.5 and temperatures between 30°C and 45°C.[2] Metal Ions: Some glycosyltransferases require specific divalent cations (e.g., Mg²⁺, Mn²⁺) for optimal activity, while others can be inhibited by them (e.g., Zn²⁺).[3] Check the specific requirements for your enzyme and adjust the buffer accordingly. |
| Substrate-Related Issues | Substrate Inhibition: High concentrations of either the glycosyl donor (e.g., UDP-glucose) or the acceptor (pyrocatechol) can sometimes inhibit the enzyme. Try running the reaction with a range of substrate concentrations to identify potential inhibition. Substrate Purity: Ensure the pyrocatechol and sugar donor are of high purity, as impurities can inhibit the enzyme.[4] |
| Cofactor Depletion (for UGTs) | UDP-Sugar Donor: Ensure an adequate supply of the UDP-sugar donor (e.g., UDP-glucose). A molar excess of the donor relative to the acceptor is often recommended.[5] Regeneration System: For larger-scale reactions, consider implementing a UDP-sugar regeneration system to maintain its concentration.[6] |
| Presence of Inhibitors | Reaction Components: Review all components of your reaction mixture for potential inhibitors. For example, high concentrations of salts or organic solvents used to dissolve substrates can be inhibitory. Substrate-like Inhibitors: Be aware of potential non-substrate-like inhibitors that might be present as contaminants.[7][8] |
Issue 2: Formation of Multiple Products or Side Reactions
Question: My analysis shows multiple product peaks, and I am unsure which is the desired glycoside. How can I improve the regioselectivity and minimize side products?
Possible Causes and Solutions:
| Cause | Recommended Action |
| Enzyme Promiscuity | Enzyme Selection: Some glycosyltransferases exhibit broader substrate specificity and may glycosylate different hydroxyl groups on the pyrocatechol or even the sugar moiety itself.[9] If possible, screen different enzymes to find one with higher regioselectivity for your desired product. Enzyme Engineering: For advanced applications, consider site-directed mutagenesis of the enzyme to improve its regioselectivity.[3] |
| Non-Enzymatic Reactions | Reaction Conditions: Extreme pH or high temperatures can lead to non-enzymatic side reactions. Ensure your reaction conditions are within the optimal range for the enzyme. Substrate Stability: Pyrocatechol can be susceptible to oxidation. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side products. |
| Hydrolysis of Glycoside Product | Reverse Hydrolysis: Some glycosidases, if used for synthesis, can also catalyze the reverse hydrolysis reaction.[3] Monitor the reaction over time to determine the optimal endpoint before significant product degradation occurs. Enzyme Purity: Ensure your enzyme preparation is free from contaminating hydrolases. |
Frequently Asked Questions (FAQs)
Q1: Which type of enzyme is best suited for the glycosylation of pyrocatechol?
A1: UDP-glycosyltransferases (UGTs) are generally the most suitable enzymes for the specific and efficient glycosylation of phenolic compounds like pyrocatechol.[10][11][12] They utilize an activated sugar donor, typically a UDP-sugar, leading to a highly specific and often irreversible transfer.[2] While some glycosidases can be used for transglycosylation, they often suffer from lower yields and the potential for product hydrolysis.[3]
Q2: How can I improve the solubility of pyrocatechol in the aqueous reaction buffer?
A2: While pyrocatechol has moderate water solubility, optimizing its concentration can be crucial. You can try co-solvents like DMSO or methanol, but be mindful that high concentrations can inhibit the enzyme. It's recommended to first determine the enzyme's tolerance to the chosen solvent. Glycosylation itself is a strategy to significantly enhance the water solubility of phenolic compounds.[13][14]
Q3: What is a typical starting concentration for pyrocatechol and the UDP-sugar donor?
A3: A good starting point is to use a slight molar excess of the UDP-sugar donor relative to the pyrocatechol. For example, you could start with 1 mM pyrocatechol and 1.2-1.5 mM UDP-glucose.[5] It is highly recommended to perform a titration experiment to find the optimal concentrations for your specific enzyme and reaction conditions.
Q4: How can I monitor the progress of the glycosylation reaction?
A4: The reaction progress can be monitored by taking aliquots at different time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] This will allow you to track the consumption of pyrocatechol and the formation of the glycosylated product.
Q5: What is the best method for purifying the resulting pyrocatechol glycoside?
A5: After stopping the reaction, the product can be extracted using a suitable organic solvent like ethyl acetate (B1210297).[5][15] For purification, chromatographic techniques are most effective. Silica gel column chromatography or preparative HPLC are commonly used to separate the glycoside from unreacted pyrocatechol and other reaction components.[16][17]
Experimental Protocols
Protocol 1: Enzymatic Glycosylation of Pyrocatechol using a Purified UDP-Glycosyltransferase (UGT)
Materials:
-
Pyrocatechol
-
Purified UGT
-
Uridine diphosphate (B83284) glucose (UDP-glucose)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Magnesium Chloride (MgCl₂)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with a final volume of 200 µL:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
1 mM Pyrocatechol
-
1.5 mM UDP-glucose
-
Add a suitable amount of purified UGT enzyme.
-
-
Incubation: Incubate the reaction mixture at 37°C for 16-24 hours with gentle agitation.[5]
-
Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ethyl acetate and vortexing thoroughly.[5]
-
Extraction: Centrifuge to separate the phases and carefully collect the upper organic layer. Repeat the extraction of the aqueous layer with another 200 µL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.[5]
-
Analysis: Re-dissolve the residue in a suitable solvent (e.g., methanol) for analysis by HPLC or LC-MS.
Visualizations
Caption: Experimental workflow for the enzymatic glycosylation of pyrocatechol.
Caption: Troubleshooting logic for low product yield in pyrocatechol glycosylation.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. mdpi.com [mdpi.com]
- 3. Enzymatic Glycosylation Strategies in the Production of Bioactive Compounds | MDPI [mdpi.com]
- 4. WO2009077556A1 - Method for preparing purified pyrocatechol - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of non-substrate-like glycosyltransferase inhibitors from library screening: pitfalls & hits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Immobilized enzyme cascade for targeted glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PROSITE [prosite.expasy.org]
- 11. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. research.rug.nl [research.rug.nl]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Pyrocatechol Monoglucoside Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of Pyrocatechol (B87986) Monoglucoside.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing Pyrocatechol Monoglucoside?
A1: this compound is typically synthesized through enzymatic glycosylation of pyrocatechol. This process commonly utilizes enzymes such as glucansucrases or glycoside hydrolases. The enzymatic route is often preferred over chemical synthesis due to its high regioselectivity and milder reaction conditions, which prevent the formation of unwanted byproducts.
Q2: What are the main challenges in scaling up the enzymatic production of this compound?
A2: Key challenges include:
-
Enzyme Stability and Activity: Maintaining optimal enzyme performance at larger scales can be difficult due to shear stress in bioreactors, temperature and pH fluctuations, and potential feedback inhibition by the product.
-
Substrate and Product Inhibition: High concentrations of either the substrate (pyrocatechol) or the product (this compound) can inhibit enzyme activity, leading to reduced reaction rates and lower yields.
-
Low Yields: Glycoside hydrolases, while sometimes used, can also catalyze the reverse reaction (hydrolysis), leading to lower overall product yields.
-
Downstream Processing: Efficiently separating the product from unreacted substrates, the enzyme, and other reaction components is a significant hurdle. Pyrocatechol's solubility in water can complicate extraction and purification processes.
-
Product Stability: Pyrocatechol and its derivatives can be sensitive to oxidation, which may lead to the formation of colored impurities and degradation of the final product. Glycosylation generally improves the stability of pyrocatechol.[1]
Q3: How does glycosylation affect the properties of pyrocatechol?
A3: Glycosylation, the attachment of a sugar moiety, significantly alters the physicochemical properties of pyrocatechol. It generally increases water solubility, enhances stability against oxidation and thermal degradation, and can modify its biological activity.[1][2]
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of scaling up this compound production.
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Steps |
| Enzyme Inactivation | - Optimize reactor agitation speed to minimize shear stress.- Ensure precise control of temperature and pH within the optimal range for the specific enzyme.- Consider enzyme immobilization to improve stability and facilitate reuse. |
| Hydrolysis of Product | - If using a glycoside hydrolase, consider switching to a glucansucrase or a glycosyltransferase, which are less prone to hydrolysis.- Optimize the reaction time to harvest the product before significant hydrolysis occurs. |
| Substrate/Product Inhibition | - Implement a fed-batch or continuous process to maintain substrate and product concentrations below inhibitory levels.- Investigate in situ product removal techniques, such as adsorption or extraction, to continuously remove the product from the reaction mixture. |
| Poor Enzyme Kinetics | - Perform kinetic studies to determine the optimal substrate concentrations (Km and Vmax).- Consider enzyme engineering to improve catalytic efficiency and reduce substrate or product inhibition. |
Issue 2: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Co-extraction of Pyrocatechol | - Optimize the solvent system used for liquid-liquid extraction to selectively extract the monoglucoside.- Employ chromatographic techniques such as silica (B1680970) gel column chromatography with a suitable solvent gradient for efficient separation. |
| Product Degradation during Purification | - Conduct purification steps at lower temperatures to minimize thermal degradation.- Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially if the product is exposed to air for extended periods.[3] |
| Formation of Emulsions during Extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break emulsions.- Centrifuge the mixture to facilitate phase separation. |
Issue 3: Product Instability and Discoloration
| Potential Cause | Troubleshooting Steps |
| Oxidation of Pyrocatechol or Product | - Add antioxidants to the reaction and purification buffers.- Store the final product under an inert atmosphere and protect it from light.[4] - Ensure all solvents are degassed before use. |
| Presence of Impurities | - Analyze the product by HPLC or LC-MS to identify impurities.- Implement additional purification steps, such as recrystallization or preparative HPLC, to remove colored byproducts. |
Data Presentation
Table 1: Illustrative Yield Comparison at Different Production Scales
| Scale | Volume (L) | Typical Yield (%) | Key Considerations |
| Laboratory | 0.1 - 1 | 60 - 80 | Process optimization, enzyme screening, proof of concept. |
| Pilot | 10 - 100 | 40 - 60 | Scalability of downstream processing, process control and monitoring. |
| Industrial | >1000 | 30 - 50 | Cost of raw materials and enzyme, waste management, process robustness. |
Note: The yield values presented are illustrative and can vary significantly based on the specific enzyme, process parameters, and downstream processing efficiency.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
Materials:
-
Pyrocatechol
-
Sucrose (B13894) (or other suitable glucose donor)
-
Glucansucrase (e.g., from Lactobacillus reuteri)
-
Sodium citrate (B86180) buffer (pH 5.5)
-
Stirred-tank bioreactor
-
HPLC system for analysis
Methodology:
-
Prepare a solution of pyrocatechol and sucrose in sodium citrate buffer in the bioreactor.
-
Equilibrate the reactor to the optimal temperature for the enzyme (e.g., 37°C).
-
Add the glucansucrase to initiate the reaction.
-
Maintain constant stirring and monitor the reaction progress by taking samples at regular intervals.
-
Analyze the samples by HPLC to determine the concentration of this compound, unreacted pyrocatechol, and sucrose.
-
Stop the reaction when the maximum yield is achieved by inactivating the enzyme (e.g., by heat treatment or pH shift).
Protocol 2: Purification of this compound
Materials:
-
Reaction mixture from Protocol 1
-
Ethyl acetate
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663)
-
Silica gel for column chromatography
-
Solvent system (e.g., ethyl acetate/methanol gradient)
Methodology:
-
Centrifuge the reaction mixture to remove the enzyme (if not immobilized).
-
Extract the supernatant multiple times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product using silica gel column chromatography with a suitable solvent gradient to isolate the pure this compound.
-
Analyze the purity of the final product by HPLC and characterize its structure using NMR and mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low product yield.
Caption: Biocatalytic pathway for this compound synthesis.
References
Technical Support Center: Identity Confirmation of Synthesized Pyrocatechol Monoglucoside
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on confirming the identity of synthesized Pyrocatechol (B87986) monoglucoside. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques recommended for confirming the identity of synthesized Pyrocatechol monoglucoside?
A1: The primary analytical techniques for unambiguous identification of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). A combination of these methods provides comprehensive structural confirmation and purity assessment.
Q2: I've synthesized what I believe is this compound, but my ¹H-NMR spectrum is difficult to interpret. What are the expected chemical shifts?
A2: While specific chemical shifts can vary slightly based on the solvent used, you should expect to see distinct signals for the aromatic protons of the pyrocatechol ring and the protons of the glucose moiety. The anomeric proton of the glucose is a key diagnostic signal, typically appearing as a doublet in the region of 4.5-5.5 ppm. The remaining sugar protons usually resonate between 3.0 and 4.0 ppm. The aromatic protons will be in the downfield region, typically between 6.5 and 7.5 ppm. For a more detailed breakdown, please refer to the data summary table below.
Q3: My mass spectrometry results show a peak that doesn't correspond to the expected molecular weight of this compound. What could be the issue?
A3: This could be due to several factors. First, ensure you are looking for the correct molecular ion. In electrospray ionization (ESI), you might observe adducts with sodium ([M+Na]⁺), potassium ([M+K]⁺), or other ions from your solvent or glassware. In negative ion mode, you would look for the deprotonated molecule ([M-H]⁻). Fragmentation can also occur in the ion source, leading to peaks corresponding to the pyrocatechol aglycone or the glucose moiety. It is also possible that your product is impure, containing unreacted starting materials or byproducts.
Q4: How can I be sure that the glucose is attached to the pyrocatechol and not just a mixture of the two starting materials?
A4: 2D-NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the glycosidic linkage. An HMBC spectrum will show a correlation between the anomeric proton of the glucose and the carbon of the pyrocatechol ring to which it is attached. Additionally, HPLC analysis should show a single peak with a retention time distinct from both pyrocatechol and glucose, and the mass spectrum of this peak should correspond to the molecular weight of the glycoside.
Troubleshooting Guides
Issue 1: Broad or Unresolved Peaks in the NMR Spectrum
-
Possible Cause: The sample may contain paramagnetic impurities.
-
Solution: Filter the NMR sample through a small plug of Celite or pass the solution through a pipette packed with a chelating resin to remove trace metals.
-
-
Possible Cause: The sample concentration is too high, leading to viscosity issues.
-
Solution: Dilute your sample. For ¹H-NMR, a concentration of 1-5 mg in 0.6-0.7 mL of deuterated solvent is usually sufficient.
-
-
Possible Cause: The compound is degrading in the NMR solvent. Phenolic compounds can be sensitive to acidic or basic conditions.
-
Solution: Use a neutral deuterated solvent and acquire the spectrum promptly after sample preparation.
-
Issue 2: Low Ionization Efficiency or No Molecular Ion Peak in Mass Spectrometry
-
Possible Cause: The ionization method is not suitable for the compound.
-
Solution: Electrospray ionization (ESI) is generally effective for glycosides. If you are using another method, consider switching to ESI.
-
-
Possible Cause: The mobile phase composition is suppressing ionization.
-
Solution: If using LC-MS, try adding a small amount of formic acid or acetic acid to the mobile phase for positive ion mode, or a small amount of ammonium (B1175870) hydroxide (B78521) or a volatile amine for negative ion mode to promote ionization.
-
-
Possible Cause: The compound is thermally labile and degrading in the ion source.
-
Solution: Reduce the ion source temperature.
-
Issue 3: Multiple Peaks in the HPLC Chromatogram
-
Possible Cause: The synthesized product is a mixture of anomers (α and β isomers).
-
Solution: The glycosylation reaction conditions can influence the stereochemical outcome. Review your synthetic protocol. Purification by preparative HPLC or careful column chromatography may be necessary to isolate the desired anomer.
-
-
Possible Cause: The product is impure, containing unreacted starting materials or byproducts from the synthesis.
-
Solution: Optimize the purification steps. This may involve recrystallization or column chromatography with a different solvent system.
-
-
Possible Cause: The compound is degrading on the HPLC column or in the mobile phase.
-
Solution: Ensure the mobile phase pH is compatible with the stability of your compound. Phenolic glycosides can be sensitive to pH extremes.[1] Using fresh, high-quality solvents is also recommended.
-
Data Presentation
Table 1: Expected Analytical Data for this compound
| Parameter | Expected Value | Notes |
| Molecular Formula | C₁₂H₁₆O₇ | |
| Molecular Weight | 272.25 g/mol | |
| ¹H-NMR | Aromatic Protons: δ 6.5-7.5 ppm | Chemical shifts are approximate and solvent-dependent. |
| Anomeric Proton (H-1'): δ 4.5-5.5 ppm (doublet) | ||
| Glucose Protons (H-2' to H-6'): δ 3.0-4.0 ppm | ||
| ¹³C-NMR | Aromatic Carbons: δ 110-150 ppm | |
| Anomeric Carbon (C-1'): δ 98-105 ppm | ||
| Glucose Carbons (C-2' to C-6'): δ 60-80 ppm | ||
| Mass Spectrometry | [M+H]⁺: m/z 273.09 | Positive Ion Mode (ESI) |
| [M+Na]⁺: m/z 295.07 | Positive Ion Mode (ESI) | |
| [M-H]⁻: m/z 271.08 | Negative Ion Mode (ESI) |
Note: The NMR data presented are theoretical estimations based on the structure and data from similar compounds. Actual experimental values may vary.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Example Gradient: Start with 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Sample Preparation: Dissolve a small amount of the synthesized product in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O).
-
¹H-NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C-NMR: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
2D-NMR (for full confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the pyrocatechol and glucose moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is essential for confirming the glycosidic linkage between the sugar and the aglycone.
-
Protocol 3: Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI).
-
Analysis Mode: Can be performed in both positive and negative ion modes.
-
Sample Introduction: The sample can be introduced directly via infusion or, more commonly, as the eluent from an HPLC system (LC-MS).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and any adducts. Tandem mass spectrometry (MS/MS) can be performed on the molecular ion to obtain fragmentation patterns, which can further confirm the structure. A characteristic fragmentation would be the loss of the glucose unit (a neutral loss of 162 Da).
Mandatory Visualization
Caption: Experimental workflow for the identity confirmation of synthesized this compound.
Caption: Logical relationship for troubleshooting unexpected analytical results.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Pyrocatechol Monoglucoside and Pyrocatechol
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant activities of Pyrocatechol (B87986) and its monoglucoside derivative. The information presented herein is synthesized from established principles of antioxidant chemistry and supported by analogous experimental data from studies on phenolic glycosides.
Introduction to Pyrocatechol and its Monoglucoside
Pyrocatechol, a dihydroxybenzene, is a well-recognized antioxidant due to its ability to scavenge free radicals.[1][2] Its antioxidant potential is attributed to the ortho-positioning of its two hydroxyl groups, which facilitates the donation of hydrogen atoms to neutralize reactive oxygen species.[3] Pyrocatechol monoglucoside is a glycosylated form of pyrocatechol, where a glucose molecule is attached to one of the hydroxyl groups. This structural modification can significantly influence the compound's physicochemical properties and, consequently, its biological activity.
Comparative Antioxidant Activity: A Data-Driven Perspective
While direct comparative studies on the antioxidant activity of pyrocatechol and its monoglucoside are limited, extensive research on other phenolic glycosides, such as flavonoid glycosides, provides a strong basis for inference.[4][5][6] The general scientific consensus is that the addition of a sugar moiety to a phenolic compound tends to decrease its intrinsic antioxidant activity.[4][6] This is primarily because the glycosidic bond blocks one of the hydroxyl groups, which is crucial for the free radical scavenging mechanism.
The following table presents a hypothetical comparison of the 50% inhibitory concentration (IC50) values for pyrocatechol and this compound in two common antioxidant assays, DPPH and ABTS. These values are illustrative and based on the expected trend observed in analogous compounds, where a lower IC50 value indicates higher antioxidant activity.
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) |
| Pyrocatechol | 15 | 10 |
| This compound | 45 | 30 |
These are hypothetical values intended for comparative illustration.
Experimental Protocols
The following are detailed methodologies for the two key experiments cited in the comparison of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[7][8][9][10]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration, measured spectrophotometrically at approximately 517 nm, is proportional to the antioxidant's scavenging activity.[7]
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM stock solution of DPPH in methanol.[7]
-
Prepare a series of concentrations of the test compounds (Pyrocatechol and this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
-
Assay:
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay is another common method for assessing antioxidant capacity.[11][12]
Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants in the sample reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically at 734 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[7]
-
Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay:
-
Add 20 µL of the test sample or standard solution at various concentrations to a 96-well microplate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.[7]
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Visualizing the Process
To further clarify the experimental workflow and the underlying antioxidant mechanism, the following diagrams are provided.
Caption: General workflow for in vitro antioxidant assays.
Caption: Simplified mechanism of free radical scavenging by pyrocatechol.
Conclusion
Based on established structure-activity relationships for phenolic compounds, pyrocatechol is expected to exhibit significantly higher antioxidant activity than its monoglucoside derivative. The presence of the glucose moiety in this compound likely hinders the hydrogen-donating ability of one of its hydroxyl groups, thereby reducing its radical scavenging capacity. Researchers and drug development professionals should consider the aglycone form (pyrocatechol) for applications where potent, direct antioxidant activity is desired. Further direct experimental validation is recommended to confirm these expected differences.
References
- 1. The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. youtube.com [youtube.com]
- 10. DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Estimation of scavenging activity of phenolic compounds using the ABTS(*+) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrocatechol Monoglucoside and Arbutin in Tyrosinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the quest for effective modulators of melanin (B1238610) synthesis, tyrosinase inhibitors play a pivotal role. This guide provides a comparative overview of two isomeric compounds, pyrocatechol (B87986) monoglucoside and arbutin (B1665170), focusing on their potential and established roles in the inhibition of tyrosinase, a key enzyme in melanogenesis. While arbutin is a well-documented tyrosinase inhibitor, data on the direct inhibitory action of pyrocatechol monoglucoside is notably scarce in publicly available scientific literature. This comparison, therefore, juxtaposes the known inhibitory profile of arbutin with the inferred potential of this compound, based on the behavior of its aglycone, pyrocatechol.
Chemical Structures: A Tale of Two Isomers
This compound and arbutin are structural isomers, both being glucosides of dihydroxybenzene. The key difference lies in the position of the hydroxyl groups on the benzene (B151609) ring.
-
This compound is the β-D-glucopyranoside of pyrocatechol (1,2-dihydroxybenzene).
-
Arbutin (specifically β-arbutin) is the β-D-glucopyranoside of hydroquinone (B1673460) (1,4-dihydroxybenzene).
This subtle structural variance can significantly impact their interaction with the active site of the tyrosinase enzyme.
Quantitative Comparison of Tyrosinase Inhibition
Direct comparative data for this compound is unavailable. The following table summarizes the known inhibitory data for arbutin, which serves as a benchmark for a well-characterized tyrosinase inhibitor.
| Compound | Tyrosinase Source | Substrate | IC50 Value | Inhibition Type | Reference |
| α-Arbutin | Mouse Melanoma | L-DOPA | 0.48 mM | Mixed | [1] |
| β-Arbutin | Mushroom | L-DOPA | > 500 µM | - | [2] |
| β-Arbutin | Mouse Melanoma | L-DOPA | - | Non-competitive | [1] |
| β-Arbutin | Human | L-DOPA | 0.04 mM | Competitive | [3] |
Note: IC50 values can vary significantly depending on the tyrosinase source, substrate, and experimental conditions.
Mechanism of Action: Established vs. Inferred
Arbutin is widely recognized as a competitive inhibitor of tyrosinase.[4][5] Its structural similarity to tyrosine, the natural substrate of tyrosinase, allows it to bind to the active site of the enzyme, thereby preventing the catalytic conversion of L-tyrosine to L-DOPA.[4] Some studies also suggest a non-competitive or mixed-type inhibition depending on the isomer and the enzyme source.[1]
This compound: The mechanism of tyrosinase inhibition by this compound has not been experimentally determined. However, insights can be drawn from studies on its aglycone, pyrocatechol . Catechols can act as substrates for tyrosinase, being oxidized to o-quinones.[6] Paradoxically, an excess of catechol can also inhibit its own oxidation through a competitive process.[7] This dual role as both a substrate and a potential inhibitor complicates the prediction of the net effect of this compound on tyrosinase activity. It is plausible that the glycosylation of pyrocatechol could modulate its interaction with the enzyme's active site, potentially favoring inhibition. However, without empirical data, this remains speculative.
Experimental Protocols
A standard experimental workflow for assessing tyrosinase inhibitory activity is crucial for reproducible and comparable results.
In Vitro Tyrosinase Inhibition Assay (Mushroom Tyrosinase)
This assay is a widely used preliminary screening method for tyrosinase inhibitors.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-Tyrosine
-
Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (this compound, Arbutin)
-
Positive control (e.g., Kojic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a stock solution of the substrate (L-DOPA or L-Tyrosine) in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well microplate, add a specific volume of the test compound solution (or positive control/blank).
-
Add the tyrosinase enzyme solution to each well and incubate for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the absorbance at a specific wavelength (e.g., 475-492 nm for dopachrome (B613829) formation from L-DOPA) at regular intervals for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction (enzyme activity) for each concentration of the test compound.
-
Determine the percentage of tyrosinase inhibition for each concentration relative to the control (without inhibitor).
-
Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity.
-
For mechanistic studies, Lineweaver-Burk plots can be generated by measuring enzyme activity at various substrate concentrations in the presence and absence of the inhibitor.
-
References
- 1. Effects of alpha- and beta-arbutin on activity of tyrosinases from mushroom and mouse melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How Does Beta Arbutin Inhibit Tyrosinase Competitively? - Herbal Extracts/Nutritional Supplements - News [sxytbio.com]
- 6. Activity of mushroom tyrosinase on catechol and on a catechol estrogen in an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the Tyrosinase Oxidation of One Substrate by Another - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Pyrocatechol Monoglucoside in Comparison to Other Phenolic Glucosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological efficacy of pyrocatechol (B87986) monoglucoside against other notable phenolic glucosides. This document synthesizes available experimental data on their antioxidant, anti-inflammatory, and tyrosinase inhibitory properties, supported by detailed experimental protocols and mechanistic visualizations.
Phenolic glucosides, a broad class of naturally occurring compounds, are characterized by a phenolic aglycone linked to a sugar moiety. This glycosylation significantly influences their solubility, stability, and bioavailability, thereby modulating their therapeutic potential. Pyrocatechol monoglucoside, a glucoside of pyrocatechol (1,2-dihydroxybenzene), is of growing interest for its potential pharmacological activities. This guide compares its efficacy with other well-researched phenolic glucosides, including arbutin (B1665170) (hydroquinone glucoside) and salidroside.
Comparative Biological Activities: A Quantitative Overview
The following tables summarize the available quantitative data from various in vitro assays, offering a direct comparison of the bioactivities of pyrocatechol, its glucoside, and other relevant phenolic glucosides. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 (µM) | Source |
| Pyrocatechol | DPPH | Data not available | |
| This compound | DPPH | Data not available | |
| Arbutin (β-Arbutin) | DPPH | > 1000 | [1] |
| Hydroquinone (B1673460) | DPPH | Data not available | |
| Salidroside | DPPH | Data not available | |
| Gallic Acid (Standard) | DPPH | ~5 | [2] |
| Ascorbic Acid (Standard) | DPPH | ~25 | [2] |
No direct comparative studies with IC50 values for the antioxidant activity of this compound were found in the reviewed literature. The aglycone, pyrocatechol, and its derivatives have demonstrated antioxidant properties.[3][4]
Table 2: Comparative Tyrosinase Inhibitory Activity
| Compound | Source of Tyrosinase | IC50 (mM) | Source |
| Pyrocatechol | Mushroom | Data not available | |
| This compound | Mushroom | Data not available | |
| α-Arbutin | Murine Melanoma | 0.48 | [5] |
| β-Arbutin | Murine Melanoma | 4.8 | [5] |
| Hydroquinone | Mushroom | ~0.2 | [6] |
| Kojic Acid (Standard) | Mushroom | ~0.02 | [7] |
Table 3: Comparative Anti-inflammatory Activity
| Compound | Assay | Effect | Source |
| Pyrocatechol | LPS-stimulated RAW264.7 cells | Inhibition of NO, iNOS, IL-6, TNF-α | [9] |
| This compound | Data not available | ||
| Arbutin | LPS-stimulated BV2 microglial cells | Reduction of NO, iNOS, COX-2, IL-1β, TNF-α | |
| Salidroside | Various models | Inhibition of NF-κB and MAPK pathways | [7] |
Pyrocatechol, the aglycone of this compound, has been shown to suppress inflammatory responses by inhibiting the NF-κB pathway and activating the Nrf2 pathway.[9] Salidroside also exhibits potent anti-inflammatory effects through similar mechanisms.[7]
Mechanistic Insights: Signaling Pathways
The biological activities of phenolic glucosides are often mediated through the modulation of key cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design.
Detailed Experimental Protocols
For researchers aiming to conduct comparative studies, the following are detailed methodologies for the key experiments cited.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Test compounds: Prepare stock solutions of this compound and other phenolic glucosides in a suitable solvent (e.g., methanol or DMSO).
-
Standard: Prepare a stock solution of a standard antioxidant such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds or standard.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
Data Analysis:
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Tyrosinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of tyrosinase, the key enzyme in melanin (B1238610) synthesis. The assay typically uses L-DOPA as a substrate, and the formation of dopachrome (B613829) is monitored spectrophotometrically.
Protocol:
-
Reagent Preparation:
-
Mushroom tyrosinase solution: Prepare a solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
L-DOPA solution: Prepare a solution of L-DOPA in phosphate buffer.
-
Test compounds: Prepare stock solutions of this compound and other phenolic glucosides in a suitable solvent.
-
Standard inhibitor: Prepare a stock solution of kojic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the test compound or standard at various concentrations, 20 µL of the tyrosinase solution, and 100 µL of phosphate buffer.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
Measure the absorbance at 475 nm at different time intervals using a microplate reader.
-
-
Data Analysis:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the rate of the reaction without the inhibitor, and Rate_sample is the rate of the reaction with the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
Principle: This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture medium using the Griess reagent.
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Griess Assay:
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve is generated using known concentrations of sodium nitrite.
-
-
Data Analysis:
-
The concentration of nitrite in the samples is determined from the standard curve.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
The IC50 value can be determined from the dose-response curve.
-
Conclusion
This comparative guide highlights the current understanding of the efficacy of this compound relative to other phenolic glucosides. While direct comparative data for this compound is limited, the known activities of its aglycone, pyrocatechol, and structurally similar phenolic glucosides suggest its potential as a bioactive compound. The provided experimental protocols and signaling pathway diagrams serve as a foundational resource for researchers to further investigate the therapeutic promise of this and other phenolic glucosides. Future studies focusing on direct, standardized comparisons are crucial to fully elucidate the structure-activity relationships and therapeutic potential of this important class of natural compounds.
References
- 1. jcadonline.com [jcadonline.com]
- 2. Synthesis and biological activity of naturally occurring α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the Phenolic Compound Profile and Antioxidant Potential of Achillea atrata L. and Achillea millefolium L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ukm.my [ukm.my]
- 8. First Insights into the Anti-Inflammatory Potential of Colliguaja odorifera Molina Leaf Extracts and Their Isolated Phenolic Compounds [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Spectroscopic Data of Pyrocatechol Monoglucoside Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for the ortho, meta, and para isomers of pyrocatechol (B87986) monoglucoside. Understanding the distinct spectral characteristics of these isomers is crucial for their accurate identification, characterization, and application in various research and development fields, including drug discovery and metabolomics. This document summarizes key ¹H-NMR, ¹³C-NMR, and mass spectrometry data, outlines the experimental protocols for their acquisition, and presents a visual workflow for their analysis.
Introduction to Pyrocatechol Monoglucoside Isomers
Pyrocatechol monoglucosides are phenolic glycosides consisting of a pyrocatechol (1,2-dihydroxybenzene) core linked to a glucose molecule. The position of the glycosidic bond on the pyrocatechol ring gives rise to three structural isomers: ortho (2-hydroxyphenyl-β-D-glucopyranoside, also known as salicin), meta (3-hydroxyphenyl-β-D-glucopyranoside), and para (4-hydroxyphenyl-β-D-glucopyranoside, also known as arbutin). These isomers exhibit different physical and biological properties, making their unambiguous identification essential.
Comparative Spectroscopic Data
¹H-NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H-NMR are indicative of the chemical environment of the protons.
Table 1: ¹H-NMR Chemical Shifts (δ in ppm) for this compound Isomers
| Proton | Ortho Isomer (Salicin) | Para Isomer (Arbutin) |
| Aromatic H | 7.20-7.40 (m) | 6.90 (d, J=9.0 Hz) |
| 6.90-7.10 (m) | 6.75 (d, J=9.0 Hz) | |
| Anomeric H (H-1') | 4.98 (d, J=7.6 Hz) | 4.83 (d, J=7.2 Hz) |
| Glucosyl H (H-2' to H-6') | 3.20-3.90 (m) | 3.20-3.70 (m) |
| -CH₂OH (Salicin) | 4.59 (s) | N/A |
Note: Data for the para isomer (arbutin) is compiled from various sources. Data for the ortho isomer (salicin) is based on typical values for similar compounds and may vary based on experimental conditions.
¹³C-NMR Spectral Data
¹³C-NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.
Table 2: ¹³C-NMR Chemical Shifts (δ in ppm) for this compound Isomers
| Carbon | Ortho Isomer (Salicin) | Para Isomer (Arbutin) |
| Aromatic C-1 | ~155.0 | 155.4 |
| Aromatic C-2 | ~130.0 | 117.8 |
| Aromatic C-3 | ~116.0 | 116.2 |
| Aromatic C-4 | ~128.0 | 152.0 |
| Aromatic C-5 | ~122.0 | 116.2 |
| Aromatic C-6 | ~129.0 | 117.8 |
| Anomeric C (C-1') | ~103.0 | 102.7 |
| Glucosyl C (C-2' to C-5') | 60.0 - 80.0 | 61.5 - 77.5 |
| Glucosyl C (C-6') | ~62.0 | 61.5 |
| -CH₂OH (Salicin) | ~63.0 | N/A |
Note: Data for the para isomer (arbutin) is compiled from various sources, including PubChem.[1] Data for the ortho isomer (salicin) is estimated based on known spectral data for similar structures and may vary.
Mass Spectrometry Data
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The fragmentation pattern can provide valuable structural information.
Table 3: Mass Spectrometry Data for this compound Isomers
| Parameter | Ortho Isomer (Salicin) | Para Isomer (Arbutin) |
| Molecular Formula | C₁₃H₁₈O₇ | C₁₂H₁₆O₇ |
| Molecular Weight | 286.28 g/mol [2] | 272.25 g/mol [1] |
| Ionization Mode | ESI-MS, GC-MS | ESI-MS, GC-MS |
| [M+H]⁺ (ESI) | 287.1125 | 273.0974 |
| [M-H]⁻ (ESI) | 285.1029 | 271.0823 |
| Key Fragments (GC-MS) | m/z 124, 107, 77 | m/z 110, 81, 69 |
Note: Data is compiled from various public databases.[1][2] Fragmentation patterns can vary significantly depending on the ionization technique and collision energy.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent such as methanol-d₄ (CD₃OD), dimethyl sulfoxide-d₆ (DMSO-d₆), or deuterium (B1214612) oxide (D₂O).[3] The choice of solvent depends on the solubility of the analyte and the desired resolution of the spectra.
-
Instrumentation: ¹H and ¹³C-NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H-NMR Acquisition: Standard pulse sequences are used. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS).
-
¹³C-NMR Acquisition: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each carbon atom.
-
2D NMR: For complete structural elucidation and assignment of protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.[3]
Mass Spectrometry (MS)
-
Sample Preparation: Samples for Electrospray Ionization (ESI) are dissolved in a suitable solvent, often a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, sometimes with a small amount of acid (e.g., formic acid) or base to aid ionization. For Gas Chromatography-Mass Spectrometry (GC-MS), samples may require derivatization to increase their volatility.
-
Instrumentation:
-
ESI-MS: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography (LC) system is commonly used.[4] ESI can be performed in both positive and negative ion modes to detect protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules, respectively.[5]
-
GC-MS: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap) is used for the analysis of volatile or derivatized samples.[6]
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is used to confirm the molecular weight. The fragmentation pattern observed in MS/MS experiments (tandem mass spectrometry) provides structural information by breaking the molecule into smaller, characteristic fragments.[7]
Visualization of Isomeric Relationship and Analytical Workflow
The following diagram illustrates the structural relationship between the this compound isomers and the general workflow for their comparative spectroscopic analysis.
Caption: Workflow for the spectroscopic comparison of this compound isomers.
Conclusion
The spectroscopic data for the ortho and para isomers of this compound exhibit distinct differences in their NMR chemical shifts and mass spectral fragmentation patterns, allowing for their unambiguous identification. The lack of readily available, verified data for the meta isomer highlights an area for future research. The experimental protocols outlined in this guide provide a foundation for researchers to obtain high-quality spectroscopic data for these and similar compounds. Accurate structural characterization through these methods is paramount for advancing research in fields where these isomers play a significant role.
References
- 1. hmdb.ca [hmdb.ca]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 5. Structure Elucidation of Purpurinidin from Salix purpurea Reveals an Undescribed Class of Pyranoanthocyaninsthe Salicinocyanins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. rsc.org [rsc.org]
Comparative Guide to Validated Analytical Methods for Pyrocatechol Monoglucoside Quantification
For the attention of: Researchers, scientists, and drug development professionals.
The primary methods discussed are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key validation parameters for the quantification of arctiin (B1665604) using HPLC-UV and provides context for LC-MS/MS, which is often used for more complex matrices or when higher sensitivity is required.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 1.575 - 4.725 µg (r=0.9995)[1] | Typically offers a wider dynamic range, capable of detecting lower concentrations. |
| Limit of Detection (LOD) | Not explicitly stated for arctiin in the provided results. For pyrocatechol (B87986), an HPLC method showed an LOD of 0.4 µg/mL.[2] | Generally provides lower LODs than HPLC-UV, often in the ng/mL to pg/mL range. For related glycosides, LODs can be as low as 0.02 ng/mL.[3] |
| Limit of Quantification (LOQ) | Not explicitly stated for arctiin. For pyrocatechol, an HPLC method had an LOQ of 1.2 µg/mL.[2] | Offers superior sensitivity with lower LOQs, enabling quantification in matrices with low analyte concentrations. For similar glycosides, LOQs can be around 0.06 ng/mL.[3] |
| Recovery | 101.55% (RSD=2.23%)[1] | High recovery is achievable with appropriate sample preparation, often exceeding 97%.[3] |
| Selectivity | Good for simple matrices. Co-eluting compounds can interfere. | Highly selective due to the monitoring of specific precursor-product ion transitions. |
| Instrumentation | Widely available and cost-effective. | More specialized and higher cost, but offers superior sensitivity and selectivity. |
| Typical Application | Quantification in herbal extracts and simpler matrices.[1][4][5][6] | Quantification in complex biological matrices like plasma and urine; metabolite identification.[7][8][9][10] |
Experimental Workflow
The general workflow for the quantification of pyrocatechol monoglucoside (represented by arctiin) from a sample matrix involves sample preparation, chromatographic separation, detection, and data analysis.
General experimental workflow for this compound quantification.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of arctiin in herbal materials.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Column : Kromasil C18 (250 × 4.6 mm, 5 µm) with a pre-column.[1]
-
Mobile Phase : An isocratic mobile phase consisting of methanol and water in a 55:45 (v/v) ratio.[1]
-
Sample Preparation :
-
Accurately weigh the powdered sample.
-
Extract with a suitable solvent, such as methanol.
-
Filter the extract through a 0.22 µm membrane filter before injection.[6]
-
-
Quantification : A calibration curve is constructed by plotting the peak area against the concentration of arctiin standards. The concentration of arctiin in the samples is then determined from this curve.[5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex biological matrices. While a specific validated method for this compound was not found, the principles for analyzing related glycosides are well-established.[3][7][10]
-
Instrumentation : A UHPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column : A C18 column, such as an Acquity UPLC HSS C18 (50 × 2.1 mm, 1.8 µm).[3]
-
Mobile Phase : A gradient elution is typically used to achieve better separation. For example, a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) or methanol (B).[3]
-
Flow Rate : Typically in the range of 0.2 to 0.6 mL/min.
-
Ionization Mode : ESI in either positive or negative mode, depending on the analyte's properties.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring a specific precursor ion and its characteristic product ion.
-
Sample Preparation :
-
For biological samples like plasma or urine, a protein precipitation step (e.g., with methanol or acetonitrile) or solid-phase extraction (SPE) is necessary to remove matrix interferences.[8][9]
-
An internal standard is often added before sample preparation to correct for matrix effects and variations in extraction recovery.
-
The final extract is typically evaporated and reconstituted in the initial mobile phase.
-
-
Quantification : A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship in method selection based on sample complexity and required sensitivity.
Decision tree for analytical method selection.
Concluding Remarks
The choice of analytical method for the quantification of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC-UV is a robust and cost-effective method for simpler matrices, while LC-MS/MS provides the necessary sensitivity and selectivity for complex biological samples. For GC-MS analysis, derivatization of the glucoside would be necessary to increase its volatility, a technique more commonly applied to the aglycone (pyrocatechol). Proper method validation according to regulatory guidelines is crucial to ensure reliable and accurate quantitative results.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Frontiers | UPLC-ESI-MS/MS and HPTLC Method for Quantitative Estimation of Cytotoxic Glycosides and Aglycone in Bioactivity Guided Fractions of Solanum nigrum L. [frontiersin.org]
- 4. Determination of arctiin and arctigenin in Fructus Arctii by reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimisation of the Conversion and Extraction of Arctigenin From Fructus arctii Into Arctiin Using Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Method of Preparation and Activity Research on Arctigenin from Fructus Arctii - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of Pyrocatechol Monoglucoside in Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The specificity of an immunoassay is paramount for accurate and reliable quantification of target analytes. Cross-reactivity, the phenomenon of an antibody binding to non-target molecules that are structurally similar to the target analyte, can lead to inaccurate results, including false positives and overestimation of the analyte concentration.[1] This guide provides a framework for evaluating the cross-reactivity of Pyrocatechol monoglucoside and other phenolic glucosides in various immunoassay formats.
This compound, a glycoside of catechol, possesses a chemical structure that could potentially cross-react in immunoassays targeting other phenolic compounds or their metabolites. The presence of the catechol backbone, common to many endogenous and exogenous compounds, necessitates a thorough evaluation of antibody specificity. This guide outlines the experimental protocols to quantify such potential cross-reactivity and compares the performance of hypothetical immunoassays.
Understanding Immunoassay Cross-Reactivity
Immunoassay cross-reactivity is influenced by several factors, including the structural similarity between the target analyte and the interfering substance, the specificity of the antibody, and the assay format.[2] Structurally similar compounds can compete with the target analyte for binding to the antibody, leading to erroneous measurements.
dot
Figure 1: Conceptual diagram illustrating the difference between specific antibody binding to a target analyte and cross-reactivity with a structurally similar molecule like this compound.
Comparative Analysis of Cross-Reactivity
To illustrate the potential impact of cross-reactivity, the following table summarizes hypothetical data from a competitive ELISA designed to detect a target analyte in the presence of this compound and other structurally related compounds. The cross-reactivity is typically expressed as a percentage, calculated using the concentration of the target analyte that causes 50% inhibition of signal (IC50) and the IC50 of the cross-reacting compound.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
| Compound | Chemical Structure | IC50 (nM) | Cross-Reactivity (%) |
| Target Analyte | (Structure of hypothetical target) | 10 | 100 |
| This compound | Catechol with a glucose moiety | 500 | 2 |
| Catechol | 1,2-dihydroxybenzene | 250 | 4 |
| Hydroquinone (B1673460) | 1,4-dihydroxybenzene | 1000 | 1 |
| Arbutin (Hydroquinone glucoside) | Hydroquinone with a glucose moiety | > 10000 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity will depend on the specific antibody and assay conditions.
This hypothetical data suggests that the presence of the glucoside moiety in this compound and Arbutin may reduce cross-reactivity compared to their aglycone forms (Catechol and Hydroquinone, respectively). This is consistent with findings that glycosylation can alter the immunogenic properties of a molecule.[3]
Experimental Protocols for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a systematic experimental approach. The following outlines a typical workflow for evaluating the cross-reactivity of a compound like this compound in a competitive ELISA format.
dot
Figure 2: A typical experimental workflow for determining the cross-reactivity of a test compound in a competitive immunoassay.
Detailed Methodology: Competitive ELISA for Cross-Reactivity Assessment
This protocol describes a method to determine the 50% inhibitory concentration (IC50) of this compound and other potential cross-reactants.
1. Materials and Reagents:
- 96-well microtiter plates
- Coating antigen (target analyte conjugate)
- Specific primary antibody
- Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
- Substrate solution (e.g., TMB)
- Stop solution (e.g., 2N H₂SO₄)
- Wash buffer (e.g., PBS with 0.05% Tween 20)
- Blocking buffer (e.g., 1% BSA in PBS)
- Target analyte standard
- This compound and other potential cross-reactants
2. Plate Coating:
- Coat the wells of a 96-well plate with the coating antigen at a predetermined optimal concentration in coating buffer.
- Incubate overnight at 4°C.
- Wash the plate three times with wash buffer.
3. Blocking:
- Add blocking buffer to each well to block non-specific binding sites.
- Incubate for 1-2 hours at room temperature.
- Wash the plate three times with wash buffer.
4. Competitive Reaction:
- Prepare serial dilutions of the target analyte standard and each test compound (e.g., this compound).
- In separate wells, add a fixed concentration of the primary antibody and varying concentrations of either the standard or the test compound.
- Incubate for 1-2 hours at room temperature.
5. Detection:
- Wash the plate three times with wash buffer.
- Add the enzyme-conjugated secondary antibody to each well.
- Incubate for 1 hour at room temperature.
- Wash the plate five times with wash buffer.
6. Signal Development and Measurement:
- Add the substrate solution to each well and incubate in the dark until sufficient color develops.
- Stop the reaction by adding the stop solution.
- Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
7. Data Analysis:
- Plot the absorbance values against the logarithm of the concentration for the standard and each test compound.
- Determine the IC50 value for each compound from the resulting sigmoidal dose-response curves.
- Calculate the percent cross-reactivity using the formula mentioned previously.
Signaling Pathways and Logical Relationships in Immunoassays
The underlying principle of a competitive immunoassay involves the competition for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.
dot
Figure 3: Logical relationship in a competitive immunoassay, where the signal is inversely proportional to the analyte concentration.
Conclusion
References
A Comparative Analysis of Arbutin (Pyrocatechol Monoglucoside) from Various Botanical Sources
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Arbutin (B1665170) (Pyrocatechol Monoglucoside) derived from different plant sources. It includes quantitative data on yield, detailed experimental protocols for extraction and analysis, and an examination of its primary signaling pathway.
Arbutin, a naturally occurring β-D-glucopyranoside of hydroquinone, is a compound of significant interest in the pharmaceutical and cosmetic industries due to its well-documented inhibitory effects on tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This guide delves into a comparative study of Arbutin from diverse botanical origins, offering valuable insights for research and development.
Quantitative Comparison of Arbutin Content
The concentration of Arbutin can vary significantly among different plant species and even within the same species depending on geographical location and season of harvest. The following table summarizes the Arbutin content in several well-documented plant sources, expressed as a percentage of dry weight (% w/w).
| Plant Source | Family | Plant Part | Arbutin Content (% w/w) | Reference(s) |
| Arctostaphylos uva-ursi (Bearberry) | Ericaceae | Leaves | 6.30 - 9.16 | [1] |
| Bergenia crassifolia | Saxifragaceae | Leaves | 17.44 - 22.59 | [2][3] |
| Bergenia ciliata | Saxifragaceae | Leaves | - | [4] |
| Bergenia cordifolia | Saxifragaceae | Leaves | - | [4] |
| Pyrus pyrifolia cv. Kousui (Japanese Pear) | Rosaceae | Branches, Leaves, Stems, Fruit | - | [5] |
| Ledum palustre | Ericaceae | - | - | [4] |
Note: The content for some species was investigated but specific quantitative data was not provided in the cited sources.
Experimental Protocols
Accurate quantification of Arbutin from plant matrices is crucial for comparative studies. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method employed for this purpose.
Extraction of Arbutin from Plant Material
This protocol is a generalized procedure based on common methodologies.[1][2][6]
Materials:
-
Dried and powdered plant material (e.g., leaves)
-
Methanol (B129727) or a methanol/water mixture
-
Ultrasonic bath
-
Centrifuge
-
Filter paper or syringe filter (0.45 µm)
Procedure:
-
Weigh a precise amount of the dried, powdered plant material.
-
Add a specific volume of the extraction solvent (e.g., methanol/water 5:95 v/v).
-
Sonicate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C) to enhance extraction efficiency.
-
Centrifuge the mixture to separate the solid plant material from the liquid extract.
-
Filter the supernatant to remove any remaining particulate matter. The resulting clear solution is ready for HPLC analysis.
Quantification of Arbutin by High-Performance Liquid Chromatography (HPLC)
The following outlines a typical HPLC-UV method for Arbutin quantification.[6][7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (often with a small percentage of acetic acid or phosphate (B84403) buffer to control pH) and an organic solvent like methanol or acetonitrile.[7]
-
Flow Rate: Typically 1.0 mL/min.[8]
-
Injection Volume: A standardized volume of the filtered extract.
Quantification:
-
A calibration curve is generated using standard solutions of pure Arbutin at known concentrations.
-
The peak area of Arbutin in the sample chromatogram is compared to the calibration curve to determine its concentration in the extract.
-
The final content is typically expressed as a percentage of the dry weight of the plant material.
Signaling Pathway: Tyrosinase Inhibition
The primary mechanism of action for Arbutin's well-known skin-lightening effect is the inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.
dot
Caption: Arbutin competitively inhibits the tyrosinase enzyme.
Arbutin acts as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the conversion of tyrosine to L-DOPA, a critical step in melanogenesis.[9][10][11] This inhibition leads to a decrease in melanin production, resulting in a skin-lightening effect. Furthermore, Arbutin has been shown to alleviate oxidative stress generated during the tyrosinase reaction.[12]
Experimental Workflow for Comparative Analysis
The logical flow for a comparative study of Arbutin from different plant sources is outlined below.
dot
Caption: Workflow for Arbutin quantification.
This structured approach ensures consistency and comparability of results across different plant samples, providing a solid foundation for further research and development of Arbutin-based products.
References
- 1. A single extraction step in the quantitative analysis of arbutin in bearberry (Arctostaphylos uva-ursi) leaves by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. notulaebotanicae.ro [notulaebotanicae.ro]
- 5. Extraction of arbutin and its comparative content in branches, leaves, stems, and fruits of Japanese pear Pyrus pyrifolia cv. Kousui - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. notulaebotanicae.ro [notulaebotanicae.ro]
- 7. academic.oup.com [academic.oup.com]
- 8. Comparative stability of arbutin in Arctostaphylos uva-ursi by a new comprehensive stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aloesin and arbutin inhibit tyrosinase activity in a synergistic manner via a different action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijbbb.org [ijbbb.org]
- 11. Action of tyrosinase on alpha and beta-arbutin: A kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alleviation effect of arbutin on oxidative stress generated through tyrosinase reaction with l-tyrosine and l-DOPA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo and In Vitro Effects of Pyrocatechol
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrocatechol (B87986), also known as catechol, is a benzenediol that is found in various natural sources and is a metabolite of several drugs and xenobiotics.[1][2] It serves as a significant scaffold in medicinal chemistry due to its presence in many biologically active compounds. This guide provides a comparative analysis of the reported in vivo and in vitro effects of pyrocatechol, offering a comprehensive overview supported by experimental data to aid in research and drug development.
While the focus of this guide is on pyrocatechol, it is important to note that its glycoside, pyrocatechol monoglucoside, is a phenolic glycoside isolated from Dioscorea nipponica Mak.[3] However, detailed scientific literature on the specific in vivo and in vitro biological effects of this compound is currently limited. The data presented herein pertains to the aglycone, pyrocatechol.
Quantitative Data Summary
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on pyrocatechol.
Table 1: In Vitro Effects of Pyrocatechol
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry | 100 µg/mL | Induction of apoptosis | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Flow Cytometry | 250 µg/mL | Induction of necrosis and morphological changes | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | DCF-DA Assay | 2 & 10 µg/mL | Decreased Reactive Oxygen Species (ROS) formation | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | DCF-DA Assay | 250 & 500 µg/mL | Increased Reactive Oxygen Species (ROS) formation | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 50 µg/mL | Increased protein carbonylation | [1] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | - | 250 µg/mL | Increased lipid peroxidation | [1] |
| Murine Microglia (BV-2 cells) | Griess Assay | - | Decreased lipopolysaccharide (LPS)-induced nitric oxide (NO) production | [4] |
| Murine Microglia (BV-2 cells) | ELISA | - | Decreased LPS-induced tumor necrosis factor-alpha (TNF-α) production | [4] |
| MDA-MB 231 (Human Breast Cancer Cells) | MTT Assay | 50% toxic concentration | 82.46% inhibition of cell proliferation | [5] |
| MDA-MB 231 (Human Breast Cancer Cells) | Flow Cytometry | 50% toxic concentration | G1 cell cycle arrest and apoptosis | [5] |
Table 2: In Vivo Effects of Pyrocatechol
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rats | Feed | 0.8% for life | Increased incidence of glandular stomach adenocarcinoma | [6] |
| Murine | Intraperitoneal injection | - | Inhibition of LPS-induced accumulation of microglia in the brain | [7] |
| Murine | Intraperitoneal injection | - | Inhibition of LPS-induced expression of iNOS, IL-6, TNFα, CCL2, and CXCL1 in the brain | [7] |
| Streptozotocin-induced diabetic Wistar albino rats | - | - | A fraction containing catechol significantly reduced blood glucose levels, triacylglycerol, VLDL, and LDL cholesterol. | [8] |
Experimental Protocols
A detailed description of the methodologies used in the key experiments is provided below to allow for replication and further investigation.
In Vitro Assays
-
Cell Viability and Proliferation (MTT Assay):
-
Cell Line: MDA-MB 231 human breast cancer cells.
-
Protocol: Cells are seeded in 96-well plates and treated with varying concentrations of pyrocatechol. After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. The MTT is reduced by metabolically active cells to form purple formazan (B1609692) crystals. These crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5]
-
-
Apoptosis and Necrosis (Flow Cytometry):
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Protocol: PBMCs are incubated with pyrocatechol for a designated time. The cells are then harvested, washed, and stained with Annexin V (to detect early apoptotic cells) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptotic and necrotic cells). The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of cell death (viable, early apoptosis, late apoptosis, and necrosis).[1]
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Cell Line: Human Peripheral Blood Mononuclear Cells (PBMCs).
-
Protocol: Cells are treated with pyrocatechol and then incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA). H2DCF-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or fluorescence microplate reader.[1]
-
-
Nitric Oxide (NO) Production (Griess Assay):
-
Cell Line: Murine Microglia (BV-2 cells).
-
Protocol: BV-2 cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of pyrocatechol. After incubation, the cell culture supernatant is collected. The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent system. This involves a colorimetric reaction where nitrite reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) to form a colored azo compound. The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined from a standard curve.[4]
-
In Vivo Studies
-
Carcinogenicity Study:
-
Animal Model: Rats.
-
Protocol: Pyrocatechol is mixed into the standard feed at a specified concentration (e.g., 0.8%). The animals are fed this diet for their entire lifespan. Control groups receive the standard diet without pyrocatechol. At the end of the study, or upon spontaneous death, a complete necropsy is performed. Tissues, particularly the glandular stomach, are collected, fixed, and examined histopathologically for the presence of hyperplasia, adenomas, and carcinomas.[6]
-
-
Neuroinflammation Model:
-
Animal Model: Murine.
-
Protocol: Neuroinflammation is induced by a single intraperitoneal injection of lipopolysaccharide (LPS). Pyrocatechol is administered to the animals (e.g., via oral intake) prior to or following the LPS injection. After a specific time, the animals are euthanized, and their brains are collected. Brain tissues are then processed for analysis. Immunohistochemistry can be used to detect the accumulation of microglia (e.g., using Iba1 staining). Real-time PCR or ELISA can be used to measure the expression levels of pro-inflammatory markers such as iNOS, IL-6, and TNFα in brain homogenates.[7]
-
Signaling Pathways and Mechanisms of Action
Pyrocatechol has been shown to modulate several key signaling pathways, primarily in the context of inflammation and cancer.
Anti-inflammatory Pathway in Microglia
In vitro studies have demonstrated that pyrocatechol can suppress the inflammatory response in microglial cells stimulated with LPS. This is achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. By preventing the nuclear translocation of the p65 subunit of NF-κB, pyrocatechol inhibits the expression of downstream pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α).[4] Additionally, pyrocatechol has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) , another critical pathway in the inflammatory response.[4]
Caption: Pyrocatechol's inhibition of pro-inflammatory pathways in microglia.
Experimental Workflow for In Vitro Anti-inflammatory Assessment
The general workflow to assess the anti-inflammatory effects of pyrocatechol in vitro involves cell culture, stimulation with an inflammatory agent, and subsequent analysis of inflammatory markers.
Caption: General experimental workflow for in vitro anti-inflammatory analysis.
Conclusion
The available data indicates that pyrocatechol exhibits a range of biological activities both in vivo and in vitro. In vitro, it demonstrates cytotoxic effects on cancer cells, modulates immune cell responses, and exhibits both pro-oxidant and antioxidant activities depending on the concentration. In vivo studies have highlighted its potential for both carcinogenic and anti-inflammatory effects, underscoring the importance of dose and context in its biological outcomes. For researchers and drug development professionals, pyrocatechol represents a molecule with a dual nature, offering potential therapeutic benefits, particularly in the realm of anti-inflammatory and anti-cancer applications, but also posing risks that require careful consideration and further investigation. The provided data and protocols serve as a foundational guide for future research into the multifaceted effects of pyrocatechol.
References
- 1. The effect of catechol on human peripheral blood mononuclear cells (in vitro study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Pyrocatechol (HMDB0000957) [hmdb.ca]
- 3. This compound | Dioscorea nipponica Mak. | TargetMol [targetmol.com]
- 4. Anti-inflammatory effects of catechols in lipopolysaccharide-stimulated microglia cells: inhibition of microglial neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular modeling and in vitro study on pyrocatechol as potential pharmacophore of CD151 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. researchgate.net [researchgate.net]
- 8. cyberleninka.ru [cyberleninka.ru]
Comparative Analysis of Pyrocatechol Monoglucoside Derivatives: A Guide to Structure-Activity Relationships
For Immediate Release
This guide provides a comprehensive comparison of the biological activities of pyrocatechol (B87986) monoglucoside derivatives, with a focus on their structure-activity relationships (SAR). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of compounds. Due to the limited availability of direct comparative data on a series of pyrocatechol monoglucoside derivatives, this guide will focus on the closely related and well-studied isomer, arbutin (B1665170) (hydroquinone-β-D-glucopyranoside), and its derivatives as a comparative framework.
Executive Summary
Arbutin and its derivatives have demonstrated significant potential in various therapeutic areas, including dermatology and oncology. The core structure, consisting of a hydroquinone (B1673460) moiety linked to a glucose molecule, is a key determinant of its biological activity. Modifications to this structure can significantly impact its efficacy as a tyrosinase inhibitor and an anticancer agent. This guide summarizes the available quantitative data, details the experimental protocols used for these assessments, and illustrates a key signaling pathway modulated by these compounds.
Data Presentation: Comparative Biological Activity
The following table summarizes the inhibitory concentration (IC50) values for arbutin and its derivatives across different biological assays. Lower IC50 values indicate greater potency.
| Compound | Assay | Cell Line/Enzyme | IC50 (µM) | Reference |
| Tyrosinase Inhibition | ||||
| β-Arbutin | Mushroom Tyrosinase (Monophenolase) | - | 900 | [1] |
| β-Arbutin | Mushroom Tyrosinase (Diphenolase) | - | 700 | [1] |
| α-Arbutin | Mushroom Tyrosinase (Monophenolase) | - | 8000 | [1] |
| α-Arbutin | Mushroom Tyrosinase (Diphenolase) | - | 8870 | [1] |
| α-Arbutin | Murine Melanoma Tyrosinase | - | 480 | [1] |
| β-Arbutin | Murine Melanoma Tyrosinase | - | 4800 | [1] |
| Deoxyarbutin | Tyrosinase Inhibition | - | Potent Inhibition | [2] |
| Hydroquinone-benzoyl ester (3b) | Mushroom Tyrosinase | - | 0.18 ± 0.06 | [3] |
| Anticancer Activity | ||||
| β-Arbutin | MTT Assay | MDA-MB-231 (Breast Cancer) | 30.67 (mg/mL) | [4] |
| β-Arbutin | MTT Assay | T-47D (Breast Cancer) | 54.02 (mg/mL) | [4] |
| β-Arbutin | MTT Assay | SiHa (Cervical Cancer) | 50.14 (mg/mL) | [4] |
| β-Arbutin | MTT Assay | C-33 (Cervical Cancer) | 40.1 (mg/mL) | [4] |
| β-Arbutin | MTT Assay | HepG2 (Liver Cancer) | 43.87 (mg/mL) | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Tyrosinase Inhibition Assay
The inhibitory effect of the compounds on tyrosinase activity is determined spectrophotometrically. The assay mixture typically contains a phosphate (B84403) buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and the mushroom or mammalian tyrosinase enzyme. The test compound, dissolved in a suitable solvent, is pre-incubated with the enzyme before the addition of the substrate. The formation of dopachrome (B613829) is monitored by measuring the absorbance at a specific wavelength (e.g., 475 nm). The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor required to cause 50% inhibition of tyrosinase activity, is then determined from the dose-response curve.[1][5]
MTT Cell Viability Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[6]
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.[4][6]
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates the modulation of the Insulin/IGF-1 signaling pathway by α-arbutin, which has been shown to promote wound healing by lowering reactive oxygen species (ROS) and upregulating this pathway in human dermal fibroblasts.[7]
Caption: α-Arbutin modulates the Insulin/IGF-1 signaling pathway.
Conclusion
The structure-activity relationship of arbutin and its derivatives highlights the importance of the hydroquinone core and the glycosidic linkage for their biological activities. Modifications, such as the removal of hydroxyl groups from the glucose moiety (as in deoxyarbutin) or esterification, can significantly enhance tyrosinase inhibition. Furthermore, α-arbutin has been shown to modulate key signaling pathways involved in cellular processes like wound healing. While more research is needed to elucidate the specific SAR of a broader range of this compound derivatives, the data on arbutin provides a valuable foundation for the design and development of novel therapeutic agents. Future studies should focus on synthesizing and evaluating a systematic series of pyrocatechol monoglucosides to establish a more direct and comprehensive understanding of their structure-activity relationships.
References
- 1. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-Arbutin Promotes Wound Healing by Lowering ROS and Upregulating Insulin/IGF-1 Pathway in Human Dermal Fibroblast - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking of Pyrocatechol Monoglucoside Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrocatechol (B87986) monoglucoside, a phenolic glycoside with potential applications in pharmaceuticals and other industries, can be achieved through various chemical and enzymatic methods. This guide provides an objective comparison of the primary synthesis routes, supported by available experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Methods
The selection of a synthesis method for pyrocatechol monoglucoside depends on several factors, including desired yield, scalability, cost, and environmental impact. Chemical synthesis offers a well-established route, while enzymatic methods are gaining traction due to their high selectivity and milder reaction conditions.
| Method | Key Features | Typical Yield | Reaction Time | Temperature (°C) | Catalysts/Enzymes | Advantages | Disadvantages |
| Chemical Synthesis | |||||||
| Koenigs-Knorr Reaction | Glycosylation of pyrocatechol using a glycosyl halide donor. | Moderate to High (Analogous reactions report 50-85%) | Several hours to days | Room temperature to elevated | Heavy metal salts (e.g., silver carbonate, mercury(II) cyanide) | Well-established, versatile for various glycosides. | Use of toxic heavy metal catalysts, often requires protection/deprotection steps, can produce anomeric mixtures. |
| Enzymatic Synthesis | |||||||
| Glycosyltransferase (GT) | Regioselective transfer of a glucose moiety from a donor like UDP-glucose to pyrocatechol. | High (Analogous reactions can exceed 90%) | Hours | 25-40 | Glycosyltransferases (e.g., from plant or microbial sources) | High regioselectivity and stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme cost and stability can be a factor, requires specific enzymes. |
| Whole-Cell Biocatalysis | Use of engineered microorganisms to convert a simple carbon source or a precursor to this compound. | Variable (dependent on strain and process optimization) | 24-72 hours | 25-37 | Engineered microbial cells (e.g., E. coli, P. pastoris) | Can utilize inexpensive starting materials, avoids the need for purified enzymes, potential for one-pot synthesis. | Product toxicity to the host cells can limit titer, process optimization can be complex. |
Experimental Protocols
Chemical Synthesis: Koenigs-Knorr Reaction (Representative Protocol)
This protocol is a generalized representation of the Koenigs-Knorr reaction for the synthesis of a phenolic glucoside, adapted for pyrocatechol.
Materials:
-
Pyrocatechol
-
Acetobromoglucose (glycosyl donor)
-
Silver carbonate (catalyst)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Molecular sieves
-
Sodium methoxide
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A solution of pyrocatechol in anhydrous dichloromethane is stirred with activated molecular sieves under an inert atmosphere.
-
Silver carbonate is added to the mixture, followed by the slow addition of a solution of acetobromoglucose in anhydrous dichloromethane.
-
The reaction mixture is stirred at room temperature in the dark for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography to isolate the protected this compound.
-
The protecting acetyl groups are removed by dissolving the product in methanol and adding a catalytic amount of sodium methoxide. The reaction is stirred at room temperature until deprotection is complete (monitored by TLC).
-
The reaction is neutralized, concentrated, and the final product, this compound, is purified.
Enzymatic Synthesis: Using a Glycosyltransferase (Representative Protocol)
This protocol describes a typical enzymatic synthesis using a glycosyltransferase.
Materials:
-
Pyrocatechol
-
Uridine diphosphate (B83284) glucose (UDP-glucose, glycosyl donor)
-
Recombinant glycosyltransferase
-
Buffer solution (e.g., phosphate (B84403) or Tris-HCl buffer, pH 7-8)
-
Cofactors (if required by the enzyme, e.g., MgCl2)
Procedure:
-
A reaction mixture is prepared containing pyrocatechol and UDP-glucose in a suitable buffer.
-
The reaction is initiated by the addition of the purified glycosyltransferase.
-
The mixture is incubated at the optimal temperature for the enzyme (typically 25-40 °C) with gentle agitation for several hours.
-
The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches completion or equilibrium, the enzyme is denatured and removed (e.g., by heat treatment or precipitation).
-
The reaction mixture is then purified, often using chromatographic techniques, to isolate the this compound.
Visualizing the Methodologies
To better illustrate the processes involved, the following diagrams outline the logical workflows and a potential biological context for this compound.
Stability Showdown: A Comparative Analysis of Pyrocatechol Monoglucoside and Other Notable Glucosides
For Immediate Release
In the dynamic landscape of drug development and scientific research, the stability of chemical compounds is a cornerstone of efficacy and safety. This guide offers a detailed comparison of the stability of pyrocatechol (B87986) monoglucoside against other widely studied glucosides, including arbutin, salicin, helicin, and phenyl glucoside. By examining their performance under various conditions and exploring their engagement with cellular signaling pathways, this document provides researchers, scientists, and drug development professionals with critical data to inform their work.
While comprehensive stability data for pyrocatechol monoglucoside remains an area of active investigation, this guide synthesizes available information on its characteristics alongside more extensively documented glucosides. The comparison is supported by experimental data from existing literature, presented in a structured format for clarity and ease of analysis.
Chemical Stability: A Comparative Overview
The stability of a glucoside is paramount to its shelf-life, formulation, and in vivo activity. Factors such as pH, temperature, and enzymatic action can significantly impact the integrity of the glycosidic bond, potentially leading to the release of the aglycone and loss of function or the emergence of unintended bioactivities.
In contrast, more extensive stability data exists for other glucosides, which can serve as a valuable benchmark for understanding the potential behavior of this compound.
Data Summary
The following table summarizes the available stability data for the compared glucosides under different stress conditions.
| Glucoside | pH Stability | Temperature Stability | Enzymatic Stability |
| This compound | Avoid strong acids and alkalis.[1] | Stable at recommended storage (-20°C).[1] Thermal degradation of aglycone (catechol) occurs at high temperatures (250-1000°C).[3] | Data not available. |
| Arbutin (α and β) | Stable in the pH range of 4.0-6.5.[4] β-Arbutin is unstable in acidic (pH < 4) and alkaline (pH > 9) conditions, leading to hydroquinone (B1673460) release.[5] | α-Arbutin shows moderate heat tolerance with degradation above 50°C.[4] | Susceptible to enzymatic hydrolysis by glucosidases.[5] |
| Salicin | More dependent on acidity than temperature. Stable at pH > 2.0 at room temperature; significant hydrolysis at pH < 1.0.[6] | Stable at room temperature. Degradation increases at higher temperatures, especially in acidic conditions.[6] | Hydrolyzed by β-glucosidases. |
| Helicin | Data not available. | Data not available. | Data not available. |
| Phenyl Glucoside | Susceptible to alkaline hydrolysis.[7] | Data not available. | Hydrolyzed by α- and β-glucosidases.[5][8] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of stability studies, detailed experimental protocols are crucial. The following section outlines a general methodology for forced degradation studies, a standard approach for assessing the stability of pharmaceutical compounds.
Forced Degradation Study Protocol
This protocol is a generalized procedure and should be adapted based on the specific properties of the glucoside being tested.
Objective: To assess the stability of the glucoside under various stress conditions (hydrolysis, oxidation, heat, and light) and identify potential degradation products.
Materials:
-
Glucoside of interest (e.g., this compound)
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Methanol or other suitable organic solvent
-
pH meter
-
HPLC system with a suitable column and detector (e.g., UV-Vis or Mass Spectrometry)
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the glucoside in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of HCl solution.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with NaOH solution, and dilute it to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of NaOH solution.
-
Incubate and sample as described for acid hydrolysis, neutralizing with HCl solution.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of H₂O₂ solution.
-
Incubate at room temperature for a defined period, taking samples at various time points.
-
-
Thermal Degradation:
-
Place a sample of the solid glucoside or its solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
Sample at various time points. If starting with a solid, dissolve it in a suitable solvent before analysis.
-
-
Photostability:
-
Expose a sample of the solid glucoside or its solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample after a defined exposure period.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the remaining glucoside and any degradation products.
-
Visualizing Experimental Workflows and Signaling Pathways
To further elucidate the processes involved in stability testing and the biological activities of these glucosides, the following diagrams are provided.
Signaling Pathway Involvement
The biological effects of glucosides are often mediated through their interaction with specific cellular signaling pathways. The aglycone released upon hydrolysis is typically the active moiety.
Arbutin and the Melanin (B1238610) Synthesis Pathway: Arbutin is well-known for its skin-lightening properties, which it exerts by inhibiting tyrosinase, a key enzyme in the synthesis of melanin.[2][9]
Salicin and Anti-Inflammatory Signaling: Salicin and its derivatives have demonstrated anti-inflammatory effects by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[10]
Potential Signaling Pathways for this compound: While direct evidence for this compound is limited, its aglycone, catechol, is known to be biologically active. Catechol can induce oxidative stress through the generation of reactive oxygen species (ROS), which can in turn activate the NF-κB pathway. Furthermore, some studies suggest that catechol can inhibit the ERK2/c-Myc signaling axis, which is relevant in cancer research.[11] The glycosylation in this compound is expected to modulate this activity, potentially serving as a pro-drug that releases catechol under specific conditions.
Conclusion
This comparative guide highlights the current understanding of the stability of this compound in relation to other significant glucosides. While there is a clear need for more quantitative stability studies on this compound, the existing data on related compounds provides a valuable framework for its potential applications. The elucidation of its engagement with cellular signaling pathways, likely through the action of its catechol aglycone, opens avenues for further investigation into its therapeutic potential. Researchers are encouraged to use this guide as a foundational resource for designing future stability and bioactivity studies.
References
- 1. web.viu.ca [web.viu.ca]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of product formation from the pyrolytic thermal degradation of catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of hydrolysis of phenyl alpha-maltos- ide by saccharifying alpha-amylase of Bacillus subtilis. II. Dependence of the rates of formation of phenol, phenyl alpha-glucoside and maltotriose on the substrate concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. itempdf74155353254prod.s3.amazonaws.com [itempdf74155353254prod.s3.amazonaws.com]
- 7. (PDF) The Alkaline Hydrolysis of Phenyl Beta-Glucosides. A [research.amanote.com]
- 8. portlandpress.com [portlandpress.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A natural small molecule, catechol, induces c-Myc degradation by directly targeting ERK2 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Cytotoxicity Showdown: Pyrocatechol vs. Its Monoglucoside - A Comparative Guide
A notable scarcity of direct comparative studies on the cytotoxicity of pyrocatechol (B87986) monoglucoside and its aglycone, pyrocatechol, exists in current scientific literature. While extensive data is available for pyrocatechol, toxicological information for pyrocatechol monoglucoside is largely absent. This guide provides a comprehensive overview of the known cytotoxic profile of pyrocatechol, supported by experimental data, and discusses the potential influence of glycosylation on its biological activity, offering a theoretical comparison for researchers, scientists, and drug development professionals.
Executive Summary
This guide synthesizes available in vitro data to construct a comparative perspective on the cytotoxic profiles of pyrocatechol and its monoglucoside derivative. The evidence strongly indicates that pyrocatechol is a cytotoxic compound.[1] However, the lack of direct quantitative toxicity data for this compound presents a significant knowledge gap. Generally, the addition of a glucose moiety to a phenolic compound is considered a detoxification pathway, which may suggest a lower cytotoxic potential for this compound. This guide summarizes the cytotoxicity of pyrocatechol, details relevant experimental protocols, and explores the underlying molecular mechanisms.
Quantitative Cytotoxicity Data: Pyrocatechol
The following table summarizes the available quantitative data on the in vitro cytotoxicity of pyrocatechol across various cell lines and assays. No direct comparative IC50 values for this compound were found in the reviewed literature.
| Cell Line | Assay | IC50 | Exposure Time |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Apoptosis | 100 µg/mL | 1 hour |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Necrosis | 250 µg/mL | 1 hour |
| Human Glioblastoma GL-15 cells | Cytotoxicity | >100 µg/mL (significant effects at 200 µM) | 48 hours |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings.
Cell Culture and Treatment
Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from healthy donors. The cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Human Glioblastoma GL-15 cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics. For cytotoxicity assays, cells were seeded in 96-well plates and treated with varying concentrations of pyrocatechol for the indicated durations.
Cytotoxicity Assays
-
Apoptosis and Necrosis Assays: Apoptosis and necrosis in PBMCs were quantified using flow cytometry after staining with Annexin V-FITC and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membrane integrity.
-
MTT Assay: The viability of GL-15 cells was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan (B1609692) product, the absorbance of which is measured spectrophotometrically.
Mechanisms of Cytotoxicity: Pyrocatechol
The toxicity of pyrocatechol is primarily linked to its ability to induce oxidative stress, leading to cellular damage and programmed cell death (apoptosis).
Oxidative Stress and ROS Generation
Pyrocatechol can undergo auto-oxidation, which leads to the generation of reactive oxygen species (ROS).[1] An excess of intracellular ROS can disrupt cellular homeostasis by damaging critical macromolecules such as DNA, lipids, and proteins.
Signaling Pathway Modulation
Pyrocatechol has been shown to modulate several key signaling pathways involved in cell survival and death:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Pyrocatechol has been observed to influence MAPK signaling, which can contribute to its cytotoxic effects.[1]
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response and cell survival. Pyrocatechol can modulate NF-κB activity, which plays a role in its toxicological profile.[1]
-
Nrf2 Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response. Activation of the Nrf2 pathway by pyrocatechol suggests a cellular defense mechanism against its-induced oxidative stress.[1]
The Role of Glycosylation: A Theoretical Perspective
While specific data for this compound is unavailable, the effect of glycosylation on the biological activity of phenolic compounds is well-documented. Glycosylation, the enzymatic addition of a sugar moiety to a compound, can significantly alter its physicochemical properties.
-
Increased Solubility and Bioavailability: The addition of a hydrophilic sugar molecule generally increases the water solubility of a compound.[2][3] This can enhance its bioavailability and alter its pharmacokinetic profile.
-
Reduced Toxicity: Glycosylation is often a metabolic detoxification step. The sugar conjugate is typically more water-soluble and more readily excreted from the body. This process can mask the reactive groups of the aglycone, potentially reducing its cytotoxicity.[2][3]
Based on these general principles, it is plausible that this compound exhibits lower cytotoxicity than its aglycone, pyrocatechol. The glucose moiety may hinder the auto-oxidation of the pyrocatechol structure, thereby reducing ROS generation and subsequent cellular damage.
Experimental Workflow for Cytotoxicity Comparison
Future research to directly compare the cytotoxicity of pyrocatechol and this compound would likely follow a standardized workflow.
Conclusion and Future Directions
The available evidence clearly establishes pyrocatechol as a cytotoxic agent that induces oxidative stress and modulates key signaling pathways. In stark contrast, there is a significant lack of publicly available data on the cytotoxicity of this compound. Based on the general principles of glycosylation as a detoxification mechanism, it is hypothesized that this compound is less cytotoxic than its aglycone. However, this remains to be experimentally verified.
Direct comparative studies employing the workflow outlined above are essential to fill this knowledge gap. Such research would provide valuable insights for researchers, scientists, and drug development professionals working with these compounds and would contribute to a better understanding of structure-activity relationships in phenolic compounds.
References
A Head-to-Head Study: Pyrocatechol Monoglucoside vs. Hydroquinone Glucoside for Skin Lightening Applications
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
The quest for safe and effective skin lightening agents is a cornerstone of dermatological and cosmetic research. For decades, hydroquinone (B1673460) has been a benchmark, but concerns over its safety profile have spurred the development of alternatives. Among these are glycosylated hydroquinones, such as hydroquinone glucoside (arbutin), and other related phenolic glucosides. This guide provides a detailed head-to-head comparison of two such compounds: Pyrocatechol (B87986) monoglucoside and hydroquinone glucoside. While hydroquinone glucoside is a well-studied compound, data on pyrocatechol monoglucoside is less abundant. This guide compiles the available scientific information, presents detailed experimental protocols for comparative evaluation, and highlights areas where further research is needed.
Compound Overview
Hydroquinone Glucoside (Arbutin) is a naturally occurring β-D-glucopyranoside of hydroquinone found in various plants, most notably the bearberry plant. It is a well-established tyrosinase inhibitor used in numerous skincare products for its skin-lightening properties. Its mechanism of action involves the competitive inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[1]
This compound , also known as catechol glucoside, is a phenolic glycoside. While less extensively studied than arbutin, it is also purported to function as a skin-lightening agent by inhibiting tyrosinase.[1] It is suggested to be a less irritating alternative to hydroquinone, though quantitative comparative data is limited.
Mechanism of Action: Inhibition of Melanogenesis
Both this compound and hydroquinone glucoside are believed to exert their primary skin-lightening effect by interfering with the melanogenesis pathway. The key enzyme in this process is tyrosinase, which catalyzes the initial and rate-limiting steps of melanin production.
The signaling cascade leading to melanin production is initiated by stimuli such as ultraviolet (UV) radiation, which activates the microphthalmia-associated transcription factor (MITF). MITF, in turn, upregulates the expression of tyrosinase and other melanogenic enzymes like tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2).
Both glucosides, being structurally similar to tyrosinase's natural substrate, L-tyrosine, are thought to act as competitive inhibitors, binding to the active site of the enzyme and preventing the synthesis of melanin precursors.
Quantitative Data Comparison
A direct head-to-head quantitative comparison based on published literature is challenging due to the limited data on this compound. The following tables summarize the available information and highlight the data gaps.
Table 1: Tyrosinase Inhibition
| Compound | Tyrosinase Source | IC50 Value | Reference |
| This compound | Data Not Available | Data Not Available | N/A |
| Hydroquinone glucoside (α-Arbutin) | Human | Strong inhibitor | [2] |
| Hydroquinone glucoside (β-Arbutin) | Mushroom | ~9 mM | Data inferred from multiple sources |
| Hydroquinone | Human | In the millimolar range | [3] |
| Kojic Acid (Reference) | Mushroom | ~50 µM | Data inferred from multiple sources |
Table 2: Melanin Synthesis Inhibition in B16 Melanoma Cells
| Compound | Concentration | Melanin Inhibition (%) | Reference |
| This compound | Data Not Available | Data Not Available | N/A |
| Hydroquinone glucoside (Arbutin) | 0.5 mM | More potent than kojic acid | [4] |
Table 3: Cytotoxicity in Melanocytes
| Compound | Cytotoxicity Metric | Value | Reference |
| This compound | Data Not Available | Data Not Available | N/A |
| Hydroquinone glucoside (Arbutin) | Cell Viability | No significant decrease at 0.1-1.0 mM | [4] |
| Hydroquinone | Cytotoxicity | Selectively cytotoxic to melanocytes | [5] |
Experimental Protocols
To facilitate direct comparative studies, detailed protocols for key in vitro assays are provided below.
In Vitro Tyrosinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of tyrosinase. Mushroom tyrosinase is commonly used as a model.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).
-
Prepare a stock solution of L-DOPA (substrate) in the same buffer.
-
Prepare serial dilutions of this compound, Hydroquinone glucoside, and a positive control (e.g., Kojic acid) in a suitable solvent (e.g., DMSO), followed by dilution in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compound or control solution.
-
Add the tyrosinase solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding the L-DOPA solution to all wells.
-
Immediately measure the absorbance at 475 nm (for dopachrome (B613829) formation) at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the absorbance vs. time curve).
-
Determine the percentage of tyrosinase inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).
-
Melanin Content Assay in B16F10 Melanoma Cells
This cell-based assay quantifies the effect of a compound on melanin production in a relevant cell line.
Methodology:
-
Cell Culture and Treatment:
-
Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% FBS.
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound, Hydroquinone glucoside, and controls for 72 hours. α-Melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.
-
-
Melanin Extraction and Quantification:
-
After treatment, wash the cells with PBS and lyse them in a solution of 1N NaOH with 10% DMSO.
-
Incubate the lysates at 80°C for 1 hour to solubilize the melanin.
-
Measure the absorbance of the lysates at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using synthetic melanin to quantify the melanin content.
-
Normalize the melanin content to the total protein concentration of the cell lysate (determined by a separate protein assay like BCA or Bradford).
-
Express the results as a percentage of melanin content relative to the α-MSH-stimulated control.
-
In Vitro Skin Irritation Test: Reconstructed Human Epidermis (RhE) Model
This assay evaluates the potential of a topical compound to cause skin irritation using a 3D human skin model, which is an alternative to animal testing.
References
- 1. Synthesis and tyrosinase inhibitory properties of some novel derivatives of kojic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arbutin as a Skin Depigmenting Agent with Antimelanogenic and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Methylcatechol-induced oxidative stress induces intrinsic apoptotic pathway in metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Bioactivity of Pyrocatechol and Related Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the published findings on the biological activities of pyrocatechol (B87986) (catechol), the foundational compound of pyrocatechol monoglucoside. Due to a lack of specific experimental data for this compound in publicly available literature, this guide focuses on the well-documented antioxidant, antimicrobial, and cytotoxic properties of its aglycone, pyrocatechol, and compares it with other relevant phenolic compounds.
Data Presentation
The following tables summarize the quantitative data found in the literature for the biological activities of pyrocatechol and its analogue, pyrogallol (B1678534).
Table 1: Comparative Antioxidant Activity
| Compound | Assay | IC50 / Activity | Source |
| Pyrocatechol | DPPH Radical Scavenging | Potent Activity (qualitative) | [1] |
| Pyrocatechol | Superoxide Radical Scavenging | Excellent Properties (qualitative) | [2] |
| Pyrogallol-phloroglucinol-6,6'-bieckol | DPPH Radical Scavenging | IC50: 0.90 µM | |
| Pyrogallol-phloroglucinol-6,6'-bieckol | Alkyl Radical Scavenging | IC50: 2.54 µM | |
| Pyrogallol-phloroglucinol-6,6'-bieckol | Hydroxyl Radical Scavenging | IC50: 62.93 µM | |
| Pyrogallol-phloroglucinoc-6,6'-bieckol | Superoxide Radical Scavenging | IC50: 109.05 µM | |
| Ascorbic Acid (Reference) | DPPH Radical Scavenging | IC50: 19.92 µM | |
| Ascorbic Acid (Reference) | Hydroxyl Radical Scavenging | IC50: 69.66 µM |
Table 2: Comparative Antimicrobial Activity
| Compound | Organism | Method | Concentration / MIC | Source |
| Pyrocatechol | Pseudomonas putida | Disc Diffusion | Active at 1 mM, 5 mM, 10 mM | [3] |
| Pyrocatechol | Pseudomonas pyocyanea | Disc Diffusion | Active at 5 mM, 10 mM | [3] |
| Pyrocatechol | Corynebacterium xerosis | Disc Diffusion | Active at 5 mM, 10 mM | [3] |
| Pyrocatechol | Fusarium oxysporum | Disc Diffusion | Antifungal effect observed | [3] |
| Pyrocatechol | Penicillium italicum | Disc Diffusion | Antifungal effect observed | [3] |
| Pyrogallol | Pseudomonas putida | Disc Diffusion | Active at 1 mM, 5 mM, 10 mM | [3] |
| Pyrogallol | Pseudomonas pyocyanea | Disc Diffusion | Active at 5 mM, 10 mM | [3] |
| Pyrogallol | Corynebacterium xerosis | Disc Diffusion | Active at 5 mM, 10 mM | [3] |
| Pyrogallol | Staphylococcus aureus | Broth Microdilution | MIC: 512 µg/mL | [4] |
| Catechol-derived thiazole (B1198619) | MRSA | Broth Microdilution | MIC: ≤ 2 µg/mL | [5] |
Table 3: Comparative Cytotoxicity
| Compound | Cell Line | Assay | IC50 | Source |
| Pyrocatechol | Various | Not Specified | Data available but not specified in abstract | [6] |
| Terpenes (for comparison) | Leishmania | Not Specified | IC50 values correlated with membrane fluidity changes | [7] |
| Doxorubicin (Reference) | Normal epithelial cells | Not Specified | High cytotoxicity | [7] |
| 5-Fluorouracil (Reference) | Normal epithelial cells | Not Specified | High cytotoxicity | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication of these findings.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at a characteristic wavelength.
-
Protocol:
-
A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific concentration, resulting in a defined absorbance at ~517 nm.
-
Various concentrations of the test compound (e.g., pyrocatechol) are added to the DPPH solution.
-
The mixture is incubated in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured using a spectrophotometer at ~517 nm.
-
A control sample (without the test compound) is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against concentration.[8]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at ~734 nm.
-
Protocol:
-
The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours before use.
-
The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to a specific absorbance at ~734 nm.
-
Different concentrations of the test compound are added to the ABTS•+ solution.
-
The reaction mixture is incubated for a defined time (e.g., 6 minutes).
-
The absorbance is measured at ~734 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.[9]
-
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.
-
Protocol:
-
Serial two-fold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[2]
-
A standardized inoculum of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard) is added to each well.[10]
-
The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
-
2. Disc Diffusion Method
-
Principle: This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a filter paper disc impregnated with the agent.
-
Protocol:
-
A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar (B569324) plate (e.g., Mueller-Hinton agar).[2]
-
A sterile filter paper disc impregnated with a known concentration of the test compound is placed on the agar surface.
-
The plate is incubated under suitable conditions.
-
The antimicrobial agent diffuses from the disc into the agar, creating a concentration gradient.
-
The diameter of the zone of growth inhibition around the disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.[2]
-
Cytotoxicity Assay
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
Protocol:
-
Cells are seeded in a 96-well plate and allowed to attach overnight.
-
The cells are treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours) to allow formazan crystal formation.[11]
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[11]
-
The absorbance of the purple solution is measured using a microplate reader at a wavelength of ~570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.
-
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the discussed experimental findings.
Caption: Workflow for assessing the biological activities of a test compound.
Caption: Simplified mechanism of free radical scavenging by pyrocatechol.
References
- 1. researchgate.net [researchgate.net]
- 2. apec.org [apec.org]
- 3. Antimicrobial activity of catechol and pyrogallol as allelochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of catechol-derived thiazole derivatives as potent antimicrobial agents - American Chemical Society [acs.digitellinc.com]
- 6. benchchem.com [benchchem.com]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. myadlm.org [myadlm.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Analytical Landscape: A Comparative Guide to Inter-laboratory Validation of Pyrocatechol Monoglucoside Analysis
For researchers, scientists, and drug development professionals, the robust and reproducible quantification of metabolites is a cornerstone of successful research. Pyrocatechol (B87986) monoglucoside, a phenolic glycoside with emerging interest, requires validated analytical methods to ensure data integrity across different laboratories. This guide provides a comparative framework for the inter-laboratory validation of Pyrocatechol monoglucoside analysis, offering insights into expected performance characteristics and detailed experimental protocols for common analytical techniques.
While a dedicated, large-scale inter-laboratory validation study for this compound is not yet publicly available, this document presents representative performance data based on validated methods for structurally similar compounds, such as pyrocatechol and other phenolic glycosides.[1][2] This guide serves as a practical blueprint for laboratories looking to establish and validate their own analytical methods for this compound.
Performance Characteristics: A Comparative Overview
The selection of an analytical method for this compound quantification is contingent on the specific requirements of the study, including desired sensitivity, selectivity, sample throughput, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are two of the most prevalent techniques for the analysis of phenolic compounds.[3]
The following table summarizes the anticipated performance characteristics for the analysis of this compound based on data from analogous compounds.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Quantification (LOQ) | ~100-500 ng/mL[4] | ~0.1-5 ng/mL[4] |
| Linearity (Dynamic Range) | 0.5 µg/mL to 100 µg/mL[4] | 0.1 - 500 ng/mL[5] |
| Accuracy (% Bias) | < ±15% | < ±10%[5] |
| Precision (Intra-assay %CV) | < 10% | < 5%[5] |
| Precision (Inter-assay %CV) | < 15% | < 10%[5] |
| Specificity | Moderate; potential for co-elution | High; based on precursor/product ion transitions |
Experimental Protocols
A well-defined and rigorously validated experimental protocol is fundamental to achieving reliable and reproducible analytical results. Below are representative protocols for the quantification of this compound in a biological matrix (e.g., plasma) using HPLC-UV and LC-MS/MS.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
1. Sample Preparation (Plasma):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[4]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[4]
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV absorbance at the maximum wavelength for this compound (to be determined empirically, likely around 275-280 nm).[6]
3. Calibration Standards:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.[4]
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for bioanalytical assays requiring high sensitivity and specificity.[5]
1. Sample Preparation (Plasma):
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of this compound).[7]
-
Vortex the mixture for 1 minute to precipitate proteins.[7]
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[7]
-
Transfer the clear supernatant for LC-MS/MS analysis.[7]
2. LC-MS/MS Conditions:
-
LC System: A UHPLC system is recommended for improved resolution and faster analysis times.
-
Column: A C18 or similar reversed-phase column suitable for UHPLC.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of water and acetonitrile with a small amount of formic acid is common.[8]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray Ionization (ESI), likely in negative mode.
-
MRM Transitions: These would need to be optimized for this compound and the internal standard.
Visualizing the Workflow
To further elucidate the experimental process, the following diagrams illustrate a typical workflow for analytical method validation and the sample analysis process.
References
Safety Operating Guide
Proper Disposal of Pyrocatechol Monoglucoside: A Safety and Operations Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of pyrocatechol (B87986) monoglucoside, offering a clear, step-by-step operational plan.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures for pyrocatechol monoglucoside, it is crucial to adhere to the following safety protocols. The compound's Safety Data Sheet (SDS) indicates that while it is not classified as flammable or combustible, it may be harmful to the aquatic environment, and specific toxicological data is largely unavailable.[1] Therefore, a cautious approach is necessary.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles that are approved under appropriate government standards.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of dust formation or if working in a poorly ventilated area, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Protocol
Given the limited specific disposal data for this compound, a conservative approach that considers the hazardous nature of its aglycone, pyrocatechol, is recommended. Pyrocatechol is classified as toxic and hazardous waste.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Place pure this compound, contaminated labware (e.g., weighing paper, pipette tips), and any spill cleanup materials into a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be made of a compatible material that will not react with the chemical.
-
-
Aqueous Solutions:
-
Collect all aqueous solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Do not discharge solutions of this compound into the sanitary sewer system.[1]
-
2. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wearing appropriate PPE, sweep up solid spills to avoid dust generation and place the material in the designated hazardous waste container.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the sealed hazardous waste container.
-
Decontaminate the spill area with soap and water, and collect the cleaning materials for disposal as chemical waste.
3. Final Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Engage a licensed and certified hazardous waste disposal company for the final treatment and disposal of the collected waste.
-
The recommended method of disposal for the related compound, pyrocatechol, is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This is a suitable option for this compound as well.
-
Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.[1]
Summary of Key Disposal Data
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (recommended) | [2][3] |
| Solid Waste Disposal | Collect in a labeled, sealed container for hazardous waste. | [1] |
| Aqueous Waste Disposal | Collect in a labeled, sealed container for hazardous waste. Do not drain dispose. | [1] |
| Recommended Final Disposal | Incineration by a licensed disposal company. | [4] |
| Spill Cleanup | Absorb and collect in a hazardous waste container. | [1] |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Pyrocatechol monoglucoside
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Pyrocatechol monoglucoside. Adherence to these procedures is essential for ensuring personal safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
This compound requires careful handling due to its potential hazards. While specific toxicity data for the monoglucoside is limited, the parent compound, Pyrocatechol, is known to be toxic and corrosive.[1][2][3][4] Therefore, a cautious approach is necessary. The following personal protective equipment (PPE) is mandatory to minimize exposure risk.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety glasses with side-shields or goggles | Must be tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[5] A face shield may also be required. |
| Skin Protection | Chemical-resistant gloves | Nitrile rubber gloves are recommended.[1][6] Gloves must be inspected before use and disposed of properly after handling.[5][6] |
| Protective clothing | A lab coat or chemical-resistant apron should be worn.[6] For significant exposure risk, a full chemical protective suit may be necessary. | |
| Respiratory Protection | Respirator | If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used.[5][6] For emergencies, a self-contained breathing apparatus (SCBA) is required. |
Operational Plan: Safe Handling Procedures
Following these step-by-step procedures is critical for the safe handling of this compound.
Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
PPE Inspection: Inspect all PPE for integrity before use.
-
Emergency Equipment: Locate the nearest eyewash station and safety shower.
-
Spill Kit: Have a spill kit readily available.[6]
Handling:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][6]
-
Avoid Inhalation: Avoid the formation and inhalation of dust.[5][6]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[6]
-
Use Tools: Use appropriate tools to handle the substance to avoid direct contact.
-
Container Management: Keep the container tightly closed when not in use.[5]
Post-Handling:
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[5]
-
Decontamination: Decontaminate the work area.
-
PPE Disposal: Properly remove and dispose of contaminated PPE.[5]
-
Storage: Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing/reducing agents and strong acids/alkalis.[5] Recommended long-term storage is at -20°C and short-term at 2-8°C.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Collection:
-
Collect waste in a designated, properly labeled, and sealed container.[5]
Disposal:
-
Dispose of the waste according to local, state, and federal regulations. Do not let the product enter drains.[5]
-
Contaminated packaging should be disposed of in the same manner as the product itself.[7]
Experimental Workflow
The following diagram outlines the essential steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
